Product packaging for Aureobasidin I(Cat. No.:CAS No. 127785-69-7)

Aureobasidin I

Cat. No.: B15181467
CAS No.: 127785-69-7
M. Wt: 1101.4 g/mol
InChI Key: TXPKSEBYLYJCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aureobasidin I is a member of the aureobasidin family, a group of cyclic depsipeptide antifungal antibiotics originally isolated from the filamentous fungus Aureobasidium pullulans R106 . Like the well-characterized Aureobasidin A, it is a potent antifungal agent with a broad spectrum of activity against pathogenic yeasts, including Saccharomyces cerevisiae and Candida albicans . The primary molecular target of the aureobasidins is inositol phosphorylceramide (IPC) synthase, an enzyme essential for sphingolipid biosynthesis in fungi . This enzyme, encoded by the AUR1 gene in yeast, catalyzes the transfer of a phosphorylinositol group from phosphatidylinositol to a ceramide acceptor, a critical step in creating functional fungal membranes . Inhibition of IPC synthase by aureobasidins disrupts this pathway, leading to defective membrane integrity and fungal cell death . As this enzyme is absent in mammals, the aureobasidin family represents a promising starting point for developing selective antifungal therapeutics with low host toxicity . In research, aureobasidins are widely used as selective agents in yeast genetics. The mutant AUR1-C gene confers resistance to aureobasidin A and is employed as a dominant selectable marker in yeast one- and two-hybrid systems to efficiently identify protein-protein and protein-DNA interactions with minimal background . Structure-activity relationship (SAR) studies within the aureobasidin family have shown that specific residues are critical for potent antifungal activity, guiding the exploration of analogs like this compound for their unique biological properties . This product is intended for research purposes only and is not approved for use in humans, animals, or for diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H92N8O11 B15181467 Aureobasidin I CAS No. 127785-69-7

Properties

CAS No.

127785-69-7

Molecular Formula

C60H92N8O11

Molecular Weight

1101.4 g/mol

IUPAC Name

3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71)

InChI Key

TXPKSEBYLYJCPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Aureobasidin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic with potent antifungal activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action is the highly specific and potent inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. This technical guide provides an in-depth exploration of the molecular mechanism of Aureobasidin A, including its target, downstream cellular effects, and mechanisms of fungal resistance. Quantitative data on its inhibitory activity and antifungal spectrum are presented, along with detailed experimental protocols for key assays used in its study.

Primary Mechanism of Action: Inhibition of Inositol Phosphorylceramide (IPC) Synthase

Aureobasidin A exerts its fungicidal effect by targeting and inhibiting inositol phosphorylceramide (IPC) synthase.[1] This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, a critical step in the biosynthesis of sphingolipids, which are essential components of fungal cell membranes.[1] In yeast, IPC synthase is encoded by the AUR1 gene.[1]

The inhibition of IPC synthase by Aureobasidin A is highly specific and potent, with reported inhibition constants (Ki) in the picomolar range. This potent inhibition leads to a depletion of essential sphingolipids, compromising the structural integrity and function of the fungal cell membrane. The consequence is the leakage of vital cellular components, ultimately resulting in fungal cell death.[1]

Signaling Pathway of Aureobasidin A Action

The following diagram illustrates the mechanism of action of Aureobasidin A, from its entry into the fungal cell to the downstream consequences of IPC synthase inhibition.

AureobasidinA_Mechanism AureobasidinA Aureobasidin A IPCSynthase Inositol Phosphorylceramide (IPC) Synthase (AUR1p) AureobasidinA->IPCSynthase Inhibits CellMembrane Fungal Cell Membrane IPC Inositol Phosphorylceramide (IPC) IPCSynthase->IPC Catalyzes MembraneIntegrity Disrupted Membrane Integrity IPCSynthase->MembraneIntegrity Ceramide Ceramide Ceramide->IPCSynthase PI Phosphatidylinositol PI->IPCSynthase Sphingolipids Complex Sphingolipids IPC->Sphingolipids Sphingolipids->CellMembrane Maintains CellDeath Fungal Cell Death MembraneIntegrity->CellDeath

Figure 1: Mechanism of Action of Aureobasidin A.

Quantitative Data

Inhibitory Activity against IPC Synthase

The inhibitory potency of Aureobasidin A against IPC synthase has been quantified for various fungal species. The 50% inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its potent and specific nature.

Fungal SpeciesEnzyme SourceIC50 (ng/mL)Ki (pM)
Candida albicansMicrosomal Membranes2 - 4183
Saccharomyces cerevisiaeMicrosomal Membranes-234
Aspergillus fumigatusMicrosomal Membranes3 - 5-
Aspergillus flavusMicrosomal Membranes3 - 5-
Aspergillus nigerMicrosomal Membranes--
Candida glabrataMicrosomal Membranes2 - 4-
Candida tropicalisMicrosomal Membranes2 - 4-
Candida parapsilosisMicrosomal Membranes2 - 4-
Candida kruseiMicrosomal Membranes2 - 4-

Table 1: Inhibitory Activity of Aureobasidin A against Fungal IPC Synthase.

Antifungal Spectrum: Minimum Inhibitory Concentrations (MIC)

Aureobasidin A demonstrates broad-spectrum antifungal activity. The Minimum Inhibitory Concentration (MIC) values against various pathogenic fungi are summarized below.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.25 - ≥814
Candida glabrata-12
Candida tropicalis-12
Candida parapsilosis-12
Candida krusei---
Aspergillus fumigatus>50--
Aspergillus flavus>50--
Aspergillus niger---
Cryptococcus neoformans---
Saccharomyces cerevisiae0.1 - 0.5--

Table 2: Minimum Inhibitory Concentrations (MIC) of Aureobasidin A against Various Fungal Species. [2][3][4] Note that some Aspergillus species exhibit high intrinsic resistance, which is often attributed to efflux pump activity rather than target insensitivity.[1] For C. neoformans, a MIC of 4 µL/mL has been reported, which corresponds to a concentration dependent on the specific activity of the solution used.[5]

Downstream Cellular Effects

Beyond the primary effect on membrane integrity, the inhibition of sphingolipid biosynthesis by Aureobasidin A triggers a cascade of downstream cellular events:

  • Disruption of Actin Assembly: Treatment with Aureobasidin A leads to aberrant actin assembly, which is crucial for maintaining cell polarity, budding, and endocytosis in fungi.

  • Cell Cycle Arrest: Fungal cells exposed to Aureobasidin A often exhibit a cell cycle arrest at the G2 phase, suggesting a checkpoint activation in response to membrane stress or cytoskeletal defects.

  • Increased Membrane Permeability: The compromised cell membrane leads to increased permeability, resulting in the leakage of ions and small molecules, such as potassium ions.[5][6]

  • Morphological Changes: Electron microscopy studies have revealed significant morphological alterations in fungal cells treated with Aureobasidin A, including cell shrinkage and surface irregularities.[6]

Mechanisms of Fungal Resistance

Fungal resistance to Aureobasidin A can arise through two primary mechanisms:

  • Target Modification: Mutations in the AUR1 gene, which encodes IPC synthase, can lead to reduced binding affinity of Aureobasidin A to its target. A well-characterized resistance mutation is the substitution of phenylalanine at position 158 to tyrosine (F158Y) in the Aur1 protein.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Aureobasidin A out of the fungal cell, thereby reducing its intracellular concentration below the effective inhibitory level. In Saccharomyces cerevisiae, the ABC transporters YOR1 and PDR5 have been implicated in Aureobasidin A resistance. The resistance of some Aspergillus species is also attributed to enhanced efflux.[1]

Experimental Protocols

In Vitro IPC Synthase Activity Assay (Fluorometric HPLC-based)

This protocol outlines a method to measure the in vitro activity of IPC synthase by quantifying the formation of a fluorescent product.

IPCSynthase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis MicrosomePrep 1. Prepare Fungal Microsomal Membranes ReagentPrep 2. Prepare Assay Reagents Incubation 3. Incubate Microsomes with Substrates (C6-NBD-Ceramide & PI) and Aureobasidin A (or vehicle) ReagentPrep->Incubation Extraction 4. Stop Reaction & Extract Lipids Incubation->Extraction HPLC 5. Analyze by HPLC with Fluorescence Detection Extraction->HPLC Quantification 6. Quantify Fluorescent Product (NBD-IPC) HPLC->Quantification

Figure 2: Workflow for the Fluorometric HPLC-based IPC Synthase Assay.
  • Preparation of Fungal Microsomal Membranes:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with sterile water.

    • Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail).

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

    • Wash the microsomal pellet with buffer and resuspend in a suitable storage buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Fungal microsomal membranes (typically 50-100 µg of protein).

      • Phosphatidylinositol (PI) (final concentration ~1 mM).

      • C6-NBD-ceramide (a fluorescent substrate) (final concentration ~50 µM).

      • Aureobasidin A at various concentrations (or vehicle control).

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) to a final volume of 100 µL.

    • Pre-incubate the microsomes, buffer, and Aureobasidin A for 5-10 minutes at 30°C.

    • Initiate the reaction by adding the substrates (PI and C6-NBD-ceramide).

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in a suitable solvent for HPLC analysis (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a silica column and a fluorescence detector (excitation ~470 nm, emission ~530 nm).

    • Separate the fluorescent product (NBD-IPC) from the unreacted substrate (NBD-ceramide) using an appropriate solvent gradient.

    • Quantify the amount of NBD-IPC formed by integrating the peak area and comparing it to a standard curve.

FRET-Based IPC Synthase Assay

A Förster Resonance Energy Transfer (FRET)-based assay offers a high-throughput alternative for screening IPC synthase inhibitors. This assay relies on the proximity-dependent energy transfer between a donor and an acceptor fluorophore.

FRET_Assay_Principle cluster_no_inhibition No Inhibition cluster_inhibition Inhibition by Aureobasidin A DonorSubstrate Donor-labeled Substrate (e.g., NBD-Ceramide) IPCSynthase_active Active IPC Synthase DonorSubstrate->IPCSynthase_active Product Fluorescent Product IPCSynthase_active->Product AcceptorBinder Acceptor-labeled Phosphate-binding Molecule Product->AcceptorBinder Binds FRET FRET Signal AcceptorBinder->FRET DonorSubstrate_inh Donor-labeled Substrate IPCSynthase_inhibited Inhibited IPC Synthase DonorSubstrate_inh->IPCSynthase_inhibited NoProduct No Product Formation IPCSynthase_inhibited->NoProduct NoFRET No FRET Signal NoProduct->NoFRET AureobasidinA_FRET Aureobasidin A AureobasidinA_FRET->IPCSynthase_inhibited Inhibits

References

Aureobasidin I: A Technical Guide on its Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin I is a cyclic depsipeptide that belongs to the aureobasidin family of antifungal antibiotics produced by the fungus Aureobasidium pullulans. While structurally similar to its well-studied counterpart, Aureobasidin A, this compound possesses distinct modifications that influence its biological activity and physical characteristics. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Structure

This compound is a complex cyclic depsipeptide with the molecular formula C₆₀H₉₂N₈O₁₁ and a molecular weight of 1101.42 g/mol . The core structure is a macrocycle composed of amino and hydroxy acids. The defining feature of this compound, which distinguishes it from Aureobasidin A, is a specific substitution at one of the phenylalanine residues within the peptide ring.

While detailed spectroscopic data like 1H-NMR, 13C-NMR, and mass spectrometry are essential for the complete elucidation of its intricate structure, such specific data for this compound is not as widely published as for Aureobasidin A. However, based on the known structure of Aureobasidin A and the reported modifications, the proposed structure of this compound can be inferred.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 127785-69-7
Molecular Formula C₆₀H₉₂N₈O₁₁
Molecular Weight 1101.42 g/mol

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and experimental application. These properties are summarized in the table below. It is important to note that due to the limited availability of specific studies on this compound, some of these properties are inferred from data on the closely related Aureobasidin A.

Table 2: Physical Properties of this compound

PropertyValue
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO. Almost insoluble in water.[1]
Melting Point Not specifically reported for this compound. Aureobasidin A has a melting point of 155-157 °C.[2]
Storage Store at -20°C for long-term stability.

Biological Activity and Mechanism of Action

The primary biological activity of the aureobasidin class of compounds is their potent antifungal effect. Aureobasidin A is a well-documented inhibitor of the enzyme inositol phosphorylceramide (IPC) synthase, a crucial component in the fungal sphingolipid biosynthesis pathway.[3][4] This enzyme is essential for fungal cell wall integrity and viability, and its absence in mammalian cells makes it an attractive target for antifungal drug development.

It is highly probable that this compound shares this mechanism of action, targeting IPC synthase to disrupt sphingolipid metabolism in fungi. This disruption leads to the accumulation of toxic ceramides and ultimately cell death.[4]

Signaling Pathway of IPC Synthase Inhibition

The inhibition of IPC synthase by aureobasidins initiates a cascade of events within the fungal cell, leading to growth arrest and apoptosis. A simplified representation of this pathway is depicted below.

IPC_Synthase_Inhibition Aureobasidin_I This compound IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase Aureobasidin_I->IPC_Synthase Inhibits IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Catalyzes Apoptosis Apoptosis IPC_Synthase->Apoptosis Inhibition leads to Ceramide Ceramide Ceramide->IPC_Synthase Sphingolipids Complex Sphingolipids IPC->Sphingolipids Cell_Wall Fungal Cell Wall Integrity Sphingolipids->Cell_Wall Maintains Isolation_Workflow Fermentation Fermentation of Aureobasidium pullulans Centrifugation Centrifugation to separate mycelia and broth Fermentation->Centrifugation Extraction Solvent Extraction of Broth (e.g., with ethyl acetate) Centrifugation->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Concentration->Chromatography Aureobasidin_I Pure this compound Chromatography->Aureobasidin_I

References

Aureobasidin A Production by Aureobasidium pullulans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureobasidin A, a potent antifungal cyclic depsipeptide, is a secondary metabolite produced by the black, yeast-like fungus Aureobasidium pullulans. Its unique mechanism of action, targeting inositol phosphorylceramide (IPC) synthase, makes it a compelling candidate for novel antifungal drug development.[1][2][3] This technical guide provides an in-depth overview of Aureobasidin A, focusing on its production through fermentation of A. pullulans. It includes a summary of production yields, detailed experimental protocols for fermentation, extraction, and purification, and a visualization of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biotechnology, and pharmacology.

Introduction to Aureobasidium pullulans and Aureobasidin A

Aureobasidium pullulans is a ubiquitous fungus known for its remarkable adaptability to diverse environments.[4] In the realm of biotechnology, it is recognized for its capacity to produce a variety of valuable compounds, including enzymes, siderophores, and the polysaccharide pullulan.[4] Among its secondary metabolites, Aureobasidin A stands out for its significant antifungal properties.[5][6]

Aureobasidin A is a cyclic depsipeptide antibiotic with a molecular weight of approximately 1,100 Da.[7] Its potent antifungal activity is attributed to the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[1][2][3] This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death.[1][3] The compound has demonstrated efficacy against a range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[2][8]

Biosynthesis of Aureobasidin A

The biosynthesis of Aureobasidin A in Aureobasidium pullulans is orchestrated by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[9][10] This enzymatic machinery synthesizes the peptide backbone of Aureobasidin A in a stepwise fashion, independent of ribosomal protein synthesis.

The gene responsible for encoding this NRPS complex is designated as aba1.[9][10] The aba1 gene is characterized by a single, large open reading frame (ORF) of 34,980 base pairs, which translates into a protein of 11,659 amino acids with a calculated molecular mass of 1,286,254 Da.[9][10]

The Aba1 protein is organized into nine distinct biosynthetic modules.[9][10] Eight of these modules are responsible for the incorporation of the eight amino acid residues, while one module is dedicated to the integration of a hydroxy acid component, 2-hydroxy-3-methylpentanoic acid.[9][10][11] Four of the amino acid-incorporating modules also contain methylation domains, which are responsible for the N-methylation of specific amino acid residues within the Aureobasidin A structure.[9][10] The modular nature of the NRPS allows for the sequential addition and modification of the constituent monomers, ultimately leading to the cyclization and release of the final Aureobasidin A molecule.[12]

Aureobasidin_A_Biosynthesis cluster_output Module1 Module 1 2-hydroxy-3-methylpentanoic acid Module2 Module 2 N-methyl-L-valine Module1->Module2 Module3 Module 3 L-phenylalanine Module2->Module3 Module4 Module 4 N-methyl-L-phenylalanine Module3->Module4 Module5 Module 5 L-proline Module4->Module5 Module6 Module 6 L-allo-isoleucine Module5->Module6 Module7 Module 7 N-methyl-L-valine Module6->Module7 Module8 Module 8 L-leucine Module7->Module8 Module9 Module 9 β-hydroxy-N-methyl-L-valine Module8->Module9 AureobasidinA Aureobasidin A (Cyclic Depsipeptide) Module9->AureobasidinA Cyclization & Release Experimental_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification & Analysis Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Centrifugation1 Centrifugation Fermentation->Centrifugation1 Precipitation Acid Precipitation Centrifugation1->Precipitation Supernatant Centrifugation2 Centrifugation Precipitation->Centrifugation2 Extraction Methanol Extraction Centrifugation2->Extraction Precipitate Evaporation Evaporation Extraction->Evaporation Crude_Extract Crude Aureobasidin A Evaporation->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis Pure_Product Pure Aureobasidin A Analysis->Pure_Product Purity ≥95%

References

Aureobasidin A: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans. It exhibits potent, broad-spectrum fungicidal activity against a wide range of clinically significant yeasts and molds.[1][2] Its unique mechanism of action, targeting an essential enzyme in the fungal sphingolipid biosynthesis pathway that is absent in mammals, makes it an attractive candidate for the development of novel antifungal therapeutics.[3][4][5][6] This technical guide provides an in-depth overview of the antifungal activity of Aureobasidin A, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.

Spectrum of Antifungal Activity

Aureobasidin A has demonstrated significant in vitro activity against various pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Aureobasidin A against a range of fungal species. MIC values are a quantitative measure of the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansATCC 766150.12 - 4
Candida albicansClinical Isolates<2
Candida glabrataClinical Isolates0.25 - 2[7]
Candida glabrata<2
Candida tropicalis<2[4]
Candida parapsilosis<2[4]
Candida krusei<2[4]
Cryptococcus neoformansNot specified[1][2]
Aspergillus fumigatus>50[4][8]
Aspergillus flavus>50[4]
Aspergillus niger0.8[5]
Aspergillus terreusNot specified[4]
Saccharomyces cerevisiae0.1 - 0.5[1]
Schizosaccharomyces pombe0.1 - 0.5[1]

Note: The resistance of Aspergillus fumigatus and Aspergillus flavus to Aureobasidin A is suggested to be due to increased drug efflux, as the target enzyme, IPC synthase, in these species remains sensitive to the compound.[4]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A exerts its antifungal effect by specifically inhibiting the enzyme inositol phosphorylceramide (IPC) synthase.[1][4][5] This enzyme catalyzes a critical step in the fungal sphingolipid biosynthesis pathway: the transfer of a phosphoinositol group from phosphatidylinositol to ceramide to form IPC.[3][4][5] Sphingolipids are essential components of the fungal cell membrane, playing crucial roles in maintaining membrane integrity, cell signaling, and cell growth.[9][10][11] By blocking IPC synthesis, Aureobasidin A disrupts these vital functions, leading to cell death.[1]

The following diagram illustrates the fungal sphingolipid biosynthesis pathway and the point of inhibition by Aureobasidin A.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Fungal_Culture Fungal Culture (SDA, 35°C, 24-48h) Inoculum_Suspension Inoculum Suspension (0.5 McFarland) Fungal_Culture->Inoculum_Suspension Inoculum_Dilution Inoculum Dilution (0.5-2.5x10^3 CFU/mL) Inoculum_Suspension->Inoculum_Dilution Inoculation Inoculation of Wells Inoculum_Dilution->Inoculation Drug_Stock Aureobasidin A Stock Solution Working_Solution Working Solution (2x Final Concentration) Drug_Stock->Working_Solution Serial_Dilution Serial Dilution of Aureobasidin A Working_Solution->Serial_Dilution Plate_Setup 96-Well Plate Setup (RPMI 1640) Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Reading

References

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Aureobasidin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Aureobasidin analogs. It is designed to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development. This document details the synthetic strategies for creating novel Aureobasidin derivatives, presents their biological activities in a structured format, outlines key experimental protocols, and visualizes the underlying biochemical pathways and research workflows.

Introduction to Aureobasidins

Aureobasidins are a class of cyclic depsipeptide antifungal agents originally isolated from the fungus Aureobasidium pullulans. Aureobasidin A, the most well-known member of this class, exhibits potent activity against a broad range of pathogenic fungi, including Candida and Cryptococcus species.[1] The unique mode of action of aureobasidins, targeting the fungal-specific enzyme inositol phosphorylceramide (IPC) synthase, makes them an attractive scaffold for the development of new antifungal drugs with a reduced likelihood of cross-resistance to existing therapies.[2][3] This guide explores the chemical modifications of the aureobasidin core to enhance its therapeutic properties.

Synthesis of Aureobasidin Analogs

The synthesis of Aureobasidin analogs is a complex process that has been approached through both solid-phase and solution-phase peptide synthesis techniques. A common strategy involves the synthesis of a linear depsipeptide precursor followed by a macrolactamization step to form the cyclic structure.

A prevalent method for synthesizing these analogs is through a combination of solid-phase and solution-phase synthesis. The linear peptide backbone is typically assembled on a 2-chlorotrityl chloride resin using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. A variety of coupling reagents, such as HATU/HOAt, HBTU/HOBt, and BTC/sym-collidine, are employed to facilitate the formation of amide bonds between the amino acid residues. The ester bond, a key feature of depsipeptides, can be formed either in solution prior to attachment to the resin or directly on the solid support. Once the linear precursor is synthesized and cleaved from the resin, the crucial cyclization step is carried out in solution, often using a reagent like HATU to promote the intramolecular amide bond formation.

Modifications to the Aureobasidin structure have been explored at various positions to investigate structure-activity relationships (SAR). For instance, analogs have been created by replacing amino acid residues at positions 6, 7, or 8 with L-glutamic acid, δ-hydroxy-L-norvaline, or δ-hydroxy-N-methyl-L-norvaline. The functional groups of these new amino acids, such as the γ-carboxyl or δ-hydroxyl groups, can then be further derivatized by coupling with various acids, alcohols, or amines to introduce alkyl chains of different lengths.[2]

General Synthetic Workflow

The overall process for the synthesis and evaluation of Aureobasidin analogs can be visualized as a multi-step workflow, beginning with the design and chemical synthesis of the compounds, followed by purification and subsequent biological testing.

G General Workflow for Synthesis and Evaluation of Aureobasidin Analogs cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation design Analog Design solid_phase Solid-Phase Peptide Synthesis of Linear Precursor design->solid_phase cleavage Cleavage from Resin solid_phase->cleavage cyclization Solution-Phase Cyclization cleavage->cyclization hplc HPLC Purification cyclization->hplc characterization Structural Characterization (NMR, MS) hplc->characterization antifungal_assay Antifungal Susceptibility Testing (MIC) characterization->antifungal_assay enzyme_assay IPC Synthase Inhibition Assay (IC50) antifungal_assay->enzyme_assay sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar

Caption: A general workflow for the synthesis and evaluation of Aureobasidin analogs.

Biological Evaluation and Structure-Activity Relationships

The biological evaluation of Aureobasidin analogs primarily focuses on their antifungal activity, typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various fungal pathogens, and their potency in inhibiting the target enzyme, IPC synthase, measured as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following tables summarize the reported antifungal activities (MIC) and IPC synthase inhibition (IC50) for Aureobasidin A and a selection of its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Aureobasidin Analogs against Candida albicans

CompoundModificationMIC (µg/mL)Reference
Aureobasidin A-<0.05
Aureobasidin B[D-Hiv¹]-AbA-
Analog NP1Multiple substitutions107
Analog NP4Multiple substitutions100
Analog HP1Heptapeptide analog100
Analog HP2Heptapeptide analog85
[L-Glu⁶] AbA derivative (C6 ester)C6 alkyl ester at position 6-[2]

Table 2: IC50 Values of Aureobasidin Analogs against IPC Synthase

CompoundFungal SpeciesIC50 (nM)Reference
Aureobasidin ACandida albicans2-4[4]
Aureobasidin AAspergillus fumigatus3-5[4]
Aureobasidin AAspergillus niger3-5[4]
Structure-Activity Relationship (SAR) Insights
  • Alkyl Chain Length: The introduction of alkyl chains at positions 6, 7, or 8 has a significant impact on antifungal activity. Esterification of a γ-carboxyl group at these positions with shorter alkyl alcohols (C4 or C6) can enhance activity, while longer alkyl chains (C14) lead to a total loss of activity.[2]

  • Lipophilicity: Among lipophilic analogs with modifications at the L-Glu⁶ position, a C6 alcohol ester demonstrated the strongest antifungal activity against Candida species.[2]

  • P-glycoprotein Inhibition: Interestingly, there is no direct correlation between the SAR for antifungal activity and the inhibition of human MDR1 P-glycoprotein (Pgp). The most potent Pgp inhibitors were found among analogs with alterations at the β-hydroxy-N-methyl-L-valine (βHOMeVal) residue at position 9.[5]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A and its analogs exert their antifungal effect by inhibiting inositol phosphorylceramide (IPC) synthase, a key enzyme in the fungal sphingolipid biosynthesis pathway.[2][3] This pathway is essential for the integrity of the fungal cell membrane and for various cellular processes. The inhibition of IPC synthase leads to a depletion of complex sphingolipids and an accumulation of ceramide, ultimately resulting in cell death.[6]

Sphingolipid Biosynthesis Pathway and Aureobasidin A Inhibition

The following diagram illustrates the sphingolipid biosynthesis pathway in yeast and the point of inhibition by Aureobasidin A.

G Fungal Sphingolipid Biosynthesis Pathway and Aureobasidin A Inhibition cluster_pathway Sphingolipid Biosynthesis Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (DHS) Serine->DHS SPT Ceramide Ceramide DHS->Ceramide Ceramide Synthase IPC Inositol Phosphorylceramide (IPC) Ceramide->IPC IPC Synthase (AUR1) Ceramide_IPC_arrow Ceramide_IPC_arrow Complex_SL Complex Sphingolipids IPC->Complex_SL AureobasidinA Aureobasidin A AureobasidinA->Inhibition Inhibition->Ceramide_IPC_arrow Inhibition

Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of Aureobasidin analogs.

Solid-Phase Synthesis of Linear Depsipeptide Precursor

This protocol is a generalized procedure based on methodologies described for the synthesis of Aureobasidin B analogs.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

  • First Amino Acid Loading: Add the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) and N,N-diisopropylethylamine (DIPEA) to the resin and agitate.

  • Capping: Cap any unreacted sites on the resin using a solution of DCM, methanol, and DIPEA.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HATU/HOAt), and DIPEA to the resin and agitate until the coupling is complete (monitor with a Kaiser test).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Ester Bond Formation (if applicable on-resin): For the ester linkage, couple the corresponding hydroxy acid to the N-terminal amino acid using a suitable coupling method.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage: Cleave the linear depsipeptide from the resin using a solution of trifluoroacetic acid (TFA) in DCM.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare a serial two-fold dilution of the Aureobasidin analog in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This protocol is a generalized procedure based on described methods.[4]

  • Microsome Preparation: Prepare microsomal membranes containing IPC synthase from the desired fungal species.

  • Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing the microsomal membranes, a fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide), and phosphatidylinositol (PI) in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the Aureobasidin analog to the reaction wells. Include a control with no inhibitor.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

  • Reaction Quenching: Stop the reaction by adding a suitable solvent mixture.

  • Analysis: Separate the fluorescently labeled product (NBD-IPC) from the unreacted substrate using HPLC.

  • Quantification: Quantify the amount of product formed by measuring the fluorescence intensity.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Aureobasidin analogs represent a promising class of antifungal agents with a distinct mechanism of action. The synthetic methodologies outlined in this guide provide a framework for the rational design and generation of novel derivatives. The biological evaluation protocols are crucial for determining the efficacy and structure-activity relationships of these new compounds. The continued exploration of the Aureobasidin scaffold, guided by a deeper understanding of its interaction with IPC synthase, holds significant potential for the development of the next generation of antifungal therapies.

References

Cryo-EM Structure of the Aureobasidin A-Bound Inositol Phosphorylceramide (IPC) Synthase Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cryo-electron microscopy (cryo-EM) structure of the Saccharomyces cerevisiae inositol phosphorylceramide (IPC) synthase complex bound to the antifungal agent Aureobasidin A (AbA). IPC synthase, a critical enzyme in the sphingolipid biosynthetic pathway of fungi, is a promising target for novel antifungal therapies due to its absence in mammals.[1][2] This document details the structural basis of AbA-mediated inhibition, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Structural Overview of the AbA-Bound IPC Synthase Complex

The cryo-EM structure of the AbA-bound IPC synthase complex was determined at a resolution of 3.17 Å.[3] The complex is a dimer of heterodimers, with each heterodimer consisting of the catalytic subunit Aur1 and the regulatory subunit Kei1.[3][4] The dimerization is mediated by the Aur1 subunits.[3]

Aureobasidin A, a cyclic depsipeptide, binds within a predominantly hydrophobic pocket located in the catalytic core domain of each Aur1 subunit.[3] This binding site is strategically positioned to block the entry of both substrates, ceramide and phosphatidylinositol (PI), effectively inhibiting the enzyme's function.[3] Mutations conferring resistance to AbA have been found to cluster near this binding site, highlighting its importance in the inhibitor's mechanism of action.[3]

Key Structural Features:

  • Overall Architecture: Dimer of Aur1-Kei1 heterodimers.[3]

  • Inhibitor Binding Site: Hydrophobic pocket in the catalytic core of the Aur1 subunit.[3]

  • Mechanism of Inhibition: Steric hindrance preventing substrate binding.[3]

Quantitative Data

This section summarizes the key quantitative data associated with the IPC synthase complex and its inhibition by Aureobasidin A.

Table 1: Cryo-EM Data Collection and Refinement Statistics
ParameterValue
Resolution3.17 Å
PDB ID9IVC
EMDB IDEMD-60924
Reconstruction MethodSingle Particle
Organism (Complex)Saccharomyces cerevisiae S288C
Organism (Inhibitor)Aureobasidium pullulans
Expression SystemHomo sapiens

Data sourced from RCSB PDB.[3]

Table 2: Kinetic Parameters of IPC Synthase
SubstrateKm (µM)
C6-NBD-ceramide3.3
Phosphatidylinositol (PI)138.0

Note: These kinetic parameters were determined for the IPC synthase from Candida albicans using a fluorescent ceramide analog (C6-NBD-ceramide).[5] The PI substrate was also found to be inhibitory at high concentrations with an apparent Ki of 588.2 µM.[5]

Table 3: Inhibitory Activity of Aureobasidin A
Fungal SpeciesIPC Synthase IC50 (ng/mL)
Candida albicans2 - 4
Candida glabrata2 - 4
Candida tropicalis2 - 4
Candida parapsilosis2 - 4
Candida krusei2 - 4
Aspergillus fumigatus3 - 5
Aspergillus flavus3 - 5
Aspergillus niger3 - 5
Aspergillus terreus3 - 5

Data represents the 50% inhibitory concentrations (IC50s) of Aureobasidin A for IPC synthase from various fungal species.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the structural and functional characterization of the IPC synthase complex.

Expression and Purification of the Aur1-Kei1 Complex

While a specific, detailed protocol for the S. cerevisiae Aur1-Kei1 complex for the cryo-EM study is not publicly available, a general workflow for the expression and purification of yeast transmembrane proteins can be adapted.[6]

Expression in Saccharomyces cerevisiae

  • Vector Construction: The genes encoding Aur1 and Kei1 are cloned into a yeast expression vector, often with a C-terminal affinity tag (e.g., His10 and ZZ domains) on one of the subunits to facilitate purification.[6] The expression can be driven by an inducible promoter, such as the galactose-inducible GAL1 promoter or the ADH2 promoter.[6]

  • Yeast Transformation and Culture: The expression vector is transformed into a suitable S. cerevisiae strain.[6] Cultures are initially grown in selective media and then expanded in a rich medium like YPD for protein expression.[6]

  • Induction and Harvest: Protein expression is induced (e.g., by adding galactose for the GAL1 promoter).[6] Cells are harvested by centrifugation during the exponential growth phase.[6][7]

Purification of the Membrane-Bound Complex

  • Cell Lysis: Yeast cells are lysed to release the cellular contents. This can be achieved using a French press or other mechanical disruption methods in a suitable lysis buffer containing protease inhibitors.

  • Membrane Fractionation: The cell lysate is subjected to centrifugation to pellet the cell debris and membranes.[8] The membrane fraction is then solubilized using a detergent (e.g., CHAPS) to extract the membrane proteins.[5]

  • Affinity Chromatography: The solubilized membrane fraction is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins or IgG sepharose for ZZ-tagged proteins).[6]

  • Washing and Elution: The column is washed extensively to remove non-specifically bound proteins. The protein complex is then eluted, for instance, by using a specific peptide (e.g., FLAG peptide for FLAG-tagged proteins).

  • Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to separate it from aggregates and other contaminants, ensuring a homogenous sample for structural studies.[9]

Cryo-EM Sample Preparation and Data Collection
  • Grid Preparation: A small volume (typically 3-5 µL) of the purified Aur1-Kei1 complex in a suitable buffer is applied to a cryo-EM grid (e.g., a Quantifoil grid).[10][11]

  • Blotting and Plunge-Freezing: Excess liquid is blotted away, and the grid is rapidly plunged into liquid ethane cooled by liquid nitrogen.[11] This process, known as vitrification, freezes the sample so rapidly that crystalline ice cannot form, preserving the native structure of the complex.[11]

  • Data Collection: The vitrified grids are then transferred to a cryo-electron microscope for data collection.[12] A large number of images (micrographs) are collected automatically.[12]

Inositol Phosphorylceramide (IPC) Synthase Activity Assay

This protocol is adapted from a fluorescent assay for IPC synthase activity.[13][14]

  • Reaction Mixture Preparation: In a 96-well plate, pre-incubate the purified IPC synthase complex with phosphatidylinositol (PI) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).[13]

  • Initiation of Reaction: Start the enzymatic reaction by adding a fluorescently labeled ceramide substrate, such as C6-NBD-ceramide.[13]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 5-30 minutes).[13]

  • Termination of Reaction: Stop the reaction by adding methanol.[13]

  • Quantification: The fluorescent product, C6-NBD-inositol phosphorylceramide, can be quantified using a fluorescence plate reader.[13] Alternatively, the product can be separated from the unreacted substrate using ion-exchange resin before quantification.[13]

Visualizations

Sphingolipid Biosynthesis and Cell Wall Integrity Pathway

IPC synthase plays a crucial role in the sphingolipid biosynthesis pathway in fungi. It catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, producing inositol phosphorylceramide (IPC) and diacylglycerol (DAG).[15] DAG is a key second messenger that can activate protein kinase C (PKC), which in turn is a component of the cell wall integrity (CWI) signaling pathway.[1] This pathway is essential for maintaining the structural integrity of the fungal cell wall.[16]

Sphingolipid_CWI_Pathway cluster_sphingolipid Sphingolipid Biosynthesis cluster_cwi Cell Wall Integrity (CWI) Pathway Ceramide Ceramide IPC_Synthase IPC Synthase (Aur1-Kei1) Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC DAG Diacylglycerol (DAG) IPC_Synthase->DAG PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Cell_Wall_Genes Cell Wall Synthesis Genes MAPK_Cascade->Cell_Wall_Genes activates transcription Cell_Wall Cell Wall Integrity Cell_Wall_Genes->Cell_Wall leads to Aureobasidin_A Aureobasidin A Aureobasidin_A->IPC_Synthase inhibits

Caption: IPC synthase role in sphingolipid biosynthesis and CWI pathway.

Experimental Workflow for Cryo-EM Structure Determination

The determination of the cryo-EM structure of a membrane protein complex like IPC synthase involves a multi-step workflow, from protein expression to the final 3D model.

CryoEM_Workflow cluster_protein_prep Protein Preparation cluster_cryo_em Cryo-Electron Microscopy cluster_data_processing Data Processing Expression Expression of Aur1-Kei1 Complex Purification Purification of Complex Expression->Purification Grid_Prep Cryo-EM Grid Preparation Purification->Grid_Prep Data_Collection Data Collection (Micrographs) Grid_Prep->Data_Collection Particle_Picking Particle Picking Data_Collection->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Model_Building Atomic Model Building Reconstruction->Model_Building Final_Structure Final AbA-Bound IPC Synthase Structure Model_Building->Final_Structure

Caption: Workflow for cryo-EM structure determination of IPC synthase.

References

The Architecture of Antifungal Potency: A Technical Guide to the Biosynthesis of Aureobasidin A in Aureobasidium pullulans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A, a potent cyclic depsipeptide antifungal agent produced by the black yeast-like fungus Aureobasidium pullulans, has garnered significant interest in the pharmaceutical and biotechnology sectors. Its unique mechanism of action, targeting inositol phosphorylceramide (IPC) synthase, an essential enzyme in fungal cell wall synthesis, makes it a compelling candidate for novel antifungal drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of Aureobasidin A, offering a comprehensive resource for researchers seeking to understand and harness this intricate molecular machinery.

The Aureobasidin A Biosynthesis Gene Cluster (aba1)

The production of Aureobasidin A is orchestrated by a massive, intronless gene, aba1, which encodes a non-ribosomal peptide synthetase (NRPS) complex. This single open reading frame (ORF) spans approximately 34,980 base pairs and translates into a colossal protein of 11,659 amino acids with a predicted molecular weight of 1.286 MDa. The aba1 gene is organized into nine distinct modules, each responsible for the incorporation of a specific monomer into the growing peptide chain.

The Modular Architecture of the Aba1 NRPS

The Aba1 NRPS follows the canonical assembly-line logic of non-ribosomal peptide synthesis. Each of the nine modules contains a conserved set of catalytic domains that act in a coordinated fashion to select, activate, and link the constituent monomers. The core domains within each module include:

  • Adenylation (A) Domain: Responsible for recognizing and activating the specific amino acid or hydroxy acid substrate by adenylation, consuming ATP in the process.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated substrate via a 4'-phosphopantetheine (PPt) arm.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the upstream peptidyl-S-PCP and the downstream aminoacyl-S-PCP.

Four of the nine modules also contain an integrated N-methyltransferase (MT) Domain , which is responsible for the N-methylation of specific amino acid residues, a characteristic feature of Aureobasidin A. The final module contains a Thioesterase (TE) Domain that catalyzes the cyclization and release of the final depsipeptide product.

Biosynthetic Pathway of Aureobasidin A

The biosynthesis of Aureobasidin A is a complex, multi-step process that begins with the selection and activation of the constituent monomers by the respective adenylation domains of the Aba1 NRPS. The linear depsipeptide is assembled sequentially on the NRPS enzyme complex, with the growing chain being passed from one module to the next.

The constituent monomers of Aureobasidin A are:

  • (2R,3R)-2-hydroxy-3-methylpentanoic acid

  • N-methyl-L-valine (x2)

  • L-phenylalanine

  • N-methyl-L-phenylalanine

  • L-proline

  • L-allo-isoleucine

  • L-leucine

  • β-hydroxy-N-methyl-L-valine

AureobasidinA_Biosynthesis cluster_precursors Precursor Supply cluster_nrps Aba1 Non-Ribosomal Peptide Synthetase (NRPS) cluster_product Final Product Amino_Acids Amino Acid Pool (Val, Phe, Pro, Ile, Leu) Module2 Module 2 (A-MT-T-C) N-methyl-L-valine Amino_Acids->Module2 Module3 Module 3 (A-T-C) L-phenylalanine Amino_Acids->Module3 Module4 Module 4 (A-MT-T-C) N-methyl-L-phenylalanine Amino_Acids->Module4 Module5 Module 5 (A-T-C) L-proline Amino_Acids->Module5 Module6 Module 6 (A-T-C) L-allo-isoleucine Amino_Acids->Module6 Module7 Module 7 (A-MT-T-C) N-methyl-L-valine Amino_Acids->Module7 Module8 Module 8 (A-T-C) L-leucine Amino_Acids->Module8 Module9 Module 9 (A-MT-T-TE) β-hydroxy-N-methyl-L-valine Amino_Acids->Module9 Hydroxy_Acid Hydroxy Acid Precursor Module1 Module 1 (A-T-C) 2-hydroxy-3-methylpentanoic acid Hydroxy_Acid->Module1 Module1->Module2 Module2->Module3 Module3->Module4 Module4->Module5 Module5->Module6 Module6->Module7 Module7->Module8 Module8->Module9 Aureobasidin_A Aureobasidin A (Cyclic Depsipeptide) Module9->Aureobasidin_A Cyclization & Release

Fig. 1: Biosynthesis pathway of Aureobasidin A.

Quantitative Data on Aureobasidin A Production

While comprehensive quantitative data on the expression of the aba1 gene and the kinetic parameters of the Aba1 NRPS are not extensively available in the public domain, studies on the optimization of Aureobasidin A production provide valuable insights into the yields achievable under different fermentation conditions.

Strain of A. pullulansFermentation ConditionsAureobasidin A Yield (mg/L)Reference
PA-2Initial Conditions610[1]
PA-2Optimized (RSM)920[1]

Note: The optimized conditions for strain PA-2 included an inoculum size of 6.8%, a rotation speed of 216 rpm, a culture temperature of 26°C, a liquid volume of 125 mL, and an initial pH of 7.[1]

Experimental Protocols

Gene Knockout of aba1 using CRISPR/Cas9

This protocol is adapted from established CRISPR/Cas9 methods for Aureobasidium pullulans.

Objective: To create a null mutant of the aba1 gene to confirm its role in Aureobasidin A biosynthesis.

Workflow:

Gene_Knockout_Workflow sgRNA_Design 1. sgRNA Design (Targeting aba1) Vector_Construction 2. Vector Construction (Cas9 and sgRNA expression cassettes) sgRNA_Design->Vector_Construction Transformation 4. Protoplast Transformation (PEG-mediated) Vector_Construction->Transformation Protoplast_Preparation 3. Protoplast Preparation (from A. pullulans) Protoplast_Preparation->Transformation Selection 5. Selection of Transformants (on selective medium) Transformation->Selection Screening 6. PCR Screening (for aba1 deletion) Selection->Screening Validation 7. Phenotypic Validation (LC-MS analysis for Aureobasidin A production) Screening->Validation

Fig. 2: Workflow for aba1 gene knockout.

Detailed Methodology:

  • sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the aba1 coding sequence using a suitable online tool (e.g., CHOPCHOP).

  • Vector Construction:

    • Synthesize the designed sgRNAs as oligonucleotides.

    • Clone the sgRNAs into a vector containing the Streptococcus pyogenes Cas9 nuclease under the control of a strong constitutive promoter (e.g., gpdA) and a selection marker (e.g., hygromycin resistance).

    • Construct a donor DNA fragment containing upstream and downstream homology arms of the aba1 gene flanking a selection marker.

  • Protoplast Preparation:

    • Grow A. pullulans in a suitable liquid medium to the early logarithmic phase.

    • Harvest the cells by centrifugation and wash with an osmotic stabilizer (e.g., 1.2 M MgSO4).

    • Digest the cell wall using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum and snailase) in the osmotic stabilizer.

    • Separate the protoplasts from the mycelial debris by filtration.

  • Protoplast Transformation:

    • Mix the prepared protoplasts with the Cas9/sgRNA vector and the donor DNA.

    • Add PEG solution (e.g., 40% PEG 4000) and incubate.

    • Wash the protoplasts with the osmotic stabilizer.

  • Selection and Screening:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).

    • Isolate individual colonies and screen for the deletion of the aba1 gene by colony PCR using primers flanking the target region.

  • Phenotypic Validation:

    • Cultivate the confirmed knockout mutants and the wild-type strain under Aureobasidin A production conditions.

    • Extract the culture broth and analyze for the presence or absence of Aureobasidin A using Liquid Chromatography-Mass Spectrometry (LC-MS).

Heterologous Expression of the aba1 Gene Cluster

This protocol provides a general framework for the heterologous expression of the large aba1 gene cluster in a suitable fungal host like Aspergillus oryzae.

Objective: To express the aba1 gene cluster in a heterologous host for functional characterization and potential yield improvement.

Workflow:

Heterologous_Expression_Workflow Gene_Cloning 1. aba1 Gene Cloning (from A. pullulans genomic DNA) Vector_Construction 2. Expression Vector Construction (using a suitable fungal expression vector) Gene_Cloning->Vector_Construction Host_Transformation 3. Host Transformation (e.g., Aspergillus oryzae protoplasts) Vector_Construction->Host_Transformation Transformant_Selection 4. Selection of Transformants Host_Transformation->Transformant_Selection Expression_Analysis 5. Expression Analysis (qRT-PCR for aba1 transcript) Transformant_Selection->Expression_Analysis Metabolite_Analysis 6. Metabolite Analysis (LC-MS for Aureobasidin A) Expression_Analysis->Metabolite_Analysis

Fig. 3: Workflow for heterologous expression.

Detailed Methodology:

  • Gene Cloning: Due to the large size of the aba1 gene, it is recommended to clone it in overlapping fragments from A. pullulans genomic DNA using long-range PCR.

  • Expression Vector Construction:

    • Utilize a fungal expression vector system that allows for the assembly of large gene clusters, such as those based on yeast homologous recombination (e.g., in Saccharomyces cerevisiae).

    • Assemble the overlapping aba1 fragments into the expression vector under the control of a strong, inducible, or constitutive promoter suitable for the chosen host (e.g., the amyB promoter for A. oryzae).

    • Include a selectable marker in the vector.

  • Host Transformation:

    • Prepare protoplasts of the host strain (e.g., A. oryzae).

    • Transform the protoplasts with the constructed expression vector using a PEG-mediated method.

  • Selection and Verification:

    • Select transformants on a medium containing the appropriate selection agent.

    • Verify the integration of the aba1 gene cluster into the host genome by PCR.

  • Expression and Metabolite Analysis:

    • Cultivate the positive transformants under conditions that induce the promoter driving aba1 expression.

    • Confirm the transcription of the aba1 gene using quantitative reverse transcription PCR (qRT-PCR).

    • Analyze the culture extracts for the production of Aureobasidin A by LC-MS.

Regulation of Aureobasidin A Biosynthesis

The regulatory mechanisms governing the biosynthesis of Aureobasidin A are not yet fully elucidated. However, like many other secondary metabolite gene clusters, it is likely subject to a complex regulatory network involving both pathway-specific and global regulators. Factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature have been shown to influence the production of Aureobasidin A.

Regulatory_Influences cluster_environmental Environmental Factors cluster_regulatory Regulatory Network cluster_biosynthesis Biosynthesis Nutrients Nutrient Availability (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., CreA, PacC) Nutrients->Global_Regulators pH pH pH->Global_Regulators Temperature Temperature Temperature->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., transcription factors within or near the cluster) Global_Regulators->Pathway_Specific_Regulators aba1_Expression aba1 Gene Expression Pathway_Specific_Regulators->aba1_Expression Aba1_NRPS_Activity Aba1 NRPS Activity aba1_Expression->Aba1_NRPS_Activity AbA_Production Aureobasidin A Production Aba1_NRPS_Activity->AbA_Production

Fig. 4: Putative regulatory influences.

Conclusion

The biosynthesis of Aureobasidin A in Aureobasidium pullulans represents a fascinating and complex example of non-ribosomal peptide synthesis. The massive aba1 gene and its multi-modular NRPS product are a testament to the intricate molecular machinery that has evolved to produce this potent antifungal compound. While significant strides have been made in characterizing the gene cluster and the overall biosynthetic pathway, further research is needed to fully elucidate the regulatory networks that control its expression and to obtain detailed kinetic data for the individual enzymatic domains. The methodologies outlined in this guide provide a foundation for future investigations aimed at harnessing the full potential of Aureobasidin A for the development of next-generation antifungal therapies.

References

Determining the Toxic Concentration of Aureobasidin A Against Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxic concentration of Aureobasidin A (AbA) against the model organism Saccharomyces cerevisiae. Aureobasidin A, a cyclic depsipeptide antibiotic isolated from Aureobasidium pullulans, is a potent antifungal agent with a specific mechanism of action, making it a valuable tool in research and a potential candidate for drug development. This document outlines the quantitative toxicological data, detailed experimental protocols for its determination, and the underlying molecular pathways affected by this compound.

Quantitative Toxicity Data

Aureobasidin A exhibits significant fungicidal activity against Saccharomyces cerevisiae at low concentrations. The toxicity is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). A summary of reported toxic concentrations is presented in the table below.

ParameterConcentrationStrain InformationReference(s)
Toxic Concentration0.1 - 0.5 µg/mLGeneral S. cerevisiae[1][2][3]
Minimum Inhibitory Concentration (MIC)1.25 µg/mLFive tested S. cerevisiae mutant strains[4]
Effective Concentration for Selection0.1 µg/mLGeneral S. cerevisiae[5][6]
Fungicidal Concentration5.0 µg/mLS. cerevisiae ATCC 9763[7][8]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of yeast.[1][2][9] This enzyme is encoded by the AUR1 gene in S. cerevisiae.[1][2] The inhibition of IPC synthase by Aureobasidin A leads to a dual fungicidal effect:

  • Depletion of Essential Inositolphosphorylceramides (IPCs): IPCs are crucial components of the yeast cell membrane, contributing to its structural integrity and function. Their depletion disrupts normal cellular processes.[10][11]

  • Ceramide Intoxication: The blockage of IPC synthesis leads to the accumulation of ceramides, which at high concentrations are toxic to the cell.[10][11] This accumulation is a primary cause of cell death.[10][11]

The downstream cellular effects of Aureobasidin A treatment include aberrant actin assembly, inhibition of the normal budding process, and ultimately, a loss of cell membrane integrity leading to cell death.[7][8]

Experimental Protocols

This section provides detailed methodologies for determining the toxic concentration of Aureobasidin A against S. cerevisiae.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Saccharomyces cerevisiae strain (e.g., ATCC 9763)

  • Yeast Peptone Dextrose (YPD) broth (1% yeast extract, 2% peptone, 2% glucose)

  • Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)[1]

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

  • Incubator (30°C)

Procedure:

  • Yeast Culture Preparation:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD broth.

    • Incubate overnight at 30°C with shaking.

    • The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.

  • Preparation of Aureobasidin A Dilutions:

    • Perform a serial two-fold dilution of the Aureobasidin A stock solution in YPD broth in the 96-well plate. The final concentration range should typically span from 0.05 µg/mL to 10 µg/mL.

    • Include a positive control well (yeast and YPD broth, no AbA) and a negative control well (YPD broth only).

  • Inoculation:

    • Add the prepared yeast suspension to each well containing the Aureobasidin A dilutions to a final OD600 of 0.001.

  • Incubation:

    • Incubate the microtiter plate at 30°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Aureobasidin A at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD600 of each well with a plate reader.

Spot Assay for Antifungal Susceptibility

This is a semi-quantitative method to assess the sensitivity of yeast to an antifungal agent.

Materials:

  • Saccharomyces cerevisiae strain

  • YPD agar plates (YPD broth with 2% agar)

  • YPD agar plates containing various concentrations of Aureobasidin A (e.g., 0.1 µg/mL, 0.5 µg/mL, 1.0 µg/mL)

  • YPD broth

  • Spectrophotometer

Procedure:

  • Yeast Culture Preparation:

    • Grow an overnight culture of S. cerevisiae in YPD broth at 30°C.

    • Adjust the culture to an OD600 of 1.0 in fresh YPD broth.

    • Prepare a 10-fold serial dilution series of the yeast culture (10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

  • Spotting:

    • Spot 5 µL of each dilution onto the surface of the YPD agar plates and the YPD agar plates containing Aureobasidin A.

  • Incubation:

    • Incubate the plates at 30°C for 48-72 hours.

  • Analysis:

    • Compare the growth of the yeast on the plates with Aureobasidin A to the control plate (YPD only). A reduction in the number of colonies or the size of the colonies indicates sensitivity to the compound.

Visualizations

Signaling Pathway of Aureobasidin A's Action

AureobasidinA_Pathway cluster_0 Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide Ceramide Synthase IPC Inositolphosphorylceramide (IPC) Aur1p IPC Synthase (Aur1p) Ceramide->Aur1p Ceramide->Aur1p CeramideToxicity Ceramide Accumulation (Toxicity) Ceramide->CeramideToxicity ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids CellMembrane Cell Membrane Integrity ComplexSphingolipids->CellMembrane CellDeath Cell Death CellMembrane->CellDeath Disruption AbA Aureobasidin A AbA->Aur1p Aur1p->IPC CeramideToxicity->CellDeath MIC_Workflow start Start prep_culture Prepare Overnight Yeast Culture start->prep_culture adjust_od Adjust Culture to OD600 = 0.1 prep_culture->adjust_od inoculate Inoculate Plate with Yeast Suspension adjust_od->inoculate serial_dilution Prepare Serial Dilutions of Aureobasidin A in 96-well plate serial_dilution->inoculate incubate Incubate at 30°C for 24-48h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Application Notes and Protocols for Aureobasidin A as a Selectable Marker in Yeast Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a potent cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans.[1][2][3] It serves as a highly effective selectable marker for yeast transformation, offering a number of advantages over traditional auxotrophic markers. AbA is toxic to a wide range of fungal species, including Saccharomyces cerevisiae, Schizosaccharomyces pombe, and Candida glabrata, at low concentrations.[3][4] Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[2][4][5] Resistance to AbA is conferred by a mutant version of this gene, AUR1-C, making it a powerful tool for selecting successfully transformed yeast cells.[1][2]

The AbA selection system is particularly advantageous due to its low background, as it actively kills sensitive cells rather than simply inhibiting their growth.[1][2][3] This leads to the robust growth of genuine positive clones and simplifies the identification of transformants. This document provides detailed application notes and protocols for the effective use of Aureobasidin A as a selectable marker in yeast transformation experiments.

Data Presentation

Table 1: General Properties of Aureobasidin A
PropertyDescription
CAS Number 127785-64-2[4]
Molecular Weight ~1,100 Da[1][6]
Source Aureobasidium pullulans R106[2][3][4]
Mechanism of Action Inhibition of inositol phosphorylceramide (IPC) synthase[2][4][5]
Resistance Gene AUR1-C (a mutant allele of the AUR1 gene)[1][2]
Solubility Soluble in methanol or ethanol; almost insoluble in water[6]
Storage Lyophilized form at room temperature; reconstituted solution at 4°C[6]
Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A for Various Yeast Strains

The optimal concentration of Aureobasidin A for selection can vary depending on the yeast strain's sensitivity. It is recommended to perform a dose-response experiment to determine the minimal concentration that effectively inhibits the growth of the untransformed host strain. The selection concentration is typically 2-10 times the MIC.[7]

Yeast StrainPloidyMIC (ng/mL)
Saccharomyces cerevisiae ATCC9763Diploid200-400[4]
Saccharomyces cerevisiae SH3328Haploid100[4]
Sake yeastDiploid100-200[4]
Shochu yeastDiploid100[4]
Beer yeastTriploid or Tetraploid100[4]
Baker's yeastDiploid200-400[4]
Schizosaccharomyces pombe JY-745Monoploid100[4]
Candida albicans TIMM-0136Diploid40[4]
Candida tropicalis TIMM-0324Diploid80[4]

Note: These values are approximate and should be used as a starting point. The optimal concentration should be empirically determined for the specific strain and experimental conditions.

Table 3: Expected Transformation Efficiency with Aureobasidin A Selection

While transformation efficiency is highly dependent on the yeast strain, transformation method, and plasmid DNA, the Aureobasidin A system generally yields efficiencies comparable to those of auxotrophic markers.

Transformation MethodExpected Efficiency (transformants/µg DNA)
Lithium Acetate (LiAc/ssDNA/PEG)1 x 10³ - 1 x 10⁵[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Aureobasidin A

Objective: To determine the lowest concentration of Aureobasidin A that inhibits the growth of the parental yeast strain.

Materials:

  • Yeast strain of interest

  • YPD agar plates

  • Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)

  • Sterile water or appropriate buffer

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the yeast strain into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.

  • The next day, measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.

  • Dilute the culture to an OD₆₀₀ of 0.1 in fresh YPD medium.

  • Prepare a series of YPD agar plates containing different concentrations of Aureobasidin A (e.g., 0, 50, 100, 200, 400, 800 ng/mL). To do this, add the appropriate amount of AbA stock solution to the molten agar just before pouring the plates.

  • Spread 100 µL of the diluted yeast culture onto each plate.

  • Incubate the plates at 30°C for 2-3 days.

  • The MIC is the lowest concentration of Aureobasidin A that completely inhibits visible yeast growth.

Protocol 2: Yeast Transformation using the Lithium Acetate (LiAc/ssDNA/PEG) Method with Aureobasidin A Selection

Objective: To introduce a plasmid containing the AUR1-C resistance gene into yeast and select for transformants using Aureobasidin A.

Materials:

  • Yeast strain of interest

  • Plasmid DNA containing the AUR1-C gene

  • YPD medium (liquid and agar plates)

  • Aureobasidin A stock solution

  • Solution A (100 mM Lithium acetate, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Carrier DNA (single-stranded salmon sperm DNA, 10 mg/mL)

  • PEG solution (40% Polyethylene glycol 3350 in Solution A)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Competent Cells:

    • Inoculate 50 mL of YPD medium with an overnight culture of the yeast strain to an OD₆₀₀ of approximately 0.2.

    • Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0 (mid-log phase).

    • Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

    • Resuspend the pellet in 1 mL of Solution A. The cells are now competent and ready for transformation.

  • Transformation Reaction:

    • In a sterile microcentrifuge tube, combine the following in order:

      • 100 µL of competent yeast cells

      • 5 µL of carrier DNA (boil for 5 minutes and immediately chill on ice before use)

      • 1-5 µg of plasmid DNA

      • 600 µL of PEG solution

    • Vortex the mixture thoroughly for 1 minute.

    • Incubate at 30°C for 30-60 minutes.

  • Heat Shock:

    • Heat shock the transformation mixture at 42°C for 15-25 minutes. The optimal time may vary between strains.

  • Recovery and Plating:

    • Centrifuge the tube at 1,000 x g for 1 minute to pellet the cells.

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 1 mL of YPD medium.

    • Incubate at 30°C for 2-3 hours with gentle shaking to allow for the expression of the resistance gene.

    • Plate 100-200 µL of the cell suspension onto YPD agar plates containing the appropriate selection concentration of Aureobasidin A (determined in Protocol 1, typically 100-500 ng/mL).

    • Incubate the plates at 30°C for 3-5 days until colonies appear.

  • Verification of Transformants:

    • Pick individual colonies and streak them onto fresh selective plates to confirm resistance.

    • Further verification can be performed by PCR to confirm the presence of the integrated plasmid or by functional assays, depending on the experimental goals.

Visualizations

AureobasidinA_Mechanism cluster_sphingolipid Sphingolipid Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanism Ceramide Ceramide IPC Inositol Phosphorylceramide (IPC) Ceramide->IPC IPC Synthase (AUR1) Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids AbA Aureobasidin A IPC_Synthase IPC Synthase (AUR1) AbA->IPC_Synthase Inhibits AUR1C Mutant IPC Synthase (AUR1-C) AbA_res Aureobasidin A AbA_res->AUR1C No Inhibition

Caption: Mechanism of Aureobasidin A action and resistance.

Yeast_Transformation_Workflow Start Start: Yeast Culture Prep_Cells Prepare Competent Cells (LiAc Treatment) Start->Prep_Cells Transformation_Mix Prepare Transformation Mix (Cells, Plasmid, Carrier DNA, PEG) Prep_Cells->Transformation_Mix Incubation_30C Incubate at 30°C Transformation_Mix->Incubation_30C Heat_Shock Heat Shock at 42°C Incubation_30C->Heat_Shock Recovery Recovery in YPD Medium Heat_Shock->Recovery Plating Plate on YPD + Aureobasidin A Recovery->Plating Incubation_Selection Incubate at 30°C (3-5 days) Plating->Incubation_Selection End End: Select and Verify Transformants Incubation_Selection->End

Caption: Yeast transformation workflow with Aureobasidin A selection.

Troubleshooting

ProblemPossible CauseSuggested Solution
No colonies on selective plates - Inefficient transformation- Optimize transformation protocol (e.g., cell density, heat shock time).
- Incorrect Aureobasidin A concentration- Verify the MIC and use an appropriate selection concentration.
- Inactive Aureobasidin A- Use a fresh stock of Aureobasidin A.
- Problem with the plasmid DNA- Verify plasmid integrity and concentration.
High background of non-transformed cells - Aureobasidin A concentration is too low- Increase the concentration of Aureobasidin A in the selection plates.
- Plates are too old- Use freshly prepared selective plates.
- Spontaneous resistance- This is rare, but streak colonies on fresh selective plates to confirm resistance.
Low number of transformants - Suboptimal cell competency- Ensure cells are in the mid-log phase of growth.
- Poor quality of plasmid DNA- Use high-purity plasmid DNA.
- Incorrect heat shock parameters- Optimize the heat shock temperature and duration for your specific strain.

Conclusion

Aureobasidin A, in conjunction with the AUR1-C resistance gene, provides a robust and efficient dominant selection system for yeast transformation. Its key advantages, including low background and applicability to a wide range of yeast species, make it an invaluable tool for molecular biology research and industrial applications. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively implement this powerful selection strategy in their experimental workflows.

References

Application Notes and Protocols for Aureobasidin A Selection in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans.[1][2][3] It is a potent antifungal agent that is highly toxic to a wide range of fungi, including the model organism Saccharomyces cerevisiae, at low concentrations.[1][2][3][4][5][6] This toxicity is due to its specific inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[1][2][7] The inhibition of IPC synthase disrupts the production of complex sphingolipids, leading to compromised cell membrane integrity and ultimately cell death.[1][8][9]

A mutated version of the AUR1 gene, known as AUR1-C, confers resistance to AbA.[1][2][10] This resistance mechanism forms the basis of a powerful selection system for yeast transformation and is particularly advantageous in yeast two-hybrid (Y2H) and one-hybrid (Y1H) screening systems.[1][2][3][10] Unlike auxotrophic markers that merely retard the growth of non-transformed cells, AbA actively kills sensitive cells, resulting in significantly lower background and a higher probability of identifying true positive clones.[2][10]

These application notes provide a comprehensive protocol for the use of Aureobasidin A as a selection agent in S. cerevisiae experiments.

Data Presentation

Table 1: Aureobasidin A Properties and Storage
PropertyValueSource
Molecular Weight 1,100 Da[3][4][5][6]
Appearance Lyophilized powder[4]
Purity ≥95% by HPLC[4][5][6]
Storage (Dry) Room temperature[4][5][6]
Storage (Solution) 4°C[4][5][6]
Solubility Soluble in ethanol or methanol; insoluble in water[4][5]
Table 2: Recommended Concentrations for Aureobasidin A Selection
ApplicationRecommended AbA Concentration (µg/mL)NotesSource
General Selection 0.1 - 0.5Effective for most S. cerevisiae strains.[1][2][5][6]
Yeast One-Hybrid 0.5Example concentration used in a specific study.[1]
Yeast Two-Hybrid 0.1 - 1.0The optimal concentration is strain-dependent.[1]
Determining MIC VariesThe selection concentration should be 2-5 times the MIC of the host strain.[11]
Table 3: Stock Solution Preparation
ComponentConcentrationInstructionsSource
Aureobasidin A 0.5 - 5.0 mg/mLDissolve lyophilized AbA in 100% ethanol or methanol.[4][5]
Storage 4°CThe reconstituted stock solution should be stored at 4°C.[4][5]

Experimental Protocols

Protocol 1: Preparation of Aureobasidin A Stock Solution
  • Obtain lyophilized Aureobasidin A.

  • Under sterile conditions, dissolve the AbA powder in 100% ethanol or methanol to a final concentration of 1 mg/mL.[1] For example, dissolve 1 mg of AbA in 1 mL of ethanol.

  • Vortex briefly to ensure the powder is completely dissolved.

  • Store the stock solution at 4°C.[4][5][6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Optional but Recommended

Before performing large-scale selection experiments, it is advisable to determine the MIC of AbA for your specific S. cerevisiae strain.

  • Prepare a series of YPD (or appropriate selective) agar plates containing serial dilutions of Aureobasidin A (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, 1.0 µg/mL).

  • To prepare the plates, autoclave the agar medium and allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the AbA stock solution to the molten agar, mix gently, and pour the plates.

  • Grow an overnight culture of your wild-type (non-resistant) S. cerevisiae strain.

  • Dilute the culture to an OD600 of 0.1.

  • Spot 5-10 µL of the diluted culture onto each plate.

  • Incubate the plates at 30°C for 2-3 days.

  • The MIC is the lowest concentration of AbA that completely inhibits the growth of the yeast.

  • For selection, use a concentration that is 2 to 5 times the determined MIC.[11]

Protocol 3: Yeast Transformation and Selection

This protocol is a general guideline for yeast transformation using the lithium acetate method, followed by selection on AbA-containing media.

Materials:

  • YPD medium

  • Aureobasidin A stock solution (1 mg/mL)

  • Solution A (100 mM Lithium acetate, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Solution B (40% Polyethylene Glycol 4000 in Solution A, freshly prepared)

  • Carrier DNA (e.g., salmon sperm DNA)

  • Your plasmid DNA carrying the AUR1-C resistance cassette

  • Competent S. cerevisiae cells

Procedure:

  • Preparation of Competent Cells:

    • Inoculate 50 mL of YPD medium with an overnight culture of S. cerevisiae.

    • Incubate at 30°C with shaking until the culture reaches an OD600 of 1-2.[12]

    • Harvest the cells by centrifugation at 1,000 x g for 5 minutes.[12]

    • Wash the cell pellet with 10 mL of sterile Solution A and centrifuge again.[12]

    • Resuspend the pellet in Solution A to a final OD600 of 150.[12]

  • Transformation:

    • In a microcentrifuge tube, combine 100 µL of the competent cell suspension with your plasmid DNA (typically 100-200 ng) and carrier DNA.

    • Incubate at 30°C for 1 hour.[12]

    • Add 850 µL of freshly prepared Solution B and mix gently by inverting the tube.[12]

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15 minutes.[12]

    • Pellet the cells by centrifugation at 5,000 rpm for 1 minute.[12]

  • Recovery and Selection:

    • Resuspend the cell pellet in 5 mL of YPD medium and incubate at 30°C for 6 hours to overnight to allow for the expression of the resistance gene.[12]

    • Centrifuge the culture and resuspend the cell pellet in 1 mL of 0.9% NaCl solution.[1][12]

    • Plate 100-200 µL of the cell suspension onto YPD plates containing the appropriate concentration of Aureobasidin A.

    • Incubate the plates at 30°C for 3-5 days, or until colonies appear.[1]

Mandatory Visualizations

AureobasidinA_Pathway Ceramide Ceramide IPCSynthase IPC Synthase (AUR1) Ceramide->IPCSynthase Substrate IPC Inositol Phosphorylceramide (IPC) Sphingolipids Complex Sphingolipids IPC->Sphingolipids CellMembrane Cell Membrane Integrity Sphingolipids->CellMembrane CellDeath Cell Death CellMembrane->CellDeath IPCSynthase->IPC Product IPCSynthase->CellDeath AbA Aureobasidin A AbA->IPCSynthase

Caption: Mechanism of Aureobasidin A action in S. cerevisiae.

AbA_Selection_Workflow cluster_prep Preparation cluster_transform Transformation cluster_selection Selection YeastCulture 1. Grow Yeast Culture MakeCompetent 2. Prepare Competent Cells YeastCulture->MakeCompetent AddDNA 3. Add Plasmid (AUR1-C) & Carrier DNA MakeCompetent->AddDNA LiAc_PEG 4. Lithium Acetate/PEG Transformation AddDNA->LiAc_PEG HeatShock 5. Heat Shock LiAc_PEG->HeatShock Recovery 6. Recovery in YPD HeatShock->Recovery Plating 7. Plate on AbA Medium Recovery->Plating Incubation 8. Incubate at 30°C Plating->Incubation Colonies 9. Resistant Colonies Appear Incubation->Colonies

Caption: Experimental workflow for Aureobasidin A selection.

References

Preparation of Aureobasidin A Stock Solution for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Aureobasidin A (AbA) stock solutions for laboratory use. Aureobasidin A is a cyclic depsipeptide antibiotic with potent antifungal activity, primarily utilized as a selection agent in yeast genetics and as a tool for studying sphingolipid biosynthesis.

Application Notes

Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[1] This inhibition disrupts the integrity of the cell membrane, leading to cell death.[1] Its high potency and the availability of a resistance gene (AUR1-C) make it an excellent selection marker for yeast transformation studies.[1]

When preparing Aureobasidin A stock solutions, it is crucial to use an appropriate solvent, as it is practically insoluble in water.[2][3][4] The most common solvents are methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][2][5] The choice of solvent may depend on the specific experimental application and the tolerance of the organism or system to the solvent.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight ~1101.4 g/mol [6]
Purity ≥95% (as determined by HPLC)[2][6]
Recommended Stock Concentration 0.5 - 5.0 mg/mL[2][3][4]
Solubility Soluble in Methanol, Ethanol, and DMSO.[1][2][5][6] Insoluble in water.[2][3][4][1][2][3][4][5][6]
Storage of Powder -20°C for up to 3 years[7]
Storage of Stock Solution Methanol/Ethanol: 4°C (long-term storage possible).[2][3][4][8] DMSO: -20°C for up to 1 month; -80°C for up to 1 year.[5][7][9][2][3][4][5][7][8][9]

Experimental Protocol: Preparation of a 1 mg/mL Aureobasidin A Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of Aureobasidin A. Adjust the quantities of Aureobasidin A and solvent as needed to achieve the desired concentration and volume.

Materials:

  • Aureobasidin A (lyophilized powder)

  • Anhydrous methanol, ethanol, or DMSO

  • Sterile, conical, or microcentrifuge tubes with secure caps

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Procedure:

  • Pre-weighing and Aliquoting (if necessary): If starting with a larger quantity of lyophilized Aureobasidin A, it is advisable to pre-weigh the desired amount in a sterile tube to avoid repeated handling of the entire stock.

  • Solvent Addition:

    • Carefully add the appropriate volume of the chosen solvent (methanol, ethanol, or DMSO) to the vial containing the pre-weighed Aureobasidin A. For example, to prepare a 1 mg/mL solution from 1 mg of Aureobasidin A, add 1 mL of solvent.

  • Dissolution:

    • Securely cap the tube.

    • Vortex the solution until the Aureobasidin A is completely dissolved. Gentle warming (to 37°C) and sonication can aid in the dissolution of Aureobasidin A in DMSO if precipitation is observed.[5][9]

  • Sterilization (Optional):

    • If required for the downstream application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the chosen solvent.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature based on the solvent used (see table above).

Safety Precautions:

  • Aureobasidin A should be handled as a hazardous substance.[6]

  • Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or solvent vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[10][11][12][13]

Visualizations

Aureobasidin_A_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Aureobasidin A Powder add_solvent Add Solvent (Methanol, Ethanol, or DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Appropriate Temperature aliquot->store use Use in Experiments store->use

Caption: Workflow for the preparation of Aureobasidin A stock solution.

Sphingolipid_Biosynthesis_Inhibition cluster_pathway Fungal Sphingolipid Biosynthesis Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_Palmitoyl_CoA->Dihydroceramide Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide IPC Inositol Phosphorylceramide (IPC) Phytoceramide->IPC catalyzed by Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Cell_Membrane Cell Membrane Integrity Complex_Sphingolipids->Cell_Membrane Aureobasidin_A Aureobasidin A IPC_Synthase IPC Synthase (AUR1) Aureobasidin_A->IPC_Synthase Inhibits

Caption: Inhibition of IPC Synthase by Aureobasidin A in the fungal sphingolipid pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of Aureobasidin A (AbA) for the selection of transformed yeast cells. AbA is a potent and specific antifungal agent, making it an excellent selection marker for a variety of yeast species. Its utility is particularly notable in yeast one-hybrid and two-hybrid screening systems.

Mechanism of Action

Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the filamentous fungus Aureobasidium pullulans.[1] Its mode of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway in yeast.[1][2] This enzyme is encoded by the AUR1 gene.[1][2] Inhibition of IPC synthase disrupts the production of essential sphingolipids, leading to cell membrane damage and ultimately cell death.[2][3] Resistance to AbA is conferred by a mutant version of the AUR1 gene, commonly known as AUR1-C, which encodes a form of IPC synthase that is no longer sensitive to AbA.[1][4] This dominant mutation allows for the direct selection of transformants carrying the AUR1-C gene.[5][6]

Core Advantages of Aureobasidin A Selection

  • High Specificity and Low Background: AbA is highly toxic to a broad range of fungi, including common laboratory yeast strains, at low concentrations.[7][8] This leads to a very low frequency of spontaneous resistance, resulting in selection plates with minimal background colonies.[4]

  • Broad Applicability: AbA is effective in various yeast species, including Saccharomyces cerevisiae, Schizosaccharomyces pombe, and Candida albicans.[7][8]

  • Ideal for High-Throughput Screening: The clear distinction between resistant and sensitive cells makes AbA selection amenable to automated colony picking and high-throughput screening applications, such as yeast two-hybrid library screens.[1]

Quantitative Data Summary

The optimal concentration of Aureobasidin A for selection can vary depending on the yeast species, strain, and even the composition of the growth medium. It is always recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific host strain. However, the following table provides a summary of generally recommended concentrations gathered from various sources.

Yeast SpeciesRecommended Aureobasidin A Concentration Range (µg/mL)Notes
Saccharomyces cerevisiae0.1 - 0.5Toxic at low concentrations.[1] For selection, concentrations of 0.1 to 1.0 µg/mL are commonly used, with some protocols suggesting up to 0.9 µg/mL (900 ng/mL).[2] The specific concentration should be 2-10 times the MIC of the host strain.[9]
Schizosaccharomyces pombe0.1 - 5.0Sensitive to AbA.[8]
Candida albicans0.005 - 0.02Wild-type strains are sensitive to very low concentrations.[10] MIC50 and MIC90 values of 0.25-2 µg/mL have been reported for some isolates.[11]
Candida glabrata0.1 - 0.5Sensitive to AbA.
Aspergillus nidulans0.1 - 5.0Sensitive to AbA.[7][8]
Aspergillus niger0.1 - 0.5Sensitive to AbA.[7]

Experimental Protocols

Protocol 1: Preparation of Aureobasidin A Stock Solution
  • Reconstitution: Dissolve lyophilized Aureobasidin A in 100% ethanol or methanol to create a stock solution.[8][12] A common stock concentration is 0.5 to 5.0 mg/mL.[8][12]

  • Storage: Store the stock solution at 4°C.[12] The lyophilized powder can be stored at room temperature.[8]

Protocol 2: Determination of Minimal Inhibitory Concentration (MIC) - Kill Curve
  • Prepare Yeast Culture: Inoculate a single colony of your untransformed yeast strain into 5 mL of appropriate liquid medium (e.g., YPD for S. cerevisiae) and grow overnight at 30°C with shaking.

  • Prepare Plates: Prepare a series of agar plates with your desired growth medium containing a range of Aureobasidin A concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL). Also, prepare a control plate with no AbA.

  • Plate Cells: Dilute the overnight culture to a standard OD₆₀₀ (e.g., 0.1) and plate a consistent volume (e.g., 100 µL) onto each plate.

  • Incubate: Incubate the plates at 30°C for 2-3 days.

  • Determine MIC: The MIC is the lowest concentration of Aureobasidin A that completely inhibits visible growth. The optimal concentration for selecting transformants is typically 2-10 times the MIC.[9]

Protocol 3: Yeast Transformation (Lithium Acetate/PEG Method)

This is a standard protocol for yeast transformation, adaptable for use with Aureobasidin A selection.

  • Prepare Yeast Culture: Inoculate 5 mL of YPD medium with a single colony of the desired yeast strain and grow overnight at 30°C with shaking.[13]

  • Inoculate Main Culture: The next morning, inoculate 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8 (log phase).[13]

  • Harvest Cells: Centrifuge the cells at 3,000 x g for 5 minutes.[13]

  • Wash Cells: Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and centrifuge again.[13]

  • Prepare Competent Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM Lithium Acetate (LiAc). Transfer to a microfuge tube, pellet the cells, and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc.[13]

  • Transformation: In a sterile microfuge tube, mix the following in order:

    • 240 µL of 50% (w/v) PEG 3350

    • 36 µL of 1 M LiAc

    • 50 µL of single-stranded carrier DNA (e.g., salmon sperm DNA, 2 mg/mL, boiled and chilled on ice before use)[14]

    • 1-5 µg of your plasmid DNA (in ≤ 34 µL of water or TE buffer)[14]

    • 50 µL of competent yeast cells

  • Incubate: Vortex the mixture thoroughly and incubate at 30°C for 30 minutes.

  • Heat Shock: Heat shock the cells at 42°C for 15-25 minutes.[14] The optimal time can vary between strains.[13]

  • Recover Cells: Pellet the cells by centrifugation at 8,000 x g for 1 minute. Remove the supernatant and resuspend the cell pellet in 1 mL of YPD medium.[14] Incubate at 30°C for 1.5 to 6 hours with gentle shaking to allow for the expression of the resistance gene.[9][14]

  • Plate Transformants: Pellet the cells, remove the supernatant, and resuspend the cells in a small volume of sterile water (e.g., 100-200 µL). Plate the entire cell suspension onto selective agar plates containing the appropriate concentration of Aureobasidin A.

  • Incubate: Incubate the plates at 30°C for 3-5 days, or until colonies appear.[2]

Visualizations

Yeast_Transformation_Workflow cluster_prep Cell Preparation cluster_transform Transformation cluster_selection Selection overnight Overnight Culture log_phase Log Phase Growth overnight->log_phase Inoculate harvest Harvest & Wash log_phase->harvest Centrifuge competent Make Competent Cells harvest->competent Resuspend in LiAc mix Prepare Transformation Mix (DNA, PEG, LiAc, ssDNA) competent->mix incubate Incubate at 30°C mix->incubate heat_shock Heat Shock at 42°C incubate->heat_shock recover Recovery in YPD heat_shock->recover plate Plate on AbA Medium recover->plate Centrifuge & Resuspend incubate_final Incubate at 30°C plate->incubate_final colonies Resistant Colonies incubate_final->colonies

Caption: Experimental workflow for yeast transformation and selection using Aureobasidin A.

Caption: Mechanism of Aureobasidin A action and resistance in yeast.

References

Utilizing pAUR Vectors for Aureobasidin A-Based Selection in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a potent cyclic depsipeptide antibiotic that is highly effective against the yeast Saccharomyces cerevisiae and other fungal species.[1][2][3] Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[2][4][5] This inhibition disrupts cell membrane integrity, leading to cell death.[6] A specific mutation in the AUR1 gene, known as AUR1-C, confers dominant resistance to AbA.[1][2][4] This resistance mechanism forms the basis of a powerful selection system for yeast transformation and protein-protein interaction studies.

pAUR vectors are a series of E. coli-yeast shuttle vectors that carry the AUR1-C gene as a selectable marker.[7] Transformation of yeast with a pAUR vector allows for the direct selection of transformants on media containing Aureobasidin A. This system offers significant advantages over traditional auxotrophic markers, including a lower background and the ability to be used in wild-type yeast strains without the need for specific mutations.[1][7]

These application notes provide detailed protocols and supporting data for the effective utilization of pAUR vectors and Aureobasidin A selection in research and drug development.

Data Presentation

Table 1: Aureobasidin A (AbA) Working Concentrations for Selection

OrganismAbA Concentration (μg/mL)Vector TypeReference
Saccharomyces cerevisiae0.1 - 0.5pAUR Plasmids[2][3][5]
Saccharomyces cerevisiae0.5pAbAi (Yeast One-Hybrid)[5]
Saccharomyces cerevisiae5.0 (for studying fungicidal action)N/A[6]
Schizosaccharomyces pombe0.1 - 5.0pAUR224[8]
Aspergillus nidulans0.1 - 5.0pAUR316[8]

Table 2: Overview of Common pAUR Vector Types

Vector NameVector TypeKey FeaturesCommon ApplicationReference
pAUR101Integrating (YIp)Integrates into the yeast chromosome via homologous recombination for stable gene expression.Stable expression of a target gene.[7]
pAUR112Episomal (YEp)Contains the 2-micron origin for high-copy number replication.High-level protein expression.[7]
pAUR123Centromeric (YCp)Contains a centromere sequence (CEN/ARS) for stable, low-copy-number maintenance.Studies requiring regulated, single-copy gene expression.[7]
pAUR135ExpressionIncludes a promoter (e.g., ADH1) for constitutive or inducible gene expression.Regulated protein expression studies.[7]
pAbAiBait Vector (Y1H)Contains the URA3 reporter gene upstream of the AUR1-C reporter gene for yeast one-hybrid screening.Yeast One-Hybrid (Y1H) assays to identify protein-DNA interactions.[5]

Experimental Protocols

Protocol 1: Preparation of Aureobasidin A Stock Solution
  • Materials:

    • Aureobasidin A (lyophilized powder)

    • Methanol or Ethanol (ACS grade or higher)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of Aureobasidin A powder.

    • Dissolve the powder in methanol or ethanol to a final concentration of 1 mg/mL.[4][8]

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C for up to one year.[4] The reconstituted solution can be stored at 4°C for shorter periods.[8]

Protocol 2: Yeast Transformation using the Lithium Acetate (LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) Method

This protocol is a standard method for achieving high-efficiency transformation of yeast cells.

  • Materials:

    • Yeast strain to be transformed

    • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

    • pAUR vector DNA (0.1-1.0 µg)

    • 1 M Lithium Acetate (LiAc), sterile

    • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

    • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

    • TE buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

    • Sterile water

    • YPD agar plates containing the appropriate concentration of Aureobasidin A (refer to Table 1)

    • Incubator at 30°C

    • Water bath at 42°C

    • Spectrophotometer

  • Procedure:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2.

    • Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

    • Resuspend the cells in 1 mL of sterile 1 M LiAc and transfer to a microcentrifuge tube.

    • Pellet the cells by centrifugation and remove the supernatant.

    • Resuspend the cells in 400 µL of 1 M LiAc to a final volume of 500 µL (approximately 2 x 109 cells/mL).[9]

    • Boil a sample of the single-stranded carrier DNA for 5 minutes and immediately chill on ice.

    • In a sterile microcentrifuge tube, mix the following in order:

      • 240 µL of 50% PEG

      • 36 µL of 1 M LiAc

      • 25 µL of boiled single-stranded carrier DNA

      • 50 µL of the prepared yeast cell suspension

      • 1-5 µL of pAUR vector DNA (0.1-1.0 µg) in TE buffer or water

    • Vortex the mixture gently for 10 seconds.

    • Incubate at 30°C for 30 minutes with shaking.

    • Heat shock the cells at 42°C for 15-20 minutes.

    • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 200-1000 µL of sterile water.

    • Plate 100-200 µL of the cell suspension onto YPD agar plates containing the appropriate concentration of Aureobasidin A.

    • Incubate the plates at 30°C for 3-5 days, or until colonies appear.

Protocol 3: Selection of Transformants and Verification
  • Materials:

    • YPD agar plates with Aureobasidin A from Protocol 2

    • Sterile toothpicks or inoculation loops

    • Liquid YPD medium containing Aureobasidin A

    • PCR reagents for colony PCR

    • Plasmid DNA miniprep kit (yeast compatible)

  • Procedure:

    • Primary Selection: After incubation, colonies that appear on the Aureobasidin A-containing plates are putative transformants. The number of background colonies is typically very low with AbA selection.[1][2]

    • Verification by Patching: Pick individual colonies with a sterile toothpick and patch them onto a fresh YPD plate containing Aureobasidin A to confirm resistance. Also, patch onto a non-selective YPD plate as a growth control.

    • Verification by PCR (Optional): Perform colony PCR on the putative transformants to verify the presence of the integrated or episomal pAUR vector. Design primers specific to the inserted gene or a region of the pAUR vector.

    • Verification by Plasmid Rescue (for episomal vectors): Inoculate a confirmed transformant into liquid YPD medium containing Aureobasidin A and grow overnight. Extract the plasmid DNA using a yeast plasmid miniprep kit. The rescued plasmid can then be analyzed by restriction digest or sequencing.

Visualizations

AureobasidinA_Signaling_Pathway cluster_membrane Yeast Cell Membrane Ceramide Ceramide IPC Inositol Phosphorylceramide (IPC) Ceramide->IPC IPC Synthase (AUR1) Sphingolipids Complex Sphingolipids IPC->Sphingolipids AbA Aureobasidin A AbA->Ceramide Inhibits AbA->IPC Inhibits AUR1_C AUR1-C (Mutant IPC Synthase) AbA->AUR1_C Does not inhibit CellDeath Cell Death AbA->CellDeath Leads to Resistance Resistance AUR1_C->Resistance Confers

Caption: Mechanism of Aureobasidin A action and resistance.

Yeast_Transformation_Workflow start Start: Yeast Culture prep Prepare Competent Cells (LiAc Treatment) start->prep mix Transformation Mix (pAUR Vector, ssDNA, PEG) prep->mix heat_shock Heat Shock (42°C) mix->heat_shock plating Plate on YPD + Aureobasidin A heat_shock->plating incubation Incubate (30°C, 3-5 days) plating->incubation selection Selection of Resistant Colonies incubation->selection verification Verification (Patching, PCR, Plasmid Rescue) selection->verification end End: Verified Transformant verification->end

Caption: Workflow for yeast transformation with pAUR vectors.

Logical_Relationship_Y2H cluster_Y2H Yeast Two-Hybrid System BD_Bait DNA-Binding Domain (BD) + Bait Protein Interaction Bait-Prey Interaction BD_Bait->Interaction AD_Prey Activation Domain (AD) + Prey Protein AD_Prey->Interaction TranscriptionFactor Functional Transcription Factor Interaction->TranscriptionFactor Reconstitutes ReporterGene Reporter Gene (AUR1-C) TranscriptionFactor->ReporterGene Activates Transcription AUR1_C_Expression AUR1-C Expression ReporterGene->AUR1_C_Expression Resistance Aureobasidin A Resistance AUR1_C_Expression->Resistance

Caption: Logic of AbA selection in Yeast Two-Hybrid assays.

References

Experimental Applications of Aureobasidin A in Fungal Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans. It exhibits potent, broad-spectrum antifungal activity against a wide range of pathogenic and non-pathogenic fungi, including yeasts and filamentous fungi.[1][2] Its unique mechanism of action, targeting an essential enzyme in the fungal-specific sphingolipid biosynthesis pathway, makes it a valuable tool for basic research and a potential candidate for antifungal drug development.[3] These application notes provide an overview of the experimental uses of Aureobasidin A in fungal biology, complete with detailed protocols for key applications.

Mechanism of Action

Aureobasidin A's primary mode of action is the potent and specific inhibition of inositol phosphorylceramide (IPC) synthase (encoded by the AUR1 gene in Saccharomyces cerevisiae), an essential enzyme in the fungal sphingolipid biosynthesis pathway.[2][4] This enzyme is absent in mammals, making it an attractive target for antifungal therapy.[5] Inhibition of IPC synthase blocks the conversion of ceramide to IPC, a crucial precursor for more complex sphingolipids.[4] The disruption of sphingolipid metabolism leads to a cascade of downstream effects, ultimately resulting in fungal cell death.[6][7]

Data Presentation: Quantitative Susceptibility and Inhibition Data

The following tables summarize the in vitro activity of Aureobasidin A against various fungal species and its inhibitory effect on IPC synthase.

Table 1: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A against Various Fungal Species

Fungal SpeciesStrainMIC (µg/mL)Reference(s)
Saccharomyces cerevisiaeVarious0.1 - 0.5[8][9]
Candida albicansATCC 76615<2[10][11]
Candida glabrataVarious<2[10][11]
Candida tropicalisVarious<2[10]
Candida parapsilosisVarious<2[10]
Candida kruseiVarious<2[10]
Cryptococcus neoformansH991.56 - 3.125[2]
Aspergillus nigerVarious0.8[10]
Aspergillus fumigatusVarious>50[10]
Aspergillus flavusVarious>50[10]
Aspergillus terreusVarious<2[10]

Table 2: 50% Inhibitory Concentrations (IC50) of Aureobasidin A against Fungal IPC Synthase

Fungal SpeciesIC50 (ng/mL)Reference(s)
Candida albicans2 - 4[10]
Candida glabrata2 - 4[10]
Candida tropicalis2 - 4[10]
Candida parapsilosis2 - 4[10]
Candida krusei2 - 4[10]
Aspergillus fumigatus3 - 5[10]
Aspergillus flavus3 - 5[10]
Aspergillus niger3 - 5[10]
Aspergillus terreus3 - 5[10]
Saccharomyces cerevisiae0.2 - 4.9[6]

Signaling Pathways and Cellular Effects of Aureobasidin A

The inhibition of IPC synthase by Aureobasidin A triggers a series of downstream cellular events.

AureobasidinA_Pathway cluster_input Inhibitor cluster_pathway Sphingolipid Biosynthesis Pathway cluster_effects Downstream Cellular Effects AbA Aureobasidin A IPC_Synthase IPC Synthase (Aur1p) AbA->IPC_Synthase Inhibition Ceramide Ceramide Ceramide->IPC_Synthase Substrate IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Product Actin Aberrant Actin Assembly IPC_Synthase->Actin Chitin Chitin Delocalization IPC_Synthase->Chitin Membrane Increased Membrane Permeability IPC_Synthase->Membrane ROS Increased Reactive Oxygen Species (ROS) IPC_Synthase->ROS Mito Reduced Mitochondrial Membrane Potential IPC_Synthase->Mito Budding Inhibition of Budding IPC_Synthase->Budding Complex_SL Complex Sphingolipids IPC->Complex_SL Death Fungal Cell Death Actin->Death Chitin->Death Membrane->Death ROS->Death Mito->Death Budding->Death

Figure 1: Aureobasidin A signaling pathway.

Experimental Protocols

Antifungal Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of Aureobasidin A against a specific fungal isolate.

Materials:

  • Aureobasidin A stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Prepare Aureobasidin A Dilutions:

    • Perform serial two-fold dilutions of the Aureobasidin A stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, but may be adjusted based on the expected susceptibility of the fungus.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the Aureobasidin A dilutions.

    • Include a growth control well (inoculum without AbA) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Aureobasidin A that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

Aureobasidin A as a Selectable Marker in Yeast Transformation

Aureobasidin A is widely used for selecting yeast transformants carrying a resistance gene, typically a mutated version of the AUR1 gene (AUR1-C).[12][13]

Materials:

  • Yeast strain to be transformed

  • Plasmid DNA containing the AUR1-C resistance gene

  • Yeast transformation kit (e.g., Lithium Acetate/PEG method)

  • YPD or appropriate selective agar plates

  • Aureobasidin A stock solution

Procedure:

  • Prepare Competent Yeast Cells:

    • Grow an overnight culture of the yeast strain in YPD medium.

    • Inoculate a fresh culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest and wash the cells, then resuspend in the appropriate transformation buffer to make them competent.

  • Transformation:

    • Add the plasmid DNA containing the AUR1-C gene to the competent cells.

    • Follow the specific protocol for the chosen transformation method (e.g., heat shock).

  • Plating and Selection:

    • After the transformation procedure, spread the cell suspension onto YPD plates containing Aureobasidin A.

    • The optimal concentration of AbA for selection depends on the yeast strain's sensitivity and typically ranges from 0.1 to 1.0 µg/mL.[9] It is recommended to determine the minimal inhibitory concentration for the untransformed host strain beforehand.

  • Incubation and Colony Picking:

    • Incubate the plates at 30°C for 2-4 days.

    • Only yeast cells that have successfully integrated the plasmid with the AUR1-C gene will be resistant to Aureobasidin A and form colonies.

    • Pick individual colonies for further analysis.

Yeast_Transformation_Workflow start Start prep_cells Prepare Competent Yeast Cells start->prep_cells transform Transform with Plasmid (AUR1-C) prep_cells->transform plate Plate on AbA-containing Medium transform->plate incubate Incubate at 30°C plate->incubate select Selection of Resistant Colonies incubate->select no_growth No Growth (Non-transformants) select->no_growth Sensitive growth Growth (Transformants) select->growth Resistant end End growth->end

Figure 2: Yeast transformation and selection workflow.
Yeast Two-Hybrid (Y2H) Screening using Aureobasidin A

Aureobasidin A is a key component in modern yeast two-hybrid systems (e.g., Matchmaker Gold) for identifying protein-protein interactions.[5][14] The AUR1-C gene serves as a highly stringent reporter.

Principle: In this system, a "bait" protein is fused to the GAL4 DNA-binding domain (BD), and a library of "prey" proteins is fused to the GAL4 activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought into proximity, activating the transcription of reporter genes, including AUR1-C.

Brief Protocol Outline:

  • Bait and Prey Construction:

    • Clone the gene for the "bait" protein into a pGBKT7 vector (or similar) to create a fusion with the GAL4 DNA-BD.

    • Utilize a pre-made cDNA library in a pGADT7 vector (or similar) where prey proteins are fused to the GAL4 AD.

  • Yeast Mating:

    • Transform a suitable yeast strain (e.g., Y2HGold) with the bait plasmid and select for transformants.

    • Mate the bait-expressing yeast with a yeast strain of the opposite mating type pre-transformed with the prey library.

  • Selection of Interactors:

    • Plate the diploid yeast on a medium lacking leucine and tryptophan to select for mated cells containing both bait and prey plasmids.

    • For the initial, less stringent screening, plate on a medium also containing X-α-Gal and a low concentration of Aureobasidin A (e.g., 100 ng/mL).

    • For a more stringent selection, re-streak positive colonies from the initial screen onto a medium lacking leucine, tryptophan, histidine, and adenine, and containing X-α-Gal and a higher concentration of Aureobasidin A (e.g., 200-500 ng/mL).

  • Identification of Interacting Partners:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the prey plasmid to identify the gene encoding the interacting protein.

Conclusion

Aureobasidin A is a versatile and powerful tool in fungal biology research. Its specific mechanism of action makes it an excellent probe for studying the sphingolipid biosynthesis pathway and its downstream consequences. Furthermore, its application as a potent selectable marker has significantly advanced techniques such as yeast two-hybrid screening. The protocols and data provided here serve as a comprehensive resource for researchers utilizing Aureobasidin A in their experimental endeavors.

References

Application Notes and Protocols for Aureobasidin A in Yeast One-Hybrid (Y1H) Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Aureobasidin A (AbA), a potent antifungal antibiotic, as a selection agent in Yeast One-Hybrid (Y1H) screening protocols. The information is tailored for researchers in molecular biology, genetics, and drug development who are working to identify and characterize protein-DNA interactions.

Introduction to Aureobasidin A in Y1H Systems

The Yeast One-Hybrid (Y1H) system is a powerful genetic method used to identify proteins that bind to a specific DNA sequence of interest (the "bait").[1] The system relies on the in vivo reconstitution of a functional transcription factor. A DNA-binding protein ("prey"), typically from a cDNA library, binds to the bait sequence upstream of a reporter gene, activating its transcription.

Aureobasidin A is a cyclic depsipeptide antibiotic that is highly toxic to yeast, making it an excellent selection agent for Y1H screens.[2] Its use, particularly in systems like the Matchmaker Gold Yeast One-Hybrid System, offers a highly stringent and reliable method for identifying true positive interactions with very low background.[3][4]

Mechanism of Action: Aureobasidin A inhibits the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene in Saccharomyces cerevisiae.[1][2][5] This enzyme is crucial for the biosynthesis of sphingolipids, essential components of the yeast cell membrane.[1] Inhibition of IPC synthase leads to the disruption of the cell membrane and ultimately cell death.[6]

The AUR1-C Resistance Gene: A mutated version of the AUR1 gene, known as AUR1-C, encodes a resistant form of IPC synthase.[2][7] This gene is used as the reporter in AbA-based Y1H systems. When a prey protein binds to the bait DNA sequence, it drives the expression of the AUR1-C gene, conferring resistance to Aureobasidin A and allowing the yeast cell to grow on a selective medium containing AbA.[3][7]

Advantages of Using Aureobasidin A in Y1H Screens

  • High Stringency and Low Background: AbA is lethal to sensitive yeast cells rather than just slowing their growth. This results in a significant reduction in the number of false-positive clones that can arise from leaky expression of nutritional reporters.[3][7]

  • Ease of Use: Unlike some nutritional reporters that may require media optimization to reduce background growth, AbA selection is straightforward and generally requires minimal optimization once the minimal inhibitory concentration is determined.[7][8]

  • Definitive Selection: The clear life-or-death selection pressure simplifies the identification of genuine positive interactions.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Aureobasidin A in Y1H systems.

ParameterValueReference
Typical Toxic Concentration 0.1–0.5 µg/mL[1][2]
Recommended Inhibitory Concentration Range 100–1000 ng/mL[1][9]
Example Minimal Inhibitory Concentration (MIC) 200 ng/mL for Y1HGold (PpDAM6-pAbAi)[10]
Screening Concentration Adjustment 50 ng/mL higher than the determined self-activation concentration[11]

Table 1: Aureobasidin A Concentration Parameters. This table provides a general guide for the concentrations of Aureobasidin A used in Y1H experiments. The optimal concentration is strain and bait-dependent and must be determined empirically.

Yeast StrainVector SystemReporter GeneReference
Y1HGoldMatchmaker GoldAUR1-C[3][8]
Y2HGoldMatchmaker Gold (Y2H)AUR1-C[7]

Table 2: Commonly Used Yeast Strains and Reporter Systems. This table highlights yeast strains specifically engineered for use with Aureobasidin A selection in one-hybrid and two-hybrid screens.

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Aureobasidin A

This protocol is essential to determine the lowest concentration of AbA that inhibits the growth of your bait-specific reporter strain in the absence of a prey protein. This "background" AbA concentration is crucial for minimizing false positives during the library screen.

Materials:

  • Y1HGold yeast strain containing your integrated pBait-AbAi construct

  • SD/-Ura agar plates

  • SD/-Ura agar plates containing a range of AbA concentrations (e.g., 0, 100, 150, 200, 300, 500, 800, 1000 ng/mL)[11]

  • Sterile 0.9% NaCl solution

  • Spectrophotometer

  • Sterile spreaders and culture tubes

Procedure:

  • Inoculate a single, large colony of your Y1HGold[Bait/AbAi] strain into 5 mL of SD/-Ura liquid medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture in sterile 0.9% NaCl to an OD600 of approximately 0.002.[8][11]

  • Plate 100 µL of the diluted yeast suspension onto each of the SD/-Ura plates with varying AbA concentrations.[8]

  • Incubate the plates at 30°C for 3-5 days.[1]

  • Observe the plates and determine the lowest concentration of AbA that completely suppresses the growth of your bait strain.[8] This is the minimal inhibitory concentration (MIC) that should be used for your library screening. For the actual screen, a concentration slightly higher (e.g., 50 ng/mL higher) than the MIC can be used to further reduce background.[11]

Protocol 2: Yeast One-Hybrid Library Screening with Aureobasidin A Selection

This protocol outlines the general steps for screening a cDNA library for proteins that interact with your DNA bait sequence using AbA selection.

Materials:

  • Your bait-specific Y1HGold reporter strain (Y1HGold[Bait/AbAi])

  • cDNA library in a pGADT7-Rec vector

  • Yeast transformation reagents (e.g., Yeastmaker™ Yeast Transformation System 2)

  • SD/-Leu agar plates

  • SD/-Leu agar plates containing the predetermined MIC of Aureobasidin A

  • Sterile water and culture tubes

Procedure:

  • Prepare competent cells of your Y1HGold[Bait/AbAi] strain.

  • Perform a large-scale yeast transformation by co-transforming the cDNA library plasmid and the linearized pGADT7-Rec vector into your competent bait strain.[8]

  • To determine the transformation efficiency, plate serial dilutions (1/10, 1/100, 1/1000, 1/10000) of the transformation mixture onto SD/-Leu agar plates.[8]

  • Plate the remainder of the transformation mixture onto SD/-Leu plates containing the predetermined optimal concentration of Aureobasidin A. Use approximately 150 µL per 150 mm plate.[8][11]

  • Incubate all plates at 30°C for 3-5 days, or until colonies appear.[8]

  • Colonies that grow on the SD/-Leu/AbA plates are considered positive clones. These yeast colonies should be picked and streaked onto fresh SD/-Leu/AbA plates to confirm the phenotype.

  • Rescue the prey plasmids from the confirmed positive yeast colonies for sequencing and identification of the interacting protein.

Visualizations

AureobasidinA_Mechanism_of_Action Ceramide Ceramide IPCSynthase IPC Synthase (encoded by AUR1) Ceramide->IPCSynthase IPC Inositol Phosphorylceramide (IPC) Sphingolipids Sphingolipids IPC->Sphingolipids CellMembrane Cell Membrane Integrity Sphingolipids->CellMembrane CellDeath Cell Death CellMembrane->CellDeath IPCSynthase->IPC AureobasidinA Aureobasidin A AureobasidinA->IPCSynthase

Caption: Mechanism of action of Aureobasidin A in yeast.

Y1H_Workflow_with_AureobasidinA cluster_prep Bait Strain Preparation cluster_screen Library Screening cluster_analysis Analysis of Positive Clones CreateBait 1. Clone DNA bait into pAbAi vector IntegrateBait 2. Linearize and integrate into Y1HGold genome CreateBait->IntegrateBait TestMIC 3. Determine Minimal Inhibitory Concentration (MIC) of AbA IntegrateBait->TestMIC Transform 4. Co-transform cDNA library and pGADT7-Rec into bait strain TestMIC->Transform Informs selection concentration Select 5. Plate on SD/-Leu medium containing Aureobasidin A Transform->Select Incubate 6. Incubate at 30°C for 3-5 days Select->Incubate Isolate 7. Isolate colonies from AbA-containing medium Incubate->Isolate Rescue 8. Rescue prey plasmid Isolate->Rescue Sequence 9. Sequence to identify interacting protein Rescue->Sequence

Caption: Y1H screening workflow using Aureobasidin A.

References

Aureobasidin A: A Powerful Selection Tool for Schizosaccharomyces pombe Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic that exhibits potent antifungal activity against a broad spectrum of fungi, including the fission yeast Schizosaccharomyces pombe. Its specific mechanism of action and the availability of a dominant resistance gene make it an excellent selectable marker for genetic manipulation and screening in this important model organism. This document provides detailed application notes and protocols for the effective use of Aureobasidin A in S. pombe research.

Mechanism of Action

Aureobasidin A targets and inhibits the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the aur1 gene in S. pombe.[1][2] IPC synthase is a crucial enzyme in the sphingolipid biosynthesis pathway, catalyzing the transfer of inositol phosphate from phosphatidylinositol to ceramide to form IPC.[3] The disruption of this pathway leads to the depletion of essential complex sphingolipids, compromising cell membrane integrity and ultimately causing cell death.

Resistance to Aureobasidin A is conferred by a mutant allele of the aur1 gene, often designated as aur1-C or aur1R.[1][4] This resistance is dominant, meaning that the expression of a single copy of the mutant gene is sufficient to protect the cells from the toxic effects of the antibiotic. This feature makes it a highly effective selectable marker for plasmid-based expression and genomic integration in wild-type S. pombe strains without the need for auxotrophic markers.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of Aureobasidin A in S. pombe research.

ParameterValueReference
Molecular Weight~1100 g/mol
Purity≥95% (HPLC)
SolubilitySoluble in ethanol or methanol; Insoluble in water
Storage (Dry)Room temperature
Storage (Stock Solution)4°C

Table 1: Physicochemical Properties of Aureobasidin A

ApplicationRecommended Concentration RangeReference
Selection in solid media (e.g., YES agar)0.1 - 0.5 µg/mL[2]
Selection in liquid media (e.g., YES broth)0.1 - 0.5 µg/mL[2]
Stock Solution Preparation0.5 - 5.0 mg/mL in ethanol or methanol

Table 2: Recommended Concentrations for S. pombe Selection

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Aureobasidin A

Before initiating a series of experiments, it is crucial to determine the optimal concentration of Aureobasidin A for your specific S. pombe strain and experimental conditions. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Materials:

  • S. pombe strain of interest

  • Yeast Extract with Supplements (YES) medium

  • Aureobasidin A stock solution (e.g., 1 mg/mL in ethanol)

  • Sterile 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a starting culture: Inoculate the S. pombe strain into 5 mL of YES liquid medium and grow overnight at 30°C with shaking to reach a logarithmic growth phase.

  • Prepare cell suspension: Dilute the overnight culture in fresh YES medium to a final concentration of approximately 1 x 10^5 cells/mL.

  • Prepare Aureobasidin A dilutions: In a 96-well plate, perform a two-fold serial dilution of Aureobasidin A in YES medium. The final volume in each well should be 100 µL. A typical concentration range to test is 0.05 to 5 µg/mL. Include a well with no Aureobasidin A as a positive control for growth and a well with medium only as a negative control.

  • Inoculate the plate: Add 100 µL of the prepared S. pombe cell suspension to each well of the 96-well plate, resulting in a final volume of 200 µL and a cell density of approximately 5 x 10^4 cells/mL.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of Aureobasidin A at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Transformation of S. pombe with Aureobasidin A Selection

This protocol describes a lithium acetate-based transformation method for introducing a plasmid containing the Aureobasidin A resistance gene (aur1R) into S. pombe.

Materials:

  • S. pombe strain to be transformed

  • Plasmid DNA containing the aur1R resistance cassette (e.g., pAUR224)

  • YES medium

  • 1 M Lithium Acetate (LiOAc), pH 4.9

  • 50% (w/v) Polyethylene Glycol (PEG 4000)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • YES agar plates containing the predetermined MIC of Aureobasidin A

Procedure:

  • Culture preparation: Inoculate the S. pombe strain in 10 mL of YES medium and grow overnight at 30°C with shaking to a cell density of 0.5 - 1 x 10^7 cells/mL.

  • Cell harvesting: Centrifuge the cell culture at 3,000 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with 10 mL of sterile water, followed by a wash with 10 mL of 0.1 M LiOAc.

  • Resuspension: Resuspend the cell pellet in 100 µL of 0.1 M LiOAc per transformation.

  • Transformation mix: To the cell suspension, add 1-5 µg of plasmid DNA.

  • PEG addition: Add 290 µL of 50% PEG 4000 and mix gently by vortexing.

  • Incubation: Incubate the mixture at 30°C for 30-60 minutes.

  • Heat shock: Heat shock the cells at 42°C for 15 minutes.

  • Recovery: Add 1 mL of YES medium and incubate at 30°C for 1-2 hours to allow for the expression of the resistance gene.

  • Plating: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100-200 µL of YES medium. Plate the entire cell suspension onto YES agar plates containing the appropriate concentration of Aureobasidin A.

  • Incubation: Incubate the plates at 30°C for 3-5 days until transformant colonies appear.

Visualizations

Sphingolipid_Biosynthesis_Pathway Sphingolipid Biosynthesis Pathway in S. pombe and the Action of Aureobasidin A cluster_legend Legend Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase Serine->SPT DHS Dihydrosphingosine (DHS) Syr2 DHS C4-hydroxylase (Syr2) DHS->Syr2 PHS Phytosphingosine (PHS) CerS Ceramide Synthase PHS->CerS Ceramide Ceramide IPCS IPC Synthase (aur1) Ceramide->IPCS IPC Inositol Phosphorylceramide (IPC) Sur1 Mannosyltransferase (Sur1) IPC->Sur1 MIPC Mannosyl-IPC (MIPC) 3-ketodihydrosphingosine 3-ketodihydrosphingosine SPT->3-ketodihydrosphingosine Tsc10 3-keto-DHS reductase (Tsc10) Tsc10->DHS Syr2->PHS CerS->Ceramide IPCS->IPC Sur1->MIPC AbA Aureobasidin A AbA->Inhibition 3-ketodihydrosphingosine->Tsc10 Metabolite Metabolite Enzyme Enzyme Inhibitor Inhibitor

Caption: Sphingolipid Biosynthesis Pathway in S. pombe.

Experimental_Workflow Experimental Workflow for Aureobasidin A Selection in S. pombe start Start mic Determine MIC of Aureobasidin A start->mic transformation Transform S. pombe with aur1R-containing plasmid mic->transformation recovery Recover cells in non-selective medium transformation->recovery selection Plate on YES agar with Aureobasidin A recovery->selection incubation Incubate at 30°C for 3-5 days selection->incubation screening Screen transformant colonies incubation->screening end End screening->end

Caption: Workflow for S. pombe transformation with AbA selection.

Logical_Relationship Logical Relationship of Aureobasidin A Selection AbA Aureobasidin A IPCS IPC Synthase (aur1) AbA->IPCS inhibits CellDeath Cell Death AbA->CellDeath leads to Sphingolipids Sphingolipid Biosynthesis IPCS->Sphingolipids is essential for CellSurvival Cell Survival Sphingolipids->CellSurvival is required for aur1R aur1R (Resistance Gene) MutatedIPCS Mutated IPC Synthase aur1R->MutatedIPCS encodes MutatedIPCS->AbA is resistant to MutatedIPCS->CellSurvival enables

Caption: Logical relationship of Aureobasidin A selection.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A, a potent cyclic depsipeptide antifungal agent. The information is intended for use in research and drug development settings.

Introduction to Aureobasidin A

Aureobasidin A is an antifungal antibiotic isolated from the fungus Aureobasidium pullulans. Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[1][2] This disruption of sphingolipid production leads to compromised cell membrane integrity and ultimately fungal cell death.[1][3][4] Aureobasidin A has demonstrated potent activity against a broad spectrum of pathogenic fungi, including species of Candida, Aspergillus, and Saccharomyces cerevisiae.[5][6][7]

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The determination of the MIC is a fundamental technique in assessing the in vitro activity of a new or established antifungal compound. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of Aureobasidin A.

AureobasidinA_Pathway Ceramide Ceramide IPCS IPC Synthase (AUR1 gene product) Ceramide->IPCS Substrate IPC Inositol Phosphorylceramide (IPC) Sphingolipids Complex Sphingolipids IPC->Sphingolipids Membrane Fungal Cell Membrane Integrity Sphingolipids->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to IPCS->IPC Product AureobasidinA Aureobasidin A AureobasidinA->IPCS Inhibition

Caption: Mechanism of action of Aureobasidin A.

Experimental Protocol: Broth Microdilution for Aureobasidin A MIC Determination

This protocol is based on the CLSI M27 guidelines for yeast and M38 for filamentous fungi, with specific considerations for Aureobasidin A.

Materials
  • Aureobasidin A (purity ≥95%)[7][11]

  • Solvent for Aureobasidin A (e.g., absolute ethanol or methanol)[7]

  • Fungal isolates to be tested

  • Quality control (QC) fungal strains (e.g., Candida krusei ATCC® 6258™, Candida parapsilosis ATCC® 22019™)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, inert containers for serial dilutions

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Micropipettes and sterile tips

  • Sterile saline (0.85%)

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Aureobasidin A Stock Solution C Perform Serial Dilutions of Aureobasidin A in Microplate A->C B Prepare Fungal Inoculum D Add Fungal Inoculum to Microplate Wells B->D C->D F Incubate at 35°C D->F E Set up Growth and Sterility Controls E->F G Read Results Visually F->G H Determine MIC G->H

References

Application Notes and Protocols: Synergistic Effects of Aureobasidin A with Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A is a cyclic depsipeptide antibiotic with potent antifungal activity, particularly against yeasts of the Candida species.[1][2][3] Its unique mechanism of action, targeting the essential fungal enzyme inositol phosphorylceramide (IPC) synthase, makes it a compelling candidate for combination therapy, especially in the context of rising antifungal resistance.[4][5][6] These application notes provide a summary of the synergistic interactions of Aureobasidin A with other antifungal agents, along with detailed protocols for assessing these effects in a laboratory setting.

The primary rationale for exploring these combinations is to enhance the efficacy of existing antifungals, potentially reduce required dosages to minimize toxicity, and overcome resistance mechanisms.[7] Studies have shown that Aureobasidin A exhibits a potent synergistic effect when combined with azole antifungals, such as fluconazole, against fluconazole-resistant Candida albicans isolates.[1][2][3]

Mechanism of Synergistic Action

The synergistic interaction between Aureobasidin A and azoles is thought to stem from their distinct but complementary mechanisms of action. Aureobasidin A inhibits IPC synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway.[4][5] This disrupts the integrity of the cell membrane. Simultaneously, azoles inhibit lanosterol 14-α-demethylase, an enzyme required for ergosterol biosynthesis, another critical component of the fungal cell membrane. The dual assault on membrane biosynthesis pathways likely leads to increased membrane instability and cell death.

Furthermore, some evidence suggests that Aureobasidin A may also inhibit the function of multidrug efflux pumps, such as CaCdr2p, which are often responsible for azole resistance.[8] This inhibition would lead to an intracellular accumulation of the azole, thereby restoring its antifungal activity.

Data Presentation: Synergistic Activity of Aureobasidin A

The following table summarizes the quantitative data from studies investigating the synergistic effects of Aureobasidin A with other antifungal agents. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 indicates a synergistic interaction.

Organism Antifungal Agent(s) Key Findings Reference
Fluconazole-resistant Candida albicansAureobasidin A + FluconazolePotent inhibitory effects observed. A reduced Minimum Inhibitory Concentration (MIC) of fluconazole from 4 to 0.12 µg/mL was demonstrated in the presence of Aureobasidin A. FICI values below 0.5 indicated synergy.[1][2][3]
Candida glabrataAureobasidin A + FluconazoleMIC50 and MIC90 for Aureobasidin A were 0.25-2 µg/mL, while for fluconazole they were 32-64 µg/mL. Synergy was observed between the two agents.[1][2][3]
Candida spp. (clinical resistant strains)Aureobasidin A + Amphotericin BThe interaction was found to be indifferent, with no synergistic or antagonistic effect observed.[8]
Candida spp. biofilmsAureobasidin A + FluconazoleWhile the FICI method did not show synergy against biofilms, the BLISS independence model indicated a synergistic effect against C. albicans strains 1114 and 12-99.[8]

Experimental Protocols

Protocol 1: Determination of Antifungal Synergy using the Checkerboard Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-Ed4 guidelines and the checkerboard method to assess the in vitro interaction between Aureobasidin A and another antifungal agent.[1][2][3]

Materials:

  • Aureobasidin A (stock solution of known concentration)

  • Second antifungal agent (e.g., Fluconazole, stock solution of known concentration)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile water or solvent for drug dilution (e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution Plate Preparation (Checkerboard Assay):

    • Prepare serial dilutions of Aureobasidin A and the second antifungal agent in RPMI 1640 medium in separate 96-well plates (master plates).

    • In a new 96-well plate (test plate), add 50 µL of RPMI 1640 medium to all wells.

    • Along the x-axis, add 50 µL of each Aureobasidin A dilution in duplicate.

    • Along the y-axis, add 50 µL of each dilution of the second antifungal agent in duplicate. This will create a matrix of drug combinations.

    • Include wells with each drug alone (growth controls) and wells with no drugs (negative control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the test plate.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. Growth can be assessed visually or by reading the optical density at 530 nm.

  • Data Analysis (Calculation of FICI):

    • The Fractional Inhibitory Concentration (FIC) is calculated for each drug:

      • FIC of Aureobasidin A = (MIC of Aureobasidin A in combination) / (MIC of Aureobasidin A alone)

      • FIC of second antifungal = (MIC of second antifungal in combination) / (MIC of second antifungal alone)

    • The FICI is the sum of the individual FICs:

      • FICI = FIC of Aureobasidin A + FIC of second antifungal

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

Signaling Pathway of Synergistic Action

Synergy_Pathway cluster_AureobasidinA Aureobasidin A cluster_Azole Azole Antifungal cluster_Cell Fungal Cell AureoA Aureobasidin A IPCSynthase IPC Synthase AureoA->IPCSynthase Inhibits Sphingolipids Sphingolipid Biosynthesis MembraneIntegrity1 Membrane Integrity (Disrupted) Sphingolipids->MembraneIntegrity1 CellDeath Synergistic Cell Death MembraneIntegrity1->CellDeath Azole Azole (e.g., Fluconazole) Erg11 Lanosterol 14-α-demethylase Azole->Erg11 Inhibits Ergosterol Ergosterol Biosynthesis MembraneIntegrity2 Membrane Integrity (Disrupted) Ergosterol->MembraneIntegrity2 MembraneIntegrity2->CellDeath

Caption: Proposed mechanism of synergistic action between Aureobasidin A and azole antifungals.

Experimental Workflow for Synergy Testing

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_results Outcome Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate Inoculum->Inoculate DrugDilutions Prepare Serial Drug Dilutions Checkerboard Set up Checkerboard Plate DrugDilutions->Checkerboard Checkerboard->Inoculate Incubate Incubate 24-48h at 35°C Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC CalculateFICI Calculate FICI ReadMIC->CalculateFICI Interpret Interpret Results CalculateFICI->Interpret Synergy Synergy Interpret->Synergy FICI <= 0.5 Indifference Indifference Interpret->Indifference 0.5 < FICI <= 4.0 Antagonism Antagonism Interpret->Antagonism FICI > 4.0

Caption: Workflow for determining antifungal synergy using the checkerboard method.

References

High-performance liquid chromatography (HPLC) for Aureobasidin A purity analysis.

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of analytical methodologies has been conducted to establish a robust protocol for determining the purity of Aureobasidin A using High-Performance Liquid Chromatography (HPLC). This application note provides a detailed method, including system parameters, sample preparation, and data analysis, tailored for researchers, scientists, and professionals in drug development.

Application Note: HPLC Purity Analysis of Aureobasidin A

Introduction

Aureobasidin A is a cyclic depsipeptide antifungal agent produced by the fungus Aureobasidium pullulans.[1][2][3] It exhibits potent activity against a broad spectrum of pathogenic fungi, making it a compound of significant interest in pharmaceutical research.[4][5] Accurate determination of its purity is crucial for quality control and regulatory purposes. This document outlines a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of Aureobasidin A.

Principle of the Method

This method utilizes RP-HPLC with ultraviolet (UV) detection to separate Aureobasidin A from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water, with an acid modifier to ensure good peak shape. The concentration of Aureobasidin A is proportional to the peak area, and purity is determined by comparing the main peak area to the total area of all observed peaks.

Experimental Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Reagents:

    • Aureobasidin A reference standard (≥95% purity).[1][2][3]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Trifluoroacetic acid (TFA) (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

Chromatographic Conditions

A summary of the HPLC system parameters is provided in Table 1.

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (75:25, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Method Parameters

Protocols

1. Standard Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of Aureobasidin A reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Sample Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of the Aureobasidin A sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in methanol and bring the volume to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 2: System Suitability Criteria

4. Data Analysis and Purity Calculation

  • Inject the blank (methanol), followed by the standard and sample solutions into the HPLC system.

  • Integrate all peaks in the chromatogram for the sample solution.

  • Calculate the percentage purity of Aureobasidin A using the area normalization method:

    % Purity = (Area of Aureobasidin A Peak / Total Area of All Peaks) x 100

Method Validation Summary

A summary of typical method validation parameters and their acceptable limits is provided in Table 3.

ParameterAcceptance Criteria
Specificity The peak for Aureobasidin A should be well-resolved from any impurities and degradation products.
Linearity (R²) ≥ 0.999 over the concentration range of 0.1 - 1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in flow rate, temperature, and mobile phase composition.

Table 3: Method Validation Parameters

Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. These studies intentionally degrade the Aureobasidin A sample to ensure that any degradation products can be separated from the main peak.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis of Aureobasidin A.

Forced_Degradation_Pathway cluster_stress Stress Conditions AureobasidinA Aureobasidin A Acid Acid Hydrolysis AureobasidinA->Acid Base Base Hydrolysis AureobasidinA->Base Oxidation Oxidation AureobasidinA->Oxidation Thermal Thermal AureobasidinA->Thermal Photo Photolysis AureobasidinA->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

Caption: Logical relationship of forced degradation studies.

References

Troubleshooting & Optimization

Troubleshooting low transformation efficiency with Aureobasidin A selection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Aureobasidin A as a selection agent in yeast transformation experiments.

Troubleshooting Guides

Problem 1: No colonies appear on the selection plates.

Question: I performed a yeast transformation with a plasmid containing the AUR1-C resistance gene and plated the cells on media with Aureobasidin A, but I don't see any colonies. What could be the problem?

Answer:

Several factors could lead to a complete lack of transformants. Here are the most common causes and their solutions:

  • Inefficient Transformation: The overall transformation efficiency might be too low. This can be due to suboptimal cell health, poor quality or incorrect amount of DNA, or incorrect execution of the transformation protocol.

    • Solution: Always include a positive control transformation with a known plasmid and selection marker to verify the efficiency of your competent cells and protocol. Review the detailed transformation protocol provided below to ensure all steps are followed correctly.

  • Incorrect Aureobasidin A Concentration: The concentration of Aureobasidin A in your plates might be too high for the level of expression of the AUR1-C gene from your plasmid.

    • Solution: The optimal concentration of Aureobasidin A can vary depending on the yeast strain and the expression level of the resistance gene. It is recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific strain.[1] A common starting concentration for S. cerevisiae is 0.1-0.5 µg/mL.[2][3][4]

  • Degraded Aureobasidin A: Aureobasidin A is light-sensitive and can degrade if not stored properly.

    • Solution: Store Aureobasidin A stock solutions at 4°C and protected from light. Prepare fresh selection plates and avoid prolonged storage.

  • No Recovery Period: After heat shock, cells are fragile and need time to recover and express the resistance gene before being subjected to the selective pressure of Aureobasidin A.

    • Solution: Include a recovery step after heat shock by resuspending the cells in a non-selective medium (like YPD) and incubating for several hours before plating on selective media.[5]

  • Problem with the Plasmid: The plasmid DNA may be of poor quality, contain mutations in the AUR1-C gene, or you may have used a vector that cannot replicate in yeast.[1]

    • Solution: Verify the integrity and concentration of your plasmid DNA. Sequence the AUR1-C gene to ensure it is free of mutations. Confirm that your plasmid contains a yeast origin of replication.

Problem 2: Very few colonies on the selection plates.

Question: I got a few colonies, but the transformation efficiency is much lower than expected. How can I improve it?

Answer:

Low transformation efficiency is a common issue. Here are several factors to consider for optimization:

  • Suboptimal Cell Health and Density: The physiological state of the yeast cells is critical for high transformation efficiency.

    • Solution: Use actively growing cells in the mid-logarithmic phase (OD600 between 0.8-1.0).[6] Cultures that are in stationary phase will have significantly lower transformation efficiency.[6]

  • Incorrect Amount of DNA: Both too little and too much DNA can reduce transformation efficiency.

    • Solution: For plasmid transformations, the efficiency generally does not increase linearly with DNA amounts above 1 µg.[6] For integrative transformations, up to 5 µg of linearized DNA may be beneficial.[6] It is recommended to use 0.1-1 µg of high-quality plasmid DNA for optimal results.

  • Heat Shock Parameters: The duration and temperature of the heat shock are critical for successful DNA uptake.

    • Solution: For S. cerevisiae, a heat shock at 42°C is typically used. The optimal duration can vary, but a 15-minute incubation has been shown to be effective.[7][8] Longer incubation times may not necessarily improve efficiency and could decrease cell viability.[8]

  • PEG Quality and Concentration: Polyethylene glycol (PEG) is crucial for promoting DNA uptake.

    • Solution: Use high-quality PEG 3350 or 4000. Ensure the final concentration in the transformation mix is correct as specified in the protocol.

  • Carrier DNA: Single-stranded carrier DNA, such as salmon sperm DNA, can significantly increase transformation efficiency.

    • Solution: Always include carrier DNA in your transformation mix. It should be denatured by boiling before use.

Problem 3: High number of background colonies or satellite colonies.

Question: I see a lawn of growth or many small "satellite" colonies around my larger transformant colonies. What is causing this?

Answer:

High background can obscure true positive transformants and is often due to issues with the selection agent or plating technique.

  • Aureobasidin A Concentration is Too Low: If the concentration of Aureobasidin A is not high enough, non-transformed cells can survive and grow.

    • Solution: As mentioned previously, it is important to determine the MIC of Aureobasidin A for your specific yeast strain. You may need to increase the concentration on your plates.

  • Degradation of Aureobasidin A: If the antibiotic has degraded, it will not be effective at selecting for transformants.

    • Solution: Ensure proper storage of Aureobasidin A and use freshly prepared plates.

  • Plating Too Densely: Plating too many cells can lead to the depletion of Aureobasidin A in the immediate vicinity of a true transformant, allowing non-transformed cells to grow as satellites.

    • Solution: Plate a smaller volume of the transformation mixture or dilute the cell suspension before plating.

  • Spontaneous Resistance: While rare, spontaneous mutations can arise that confer resistance to Aureobasidin A.

    • Solution: To confirm that your colonies are true transformants, you can perform colony PCR to verify the presence of your plasmid.

Frequently Asked Questions (FAQs)

Q1: What is Aureobasidin A and how does it work?

Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to a wide range of fungi, including Saccharomyces cerevisiae.[3] It acts by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is essential for sphingolipid biosynthesis in yeast.[9][10][11] Inhibition of this enzyme disrupts the cell membrane, leading to cell death.[2]

Q2: What is the AUR1-C gene?

The AUR1-C gene is a mutated version of the endogenous yeast AUR1 gene, which encodes for IPC synthase. This mutation confers dominant resistance to Aureobasidin A.[3][9][12] The altered enzyme is no longer effectively inhibited by the antibiotic, allowing transformed cells to grow in its presence.

Q3: What is the recommended concentration of Aureobasidin A to use?

The optimal concentration can vary depending on the yeast strain and the plasmid used. For S. cerevisiae, a starting concentration of 0.1-0.5 µg/mL is generally effective.[2][3][4] It is highly recommended to determine the Minimal Inhibitory Concentration (MIC) for your specific experimental conditions.

Q4: Can I use Aureobasidin A for selection in other yeast species?

Aureobasidin A is effective against other yeast species such as Schizosaccharomyces pombe and Candida albicans.[3] However, the AUR1-C gene from S. cerevisiae may not be functional in all other yeast species.[1] For selection in other yeasts, a species-specific resistance gene may be required.

Q5: How should I prepare and store Aureobasidin A?

Aureobasidin A is typically dissolved in ethanol or methanol to create a stock solution.[1] This stock solution should be stored at 4°C and protected from light. When preparing selection plates, allow the autoclaved media to cool to 50-55°C before adding the Aureobasidin A to prevent heat-induced degradation.

Data Presentation

Table 1: Effect of Plasmid DNA Concentration on Transformation Efficiency
Plasmid DNA (µg)Relative Transformation EfficiencyNotes
0.1+++Optimal for high-efficiency transformations.
1.0+++Efficiency may begin to plateau above this concentration.[6]
5.0++Recommended for integrative transformations with linearized DNA.[6]
>10+High concentrations can decrease efficiency.[5]
Table 2: Optimization of Heat Shock Duration
Heat Shock Duration (minutes) at 42°CRelative Transformation EfficiencyNotes
5+Some transformation will occur, but likely suboptimal.
15+++Often found to be the optimal duration for S. cerevisiae.[7]
30++Efficiency may begin to decrease with longer incubation.[13]
45+Can be effective, but may also reduce cell viability.[6]
Table 3: Recommended Aureobasidin A Concentrations for S. cerevisiae
Yeast Strain BackgroundRecommended Starting Concentration (µg/mL)Notes
Laboratory Strains (e.g., S288c background)0.1 - 0.2These strains are generally quite sensitive.
Wild or Industrial Strains0.2 - 0.5+May exhibit higher intrinsic resistance; MIC determination is crucial.[1]

Experimental Protocols

High-Efficiency Lithium Acetate (LiAc/PEG) Yeast Transformation

This protocol is a standard method for achieving high transformation efficiency in S. cerevisiae.

Reagents and Media:

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG 3350 or 4000)

  • 10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Plasmid DNA

  • YPD plates containing the appropriate concentration of Aureobasidin A

Procedure:

  • Cell Preparation:

    • Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

    • Incubate at 30°C with shaking until the OD600 reaches 0.8-1.0 (mid-log phase).

    • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

    • Resuspend the cells in 1 mL of 100 mM LiAc.

  • Transformation:

    • In a microfuge tube, combine the following in order:

      • 240 µL of 50% PEG

      • 36 µL of 1 M LiAc

      • 10 µL of 10 mg/mL boiled and chilled carrier DNA

      • 1-5 µL of plasmid DNA (0.1-1 µg)

      • 100 µL of the prepared yeast cell suspension

      • Sterile water to a final volume of ~360 µL

    • Vortex the mixture vigorously for 1 minute to completely resuspend the cell pellet.

  • Heat Shock and Recovery:

    • Incubate the tube at 42°C for 15-20 minutes.[14]

    • Centrifuge the cells at 8,000 x g for 1 minute and discard the supernatant.

    • (Optional but recommended for antibiotic selection) Resuspend the cell pellet in 1 mL of sterile YPD medium and incubate at 30°C for 2-3 hours to allow for expression of the resistance gene.

  • Plating:

    • Centrifuge the recovered cells and resuspend the pellet in 100-200 µL of sterile water.

    • Plate the cell suspension onto YPD plates containing Aureobasidin A.

    • Incubate the plates at 30°C for 2-4 days until colonies appear.

Visualizations

AureobasidinA_Mechanism cluster_cell Yeast Cell cluster_wildtype Wild-Type (AUR1) cluster_resistant Transformed (AUR1-C) Ceramide Ceramide Aur1 IPC Synthase (AUR1 product) Ceramide->Aur1 Aur1C Mutated IPC Synthase (AUR1-C product) Ceramide->Aur1C PI Phosphatidylinositol (PI) PI->Aur1 PI->Aur1C IPC Inositol Phosphorylceramide (IPC) Sphingolipids Sphingolipids IPC->Sphingolipids Membrane Cell Membrane Integrity Sphingolipids->Membrane Aur1->IPC Aur1C->IPC AbA_outside Aureobasidin A AbA_inside Aureobasidin A AbA_outside->AbA_inside enters cell AbA_inside->Aur1 Inhibits AbA_inside->Aur1C Ineffective Inhibition

Caption: Mechanism of Aureobasidin A action and AUR1-C resistance.

Yeast_Transformation_Workflow start Start culture 1. Grow Yeast Culture (Overnight & Diluted Growth) start->culture harvest 2. Harvest & Wash Cells culture->harvest prepare 3. Prepare Transformation Mix (Cells, DNA, LiAc, PEG, Carrier DNA) harvest->prepare heatshock 4. Heat Shock (42°C) prepare->heatshock recovery 5. Recovery (in YPD) heatshock->recovery plate 6. Plate on Selective Media (+ Aureobasidin A) recovery->plate incubate 7. Incubate (30°C, 2-4 days) plate->incubate end End (Colonies Appear) incubate->end

Caption: Workflow for yeast transformation with Aureobasidin A selection.

Troubleshooting_Logic start Low or No Colonies? check_control Positive Control OK? start->check_control Yes troubleshoot_cells Optimize Cell Prep: - Mid-log phase - Correct density start->troubleshoot_cells No check_aba Aureobasidin A Conc. OK? check_control->check_aba Yes check_dna Check DNA: - Quality & Quantity - Vector integrity check_control->check_dna No troubleshoot_protocol Review Protocol: - Reagent concentrations - Incubation times troubleshoot_cells->troubleshoot_protocol optimize_aba Optimize AbA Conc.: - Titrate MIC - Use fresh plates check_aba->optimize_aba No check_recovery Add/Extend Recovery Step check_aba->check_recovery Yes success Transformation Successful check_recovery->success

Caption: Troubleshooting logic for low transformation efficiency.

References

Optimizing Aureobasidin A working concentration for different yeast strains.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the working concentration of Aureobasidin A (AbA) for various yeast strains. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What is Aureobasidin A and how does it work?

Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme inositol phosphorylceramide (IPC) synthase.[1][2][3] This enzyme is crucial for the synthesis of complex sphingolipids, which are essential components of the yeast cell membrane.[2] By blocking IPC synthase, Aureobasidin A disrupts cell membrane integrity and vital cellular processes, ultimately leading to cell death.[4][5] The gene encoding IPC synthase in Saccharomyces cerevisiae is AUR1.[1][2]

Q2: Which yeast strains are sensitive to Aureobasidin A?

Aureobasidin A is effective against a broad range of fungi.[4] Sensitive species include, but are not limited to:

  • Saccharomyces cerevisiae[1][2][3]

  • Schizosaccharomyces pombe[2][3]

  • Candida albicans[6][7]

  • Candida glabrata[2][3]

  • Aspergillus nidulans[2][3]

  • Aspergillus niger[2][3]

Q3: What is the typical working concentration of Aureobasidin A?

The effective concentration of Aureobasidin A can vary significantly depending on the yeast species, strain, and even the specific experimental conditions. However, for susceptible strains of Saccharomyces cerevisiae, a common concentration range is 0.1-0.5 µg/mL.[2][3] For selection of transformed yeast expressing a resistance marker, the concentration may need to be optimized.

Troubleshooting Guide

Q1: I am not seeing any inhibition of my yeast strain, even at high concentrations of Aureobasidin A. What could be the problem?

  • Inherent Resistance: The yeast strain you are using may possess intrinsic resistance to Aureobasidin A. This can be due to a variety of factors, including mutations in the AUR1 gene that prevent the binding of the antibiotic, or the presence of efflux pumps that actively remove the drug from the cell.[8]

  • Incorrect Drug Preparation: Aureobasidin A is insoluble in water and should be dissolved in a solvent such as methanol or ethanol to create a stock solution.[6][7][9] Ensure that your stock solution is properly prepared and stored.

  • Degradation of Aureobasidin A: While stable, improper storage of the stock solution (e.g., at room temperature for extended periods) could lead to degradation. Stock solutions are best stored at 4°C.[6][7][9]

Q2: All of my yeast cells are dying, even at the lowest concentration of Aureobasidin A I've tested. How can I address this?

  • High Strain Susceptibility: Your yeast strain may be particularly sensitive to Aureobasidin A. It is recommended to perform a dose-response experiment with a wider range of concentrations, including much lower ones, to determine the minimum inhibitory concentration (MIC).

  • Inaccurate Dilutions: Double-check your calculations and dilutions for both the Aureobasidin A stock and the final concentrations in your media. A small error in dilution can lead to a significantly higher-than-intended final concentration.

Q3: I am seeing inconsistent results between experiments. What could be the cause?

  • Variability in Inoculum: Ensure that you are using a consistent inoculum size and growth phase of your yeast culture for each experiment. A larger starting cell number can require a higher concentration of the antibiotic for inhibition.

  • Media Composition: The composition of your growth medium can influence the efficacy of Aureobasidin A. Use the same media formulation for all related experiments to ensure consistency.

  • Incubation Time and Temperature: Variations in incubation time and temperature can affect yeast growth rates and, consequently, the apparent effectiveness of the antibiotic. Maintain consistent incubation conditions.

Data Presentation

Table 1: Recommended Starting Concentrations of Aureobasidin A for Different Yeast Strains

Yeast StrainPloidyRecommended Starting Concentration (µg/mL)Reference
Saccharomyces cerevisiaeHaploid0.1 - 0.2[1]
Saccharomyces cerevisiae (ATCC9763)Diploid0.2 - 0.4[5]
Schizosaccharomyces pombeHaploid0.1 - 0.5[2][3]
Candida albicansDiploid0.1 - 5.0[6][7]
Candida glabrataHaploid0.1 - 0.5[2][3]

Note: These are suggested starting concentrations. The optimal concentration should be determined empirically for your specific strain and experimental conditions.

Experimental Protocols

Detailed Methodology: Determining the Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[10]

Materials:

  • Yeast strain of interest

  • Appropriate liquid growth medium (e.g., YPD, RPMI-1640)

  • Aureobasidin A

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile tubes for dilution

  • Methanol or ethanol for stock solution preparation

Procedure:

  • Prepare Aureobasidin A Stock Solution: Dissolve Aureobasidin A in 100% methanol or ethanol to a concentration of 1 mg/mL.[2] Store at 4°C.[6][7][9]

  • Prepare Yeast Inoculum:

    • Inoculate a single colony of your yeast strain into 5 mL of liquid medium.

    • Incubate overnight at the optimal temperature for your strain with shaking.

    • The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1. This corresponds to approximately 1 x 10^6 cells/mL for S. cerevisiae.

  • Prepare Aureobasidin A Dilutions:

    • In a sterile 96-well plate, add 100 µL of sterile growth medium to wells A2 through A12 and all of wells B through H.

    • Create a working stock of Aureobasidin A at twice the highest desired final concentration. For example, for a final concentration of 10 µg/mL, create a 20 µg/mL working stock in the growth medium.

    • Add 200 µL of this working stock to well A1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mixing, then transferring 100 µL from A2 to A3, and so on, down to well A10. Discard the final 100 µL from well A10.

    • Well A11 will serve as a positive control (yeast, no drug), and well A12 will serve as a negative control (medium only).

  • Inoculate the Plate:

    • Add 100 µL of the prepared yeast inoculum to wells A1 through A11.

    • Add 100 µL of sterile medium to well A12.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for your yeast strain for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of Aureobasidin A that results in a significant inhibition of yeast growth. This can be determined visually as the first well that appears clear, or by measuring the OD600 of each well with a microplate reader. Growth inhibition is often defined as a reduction in OD600 of 80% or more compared to the positive control.

Mandatory Visualizations

AureobasidinA_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis A Prepare Aureobasidin A Stock Solution (1 mg/mL) C Perform 2-fold Serial Dilutions of Aureobasidin A in 96-well Plate A->C B Prepare Yeast Inoculum (OD600 = 0.1) D Inoculate Plate with Yeast Suspension B->D C->D E Incubate at Optimal Temperature (24-48h) D->E F Measure OD600 or Visually Inspect Wells E->F G Determine Minimum Inhibitory Concentration (MIC) F->G AureobasidinA_Pathway cluster_pathway Sphingolipid Biosynthesis Pathway Ceramide Ceramide IPCSynthase IPC Synthase (AUR1) Ceramide->IPCSynthase IPC Inositol Phosphorylceramide (IPC) ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids CellDeath Cell Membrane Disruption & Cell Death ComplexSphingolipids->CellDeath IPCSynthase->IPC IPCSynthase->CellDeath AureobasidinA Aureobasidin A AureobasidinA->IPCSynthase Inhibition

References

How to dissolve Aureobasidin A for use in aqueous culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution of Aureobasidin A for use in aqueous culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Aureobasidin A?

A1: Aureobasidin A is practically insoluble in water.[1][2][3] Therefore, an organic solvent is required to prepare a stock solution. The most commonly recommended solvents are absolute ethanol, methanol, or dimethyl sulfoxide (DMSO).[1][2][3][4][5]

Q2: What is the optimal concentration for an Aureobasidin A stock solution?

A2: The recommended concentration for a stock solution typically ranges from 0.5 to 5.0 mg/mL when using ethanol or methanol.[1][2][3] For DMSO, a higher concentration of up to 55 mg/mL can be achieved.[4] The choice of concentration may depend on the final desired concentration in the culture medium and the solvent tolerance of the experimental system.

Q3: How should I store the powdered form of Aureobasidin A?

A3: The solid, powdered form of Aureobasidin A should be stored at -20°C for long-term stability, where it can be viable for at least four years.[5] For short-term storage, it can be kept at room temperature in a dry condition.[1][2][3]

Q4: What are the storage recommendations for Aureobasidin A stock solutions?

A4: The storage conditions for Aureobasidin A stock solutions depend on the solvent used and the storage temperature.

  • Ethanol or Methanol Solutions: Store at 4°C.[1][2][3]

  • DMSO Solutions: For optimal stability, store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] Avoid repeated freeze-thaw cycles.[6]

Q5: What is the mechanism of action of Aureobasidin A?

A5: Aureobasidin A is a cyclic depsipeptide antibiotic that acts as a potent inhibitor of inositol phosphorylceramide (IPC) synthase, an enzyme essential for sphingolipid biosynthesis in fungi.[4][5][8] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.[9]

Troubleshooting Guide

Issue 1: Aureobasidin A powder is not dissolving completely in the chosen solvent.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure the correct volume of solvent is added to achieve the desired concentration.

    • Vortex the solution vigorously.[6]

    • If particles persist, sonication can be used to aid dissolution.[4]

    • Gentle warming of the solution to 37°C can also help increase solubility.[6]

Issue 2: A precipitate forms after adding the Aureobasidin A stock solution to the aqueous culture medium.

  • Possible Cause 1: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the medium is too high, causing the aqueous medium components to precipitate.

  • Solution 1:

    • Prepare a more concentrated stock solution of Aureobasidin A so that a smaller volume is needed to achieve the final desired concentration in the medium.

    • Ensure the final concentration of the organic solvent in the culture medium is kept to a minimum, typically below 1% and ideally below 0.5%, to avoid solvent toxicity and precipitation issues.[10]

  • Possible Cause 2: The Aureobasidin A itself is precipitating out of the aqueous solution due to its low water solubility.

  • Solution 2:

    • Add the Aureobasidin A stock solution to the culture medium drop by drop while gently vortexing or swirling the medium. This gradual addition can help prevent localized high concentrations that lead to precipitation.[10]

    • Ensure the culture medium is at the appropriate temperature (e.g., 37°C) before adding the stock solution, as this can sometimes aid solubility.

  • Possible Cause 3: Interaction with components in the culture medium.

  • Solution 3:

    • Review the composition of your culture medium. High concentrations of certain salts or proteins can sometimes lead to precipitation when an organic solvent is introduced.[11]

    • Consider preparing the final solution in a smaller volume of a balanced salt solution before adding it to the complete culture medium.

Data Presentation

Table 1: Solubility of Aureobasidin A in Various Solvents

SolventReported SolubilityReference(s)
DMSO55 mg/mL (49.94 mM)[4]
Ethanol0.5 - 5.0 mg/mL[1][2][3]
Methanol0.5 - 5.0 mg/mL[1][2][3][5]
WaterInsoluble[1][2][3]

Table 2: Recommended Storage Conditions

FormSolventStorage TemperatureDurationReference(s)
PowderN/ARoom Temperature (dry)Short-term[1][2]
PowderN/A-20°C≥ 4 years[5]
SolutionEthanol/Methanol4°CNot specified[1][2][3]
SolutionDMSO-20°CUp to 1 month[6][7]
SolutionDMSO-80°CUp to 6 months[6][7]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aureobasidin A Stock Solution in Ethanol

  • Weigh out 1 mg of Aureobasidin A powder in a sterile microcentrifuge tube.

  • Add 1 mL of absolute ethanol to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate for short bursts in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at 4°C.

Protocol 2: Dilution of Aureobasidin A Stock Solution into Aqueous Culture Media

  • Warm the aqueous culture medium to its intended experimental temperature (e.g., 37°C).

  • Calculate the volume of the Aureobasidin A stock solution required to achieve the desired final concentration in the culture medium.

  • While gently swirling or vortexing the culture medium, add the calculated volume of the Aureobasidin A stock solution drop by drop.

  • Continue to mix the medium for a few seconds to ensure homogeneity.

  • Visually inspect the medium for any signs of precipitation. If a precipitate forms, refer to the troubleshooting guide.

Visualizations

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution in Aqueous Media weigh Weigh Aureobasidin A Powder add_solvent Add Organic Solvent (DMSO, Ethanol, or Methanol) weigh->add_solvent dissolve Vortex / Sonicate / Warm to 37°C add_solvent->dissolve add_stock Add Stock Solution Dropwise with Mixing dissolve->add_stock Use Clear Stock Solution warm_media Warm Culture Medium warm_media->add_stock final_solution Final Aqueous Solution add_stock->final_solution

Caption: Workflow for dissolving Aureobasidin A.

Troubleshooting_Logic start Precipitate Observed in Aqueous Culture Media cause1 High Solvent Concentration? start->cause1 cause2 Aureobasidin A Precipitation? cause1->cause2 No solution1 Increase Stock Concentration & Reduce Volume Added cause1->solution1 Yes cause3 Media Component Interaction? cause2->cause3 No solution2 Add Stock Dropwise with Vigorous Mixing cause2->solution2 Yes solution3 Review Media Composition & Pre-dilute in Salt Solution cause3->solution3 Yes

Caption: Troubleshooting logic for precipitation issues.

References

Methods for reducing background growth on Aureobasidin A selection plates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background growth on Aureobasidin A (AbA) selection plates.

Troubleshooting Guides

High background growth on Aureobasidin A selection plates can obscure true positive colonies and complicate screening experiments. The following guides address common causes of background growth and provide systematic solutions.

Issue 1: High incidence of small, fuzzy, or "satellite" colonies.

Possible Cause:

  • Localized depletion of Aureobasidin A: Resistant colonies can deplete the antibiotic in their immediate vicinity, allowing non-resistant cells to grow as small "satellite" colonies around them.

  • Low Aureobasidin A concentration: The concentration of AbA in the plates may be too low to effectively kill all sensitive cells.

  • Prolonged incubation: Extended incubation times can lead to the breakdown of the antibiotic and the emergence of background growth.

Troubleshooting Steps:

  • Optimize Aureobasidin A Concentration:

    • Perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific yeast strain.

    • Use a concentration of AbA that is 2-5 times the MIC for selection.

  • Ensure Proper Plate Preparation:

    • Add Aureobasidin A to the molten agar when it has cooled to 50-55°C to prevent heat-induced degradation.[1]

    • Ensure even distribution of the antibiotic by gently swirling the agar before pouring the plates.

    • Pour plates on a level surface to ensure uniform agar depth.

  • Control Incubation Time and Temperature:

    • Incubate plates at the optimal temperature for your yeast strain.

    • Monitor plates daily and pick colonies as soon as they are large enough to handle. Avoid incubating plates for longer than 3-5 days.[2]

  • Re-streak Potential Positives:

    • To confirm resistance, re-streak colonies from the primary selection plate onto a fresh plate containing the same or a higher concentration of Aureobasidin A. Satellite colonies will not grow upon re-streaking.

Issue 2: Confluent lawn of growth or a high number of uniformly sized colonies.

Possible Cause:

  • Spontaneous Resistance: Yeast cells can acquire spontaneous mutations that confer resistance to Aureobasidin A. The frequency of these mutations is generally low but can be a factor.

  • Ineffective Antibiotic: The Aureobasidin A stock solution may have degraded, or the plates may have been prepared with an inactive batch of the antibiotic.

  • Incorrect Plate Preparation: The Aureobasidin A may not have been added to the plates, or it was added at a significantly lower concentration than intended.

Troubleshooting Steps:

  • Verify Aureobasidin A Activity:

    • Test the activity of your Aureobasidin A stock solution and prepared plates by plating a known sensitive (wild-type) yeast strain. No growth should be observed.

  • Review Plate Preparation Protocol:

    • Double-check calculations for the amount of Aureobasidin A added to the media.

    • Ensure that the correct volume of the antibiotic stock solution was added.

  • Consider the Possibility of Spontaneous Mutants:

    • If true positive colonies are expected to be rare, a higher than expected number of colonies could be spontaneous resistors. This is a known phenomenon where mutations in the AUR1 gene or overexpression of other genes like PDR16 can confer resistance.

    • Analyze a few of the background colonies by PCR and sequencing of the AUR1 gene to check for mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to yeast.[3][4] It works by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is essential for the synthesis of sphingolipids, a critical component of the yeast cell membrane.[2][5] This inhibition disrupts cell membrane integrity and leads to cell death.[2] The gene encoding IPC synthase in Saccharomyces cerevisiae is AUR1.[2][3]

Q2: How does the AUR1-C gene confer resistance to Aureobasidin A?

A2: The AUR1-C gene is a mutant version of the AUR1 gene that encodes a modified IPC synthase.[2][4] This altered enzyme is no longer inhibited by Aureobasidin A, allowing cells expressing AUR1-C to grow in the presence of the antibiotic.[2][4]

Q3: What is the recommended concentration of Aureobasidin A for selection?

A3: The optimal concentration of Aureobasidin A can vary depending on the yeast strain and the specific experimental conditions. However, a general starting range is 100-1000 ng/mL.[5] It is highly recommended to perform a dose-response (kill curve) experiment to determine the minimum inhibitory concentration (MIC) for your particular yeast strain. For selection, a concentration of 2-5 times the MIC is often used.

Q4: How should I prepare and store Aureobasidin A stock solutions and plates?

A4:

  • Stock Solution: Dissolve lyophilized Aureobasidin A in absolute ethanol or methanol to a concentration of 0.5-5.0 mg/mL.[6][7] Store the stock solution at 4°C.[6][7]

  • Plates: Add the Aureobasidin A stock solution to your molten agar medium after it has cooled to 50-55°C. Pour the plates and allow them to solidify. Store the plates at 4°C and use them within a few weeks for optimal performance.

Q5: Can I reuse Aureobasidin A plates?

A5: It is not recommended to reuse Aureobasidin A plates. The antibiotic can degrade over time, and repeated use may lead to an increased risk of contamination and a higher background of non-resistant colonies.

Q6: What are the main causes of background growth on Aureobasidin A plates?

A6: The primary causes of background growth include:

  • Satellite colonies: Growth of non-resistant cells in areas where the antibiotic has been locally depleted by resistant colonies.

  • Spontaneous resistance: The natural occurrence of mutations that confer resistance to Aureobasidin A.

  • Suboptimal antibiotic concentration: Using a concentration of Aureobasidin A that is too low to effectively kill all sensitive cells.

  • Antibiotic degradation: Improper storage or handling of Aureobasidin A or the selection plates.

  • Extended incubation: Allowing plates to incubate for too long, which can lead to antibiotic breakdown and the emergence of background growth.

Data Presentation

Table 1: Recommended Aureobasidin A Concentrations

Yeast StrainSuggested Starting Concentration (ng/mL)Reference
Saccharomyces cerevisiae100 - 1000[5]
Pichia pastoris (GS115)50 - 1000[2]

Note: The optimal concentration should be empirically determined for each specific strain and experimental setup.

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Aureobasidin A
  • Prepare Yeast Culture: Inoculate a single colony of your yeast strain into 5 mL of appropriate liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.

  • Prepare Serial Dilutions of Aureobasidin A: Prepare a series of agar plates with varying concentrations of Aureobasidin A (e.g., 0, 50, 100, 200, 400, 800 ng/mL).

  • Plate Yeast Cells: Dilute the overnight culture to an OD₆₀₀ of 0.1. Plate 100 µL of the diluted culture onto each of the prepared plates.

  • Incubate: Incubate the plates at 30°C for 3-5 days.

  • Determine MIC: The MIC is the lowest concentration of Aureobasidin A that completely inhibits the growth of the yeast strain.

Protocol 2: Preparation of Aureobasidin A Selection Plates
  • Prepare Agar Medium: Prepare your desired agar medium (e.g., YPD agar) and autoclave.

  • Cool the Medium: Place the autoclaved medium in a 55°C water bath until it equilibrates to this temperature.

  • Add Aureobasidin A: Add the appropriate volume of your Aureobasidin A stock solution to the cooled agar to achieve the desired final concentration. Swirl the flask gently but thoroughly to ensure even mixing.

  • Pour Plates: Pour the plates on a level surface and allow them to solidify completely.

  • Storage: Store the plates at 4°C in a sealed bag to prevent drying.

Mandatory Visualization

Diagram 1: Aureobasidin A Mechanism of Action and Resistance

AureobasidinA_Mechanism cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibition Inhibition by Aureobasidin A cluster_resistance Resistance Mechanism Ceramide Ceramide IPC Inositol phosphorylceramide (IPC) Ceramide->IPC IPC Synthase (AUR1) ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids AbA Aureobasidin A AUR1_protein IPC Synthase (AUR1 protein) AbA->AUR1_protein Inhibits AUR1C_gene AUR1-C gene AUR1C_protein Mutant IPC Synthase AUR1C_gene->AUR1C_protein Expresses AbA_res Aureobasidin A AbA_res->AUR1C_protein No Inhibition

Caption: Mechanism of Aureobasidin A action and AUR1-C mediated resistance.

Diagram 2: Troubleshooting Workflow for High Background on AbA Plates

Troubleshooting_Workflow Start High Background Growth Observed CheckColonyMorphology Examine Colony Morphology Start->CheckColonyMorphology SatelliteColonies Small, fuzzy, satellite colonies present CheckColonyMorphology->SatelliteColonies Satellites UniformColonies Uniformly sized colonies or lawn of growth CheckColonyMorphology->UniformColonies Uniform OptimizeAbA Optimize AbA Concentration (Perform Kill Curve) SatelliteColonies->OptimizeAbA CheckPlates Check Plate Preparation (Age, Storage, Pouring Temp) SatelliteColonies->CheckPlates ReduceIncubation Reduce Incubation Time SatelliteColonies->ReduceIncubation VerifyAbAActivity Verify AbA Stock and Plate Activity (Use sensitive control strain) UniformColonies->VerifyAbAActivity Restreak Re-streak Colonies on Fresh AbA Plate OptimizeAbA->Restreak CheckPlates->Restreak ReduceIncubation->Restreak NoGrowth Background colonies do not grow Restreak->NoGrowth No Growth Growth Background colonies grow Restreak->Growth Growth Resolution1 Problem Resolved: Likely satellite colonies NoGrowth->Resolution1 CheckForResistance Investigate Spontaneous Resistance (Sequence AUR1 gene) Growth->CheckForResistance VerifyAbAActivity->CheckForResistance Resolution2 Problem Resolved: Likely spontaneous resistance or inactive AbA CheckForResistance->Resolution2

Caption: A logical workflow for troubleshooting high background on Aureobasidin A plates.

References

Common problems encountered during Aureobasidin A yeast selection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aureobasidin A (AbA) for yeast selection experiments.

Troubleshooting Guide

This guide addresses common problems encountered during Aureobasidin A selection in a question-and-answer format.

Problem: No colonies appeared on the selection plates.

  • Is your Aureobasidin A concentration correct? The optimal concentration of AbA is strain-dependent. A concentration that is too high can inhibit the growth of true transformants. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific yeast strain before performing the selection.[1][2] The recommended starting concentration for many Saccharomyces cerevisiae strains is between 0.1-0.5 µg/mL.[3][4][5]

  • Was your transformation efficiency low? To differentiate between a selection problem and a transformation problem, plate a small aliquot of your transformation mixture on a non-selective plate (e.g., YPD). If you have few or no colonies on the non-selective plate, there may be an issue with your transformation protocol.

  • Is the AUR1-C gene present and expressed in your vector? The AUR1-C gene confers resistance to Aureobasidin A.[3][6] Verify the integrity of your plasmid and ensure that the AUR1-C gene is under the control of a suitable promoter for expression in yeast.

  • How was your Aureobasidin A stored and prepared? Aureobasidin A is typically dissolved in ethanol or methanol to create a stock solution, which should be stored at 4°C.[7] AbA is insoluble in water.[7] Ensure the stock solution was properly prepared and added to the media after it had cooled to a suitable temperature (typically below 55°C) to prevent degradation.

Problem: There is a high background of non-transformed colonies.

  • Is your Aureobasidin A concentration too low? An insufficient concentration of AbA will not effectively kill sensitive, non-transformed yeast cells, leading to a high number of background colonies.[3][6] This can obscure the identification of true positive clones.

  • Did you determine the Minimum Inhibitory Concentration (MIC)? The sensitivity to AbA can vary significantly between different yeast strains. Performing a MIC assay is essential to determine the lowest concentration of AbA that completely inhibits the growth of your parental yeast strain. The selection concentration should be 2-4 times the MIC.[1]

  • Are you observing satellite colonies? Satellite colonies are small colonies that grow around a larger, resistant colony. This occurs when the resistant colony metabolizes the Aureobasidin A in its immediate vicinity, lowering the local concentration and allowing non-resistant cells to grow. To mitigate this, you can try to plate fewer cells or increase the AbA concentration.

Problem: The transformed colonies are very small or grow slowly.

  • Is the Aureobasidin A concentration borderline toxic? Even for resistant colonies, a high concentration of AbA can exert some metabolic stress, leading to smaller colony size or a slower growth rate. If you are confident in your transformants, you can try slightly reducing the AbA concentration.

  • Is the expression of the AUR1-C gene low? The level of resistance to Aureobasidin A is dependent on the expression level of the AUR1-C gene.[6] Weak promoter activity or low plasmid copy number can result in lower resistance and consequently, slower growth on selective media.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to a wide range of fungi, including Saccharomyces cerevisiae.[3][5] It functions by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene in yeast.[3][5] This inhibition disrupts the synthesis of sphingolipids, which are essential components of the cell membrane, ultimately leading to cell death.[5]

Q2: How does the AUR1-C gene confer resistance to Aureobasidin A?

A2: The AUR1-C gene is a mutated version of the AUR1 gene.[3] This mutation results in an altered IPC synthase enzyme that is no longer inhibited by Aureobasidin A, allowing the yeast cells to synthesize essential sphingolipids and grow in the presence of the antibiotic.[3][6]

Q3: What are the main advantages of using Aureobasidin A selection over auxotrophic markers?

A3: Aureobasidin A selection offers several advantages. It is a dominant selectable marker, meaning it can be used in wild-type or industrial yeast strains without the need for auxotrophic mutations.[1] AbA is fungicidal, meaning it actively kills sensitive cells rather than just inhibiting their growth, which significantly reduces background and the occurrence of false positives.[3][6] This leads to cleaner selection plates and more reliable identification of true transformants.

Q4: Can I use Aureobasidin A for selection in yeast species other than Saccharomyces cerevisiae?

A4: Yes, Aureobasidin A is effective against a range of fungal species, including Schizosaccharomyces pombe, Candida glabrata, and Aspergillus nidulans.[3][4][5] However, the AUR1-C gene from S. cerevisiae may not be functional in all other yeast species. For example, it has been reported that the pAUR vector containing the S. cerevisiae AUR1-C gene is not functional in Pichia pastoris or Candida albicans.[1] It is essential to verify the functionality of the resistance marker in your specific yeast species of interest.

Quantitative Data Summary

The following table summarizes recommended Aureobasidin A concentrations for selection in various yeast strains. It is important to note that these are starting recommendations, and the optimal concentration should be determined experimentally by performing a Minimum Inhibitory Concentration (MIC) assay for your specific strain.

Yeast StrainPloidyRecommended AbA Concentration (µg/mL)Reference
S. cerevisiae ATCC9763Diploid0.2 - 0.4[2]
S. cerevisiae SH3328Haploid0.1 - 0.2[2]
General S. cerevisiaeN/A0.1 - 0.5[3][4][5]

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) of Aureobasidin A

This protocol is adapted from general MIC determination procedures.[7][8]

Materials:

  • Yeast strain of interest

  • YPD agar plates

  • Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)

  • Sterile microcentrifuge tubes

  • Spectrophotometer

  • Sterile spreader

Procedure:

  • Prepare a series of YPD agar plates containing serial dilutions of Aureobasidin A. A typical range to test would be 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL. Also, prepare a control plate with no Aureobasidin A.

  • Grow an overnight culture of your yeast strain in YPD broth at 30°C.

  • The next day, dilute the overnight culture in fresh YPD broth and grow to an OD₆₀₀ of approximately 0.5-1.0.

  • Dilute the liquid culture to a concentration of 1 x 10⁴ cells/mL.

  • Plate 100 µL of the diluted cell suspension onto each of the Aureobasidin A-containing plates and the control plate.

  • Incubate the plates at 30°C for 2-3 days.

  • The MIC is the lowest concentration of Aureobasidin A that results in no visible growth.

2. Yeast Transformation Protocol (Lithium Acetate Method)

This is a standard protocol for yeast transformation.[9][10][11]

Materials:

  • Yeast strain

  • YPD medium

  • Plasmid DNA containing the AUR1-C gene

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • 1 M Lithium Acetate (LiAc)

  • 50% Polyethylene Glycol (PEG) 3350

  • 10x TE buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)

  • Sterile water

  • YPD plates containing the appropriate concentration of Aureobasidin A

Procedure:

  • Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water.

  • Resuspend the pellet in 1 mL of 100 mM LiAc and incubate at 30°C for 30 minutes.

  • Prepare the transformation mix in a microcentrifuge tube:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 25 µL of single-stranded carrier DNA (2 mg/mL, boiled and chilled on ice)

    • 1-5 µg of plasmid DNA in up to 59 µL of sterile water or TE buffer

  • Add 100 µL of the competent yeast cells to the transformation mix and vortex briefly.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-4 hours to allow for the expression of the resistance gene.

  • Pellet the cells again, resuspend in 100-200 µL of sterile water, and plate on YPD plates containing Aureobasidin A.

  • Incubate at 30°C for 2-4 days until colonies appear.

Visualizations

AureobasidinA_Mechanism cluster_yeast_cell Yeast Cell cluster_resistance Resistance Mechanism Ceramide Ceramide IPC Inositol Phosphorylceramide (IPC) (Essential for cell membrane) Ceramide->IPC Catalyzed by AUR1 IPC Synthase (encoded by AUR1 gene) CellDeath Cell Death IPC->CellDeath Depletion leads to AUR1->IPC AureobasidinA Aureobasidin A AureobasidinA->AUR1 Inhibits AUR1C Mutated IPC Synthase (encoded by AUR1-C gene) IPC_res IPC Synthesis (uninhibited) AUR1C->IPC_res Ceramide_res Ceramide Ceramide_res->IPC_res Catalyzed by AureobasidinA_res Aureobasidin A AureobasidinA_res->AUR1C Cannot Inhibit

Caption: Mechanism of Aureobasidin A action and resistance in yeast.

Troubleshooting_Workflow Start Start: Aureobasidin A Selection Experiment Problem Problem Encountered? Start->Problem NoColonies No Colonies Problem->NoColonies No Growth HighBackground High Background Problem->HighBackground Too Much Growth SmallColonies Small/Slow-Growing Colonies Problem->SmallColonies Poor Growth Success Successful Selection Problem->Success Good, distinct colonies Check_Transformation Check Transformation Efficiency on non-selective plate NoColonies->Check_Transformation Check_AbA_Conc_Low Is AbA concentration too low? (Perform MIC assay) HighBackground->Check_AbA_Conc_Low Check_AbA_Toxicity Is AbA concentration borderline toxic? SmallColonies->Check_AbA_Toxicity Low_Transformation Low/No Growth: Troubleshoot Transformation Protocol Check_Transformation->Low_Transformation Low Good_Transformation Good Growth: Selection Issue Check_Transformation->Good_Transformation Good Check_AbA_Conc_High Is AbA concentration too high? (Perform MIC assay) Good_Transformation->Check_AbA_Conc_High High_AbA_Yes Yes: Lower AbA concentration Check_AbA_Conc_High->High_AbA_Yes Yes High_AbA_No No: Check AUR1-C presence and AbA preparation Check_AbA_Conc_High->High_AbA_No No Low_AbA_Yes Yes: Increase AbA concentration Check_AbA_Conc_Low->Low_AbA_Yes Yes Low_AbA_No No: Check for satellite colonies and consider replating Check_AbA_Conc_Low->Low_AbA_No No Toxic_AbA_Yes Yes: Slightly reduce AbA concentration Check_AbA_Toxicity->Toxic_AbA_Yes Yes Toxic_AbA_No No: Check AUR1-C expression level Check_AbA_Toxicity->Toxic_AbA_No No

Caption: Troubleshooting workflow for Aureobasidin A yeast selection.

References

How to improve the stability of Aureobasidin A stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Aureobasidin A stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Aureobasidin A stock solution appears to have lost activity. What are the possible causes?

A1: Loss of Aureobasidin A activity can be attributed to several factors, primarily chemical degradation. As a cyclic depsipeptide, Aureobasidin A is susceptible to hydrolysis and oxidation, which can be accelerated by improper storage conditions. Key factors include:

  • Inappropriate Solvent: Aureobasidin A is insoluble in water and prolonged exposure to aqueous environments, even in small amounts within organic solvents, can lead to hydrolysis of its ester and amide bonds.

  • Suboptimal Storage Temperature: Storing stock solutions at temperatures higher than recommended can increase the rate of chemical degradation.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can introduce moisture and promote degradation.

  • Exposure to Light: Although not extensively documented for Aureobasidin A, many peptide-based compounds are sensitive to light, which can catalyze oxidative damage.

  • Presence of Contaminants: Contaminants in the solvent or storage vessel, such as metal ions, can catalyze oxidative degradation.

Troubleshooting Steps:

  • Review your solvent choice: Ensure you are using a recommended anhydrous solvent such as DMSO, methanol, or ethanol.

  • Verify storage temperature: Confirm that your stock solutions are stored at the recommended temperatures (see Table 1).

  • Implement single-use aliquots: To avoid freeze-thaw cycles, prepare small, single-use aliquots of your stock solution.

  • Protect from light: Store stock solutions in amber vials or wrap vials in aluminum foil to minimize light exposure.

  • Use high-purity solvents: Utilize anhydrous, high-purity solvents to prepare your stock solutions.

Q2: What is the recommended solvent for preparing Aureobasidin A stock solutions?

A2: Aureobasidin A is soluble in several organic solvents. The choice of solvent may depend on the specific experimental application and desired storage duration.

  • Dimethyl sulfoxide (DMSO): A common choice for long-term storage due to its ability to be stored at very low temperatures.

  • Methanol and Ethanol: Suitable for short to medium-term storage and are often used in applications where DMSO might interfere with the experiment.

Q3: How should I store my Aureobasidin A stock solutions to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your Aureobasidin A stock solutions. The following table summarizes the recommended storage conditions based on the solvent used.

SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 6 months
DMSO-20°CUp to 1 month
Methanol4°CShort-term
Ethanol4°CShort-term
Lyophilized PowderRoom Temperature or -20°CLong-term

Table 1. Recommended Storage Conditions for Aureobasidin A.

Q4: I suspect my Aureobasidin A has degraded. How can I test its stability?

A4: You can assess the stability of your Aureobasidin A solution using High-Performance Liquid Chromatography (HPLC). This technique allows you to quantify the amount of intact Aureobasidin A and detect the presence of degradation products. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Preparation of Aureobasidin A Stock Solutions

Objective: To prepare stable stock solutions of Aureobasidin A for experimental use.

Materials:

  • Aureobasidin A (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Methanol or Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the lyophilized Aureobasidin A vial to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of the chosen anhydrous solvent (DMSO, methanol, or ethanol) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.

  • Store the aliquots at the recommended temperature as outlined in Table 1.

Protocol 2: Stability Testing of Aureobasidin A by HPLC

Objective: To quantify the concentration of intact Aureobasidin A and detect degradation products in a stock solution.

Materials:

  • Aureobasidin A stock solution (to be tested)

  • Aureobasidin A reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

HPLC Conditions (Example):

ParameterCondition
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient30-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength210 nm
Injection Volume10 µL

Table 2. Example HPLC Conditions for Aureobasidin A Analysis.

Procedure:

  • Prepare Standards: Prepare a series of calibration standards using the Aureobasidin A reference standard in the same solvent as your stock solution.

  • Sample Preparation: Dilute an aliquot of your Aureobasidin A stock solution to fall within the range of your calibration curve.

  • HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the Aureobasidin A standard against its concentration.

    • Determine the concentration of Aureobasidin A in your sample by comparing its peak area to the calibration curve.

    • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_stability Stability Assessment cluster_exp Experimental Use prep1 Equilibrate Lyophilized AbA prep2 Dissolve in Anhydrous Solvent prep1->prep2 prep3 Aliquot into Single-Use Vials prep2->prep3 store Store at Recommended Temperature prep3->store stability1 Prepare HPLC Standards & Sample store->stability1 exp_use Use in Experiments store->exp_use stability2 HPLC Analysis stability1->stability2 stability3 Analyze Data for Degradation stability2->stability3

Caption: Experimental workflow for preparing, storing, and assessing the stability of Aureobasidin A stock solutions.

troubleshooting_logic cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_verification Verification start Loss of Aureobasidin A Activity Observed q1 Check Storage Temperature start->q1 q2 Review Solvent Choice start->q2 q3 Assess Freeze-Thaw Cycles start->q3 q4 Evaluate Light Exposure start->q4 a1 Store at Recommended Temperature q1->a1 a2 Use Anhydrous Solvent q2->a2 a3 Prepare Single-Use Aliquots q3->a3 a4 Protect from Light q4->a4 v1 Perform HPLC Stability Test a1->v1 a2->v1 a3->v1 a4->v1 v2 Prepare Fresh Stock Solution v1->v2 If degradation is confirmed end Activity Restored v2->end

Caption: Troubleshooting logic for addressing loss of Aureobasidin A activity in stock solutions.

Technical Support Center: Investigating Aureobasidin A Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating mechanisms of Aureobasidin A (AbA) resistance in fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antifungal agent that inhibits the enzyme inositol phosphorylceramide (IPC) synthase.[1][2] This enzyme is essential for the biosynthesis of sphingolipids, which are critical components of the fungal cell membrane.[3] By inhibiting IPC synthase, Aureobasidin A disrupts cell membrane integrity, leading to cell death.[3] The gene encoding IPC synthase is primarily known as AUR1 in yeast.[1]

Q2: What are the known mechanisms of resistance to Aureobasidin A in fungi?

A2: The primary mechanisms of resistance to Aureobasidin A include:

  • Target site mutations: Point mutations in the AUR1 gene (or its homologs in other fungi) can alter the structure of IPC synthase, reducing its affinity for Aureobasidin A.[1][4]

  • Aneuploidy: The presence of an abnormal number of chromosomes, specifically trisomy of chromosome 1 in Candida albicans, has been shown to confer resistance.[5] This can lead to the upregulation of genes that contribute to resistance.[5]

  • Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters may lead to the efflux of Aureobasidin A from the fungal cell, reducing its intracellular concentration.

Q3: What is a typical Minimum Inhibitory Concentration (MIC) for Aureobasidin A against susceptible fungal isolates?

A3: The MIC for Aureobasidin A can vary depending on the fungal species and specific isolate. However, for susceptible planktonic Candida species, the MIC50 and MIC90 have been reported to be 1 µg/ml.[6] It is important to note that biofilms often exhibit higher resistance, with MICs being significantly elevated.[6]

Q4: Can resistance to Aureobasidin A confer cross-resistance to other antifungal drugs?

A4: Yes, aneuploidy-mediated resistance to Aureobasidin A in Candida albicans has been associated with altered susceptibility to other antifungal drugs, such as caspofungin and 5-flucytosine.[5] This is due to the pleiotropic effects of changes in chromosome copy number.

Troubleshooting Guides

This section provides solutions to common issues encountered during the investigation of Aureobasidin A resistance.

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC results Inconsistent inoculum preparation. Improper drug dilution series. Contamination of cultures.Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer or hemocytometer. Prepare fresh drug dilutions for each experiment and verify the concentration of the stock solution. Use aseptic techniques and regularly check for contamination by plating on appropriate media.
Failure to obtain resistant mutants Insufficient concentration of mutagen or inadequate exposure time. The selective concentration of Aureobasidin A is too high. Spontaneous mutation rate is very low.Optimize the concentration of the mutagen (e.g., EMS, NTG) or the duration of UV exposure to achieve a kill rate of 90-99%. Use a selective concentration of Aureobasidin A that is 2-4 times the MIC of the parental strain. Increase the number of cells plated on the selective medium to increase the probability of isolating a spontaneous mutant.
No amplification or weak signal in qPCR for gene expression analysis Poor RNA quality or quantity. Inefficient primer design. Presence of PCR inhibitors.Use a robust RNA extraction method and verify RNA integrity and concentration using a spectrophotometer and gel electrophoresis. Design and validate primers for specificity and efficiency using a standard curve. Purify RNA samples to remove any potential PCR inhibitors carried over from the extraction process.
Difficulty in interpreting aneuploidy results from qPCR Inappropriate reference genes. Low-level mosaicism.Select and validate stable reference genes that are not located on the chromosome being investigated for aneuploidy. For suspected mosaicism, consider single-cell analysis or flow cytometry to confirm variations in DNA content within the population.

Quantitative Data Summary

Table 1: Aureobasidin A Minimum Inhibitory Concentrations (MICs) for Candida Species

Organism Condition MIC50 (µg/ml) MIC90 (µg/ml) Reference
Candida spp. (92 clinical isolates)Planktonic11[6]
Candida spp. (92 clinical isolates)Biofilm8≥64[6]
Candida albicans (fluconazole-resistant)PlanktonicNot specifiedNot specified[7]

Table 2: Example of Gene Expression Changes in Aureobasidin A-Resistant Fungal Isolates

Gene Function Fold Change in Expression (Resistant vs. Susceptible) Method of Analysis Reference
AUR1Inositol phosphorylceramide (IPC) synthaseUp to 2-fold (due to gene dosage in aneuploidy)RT-qPCR[5]
PDR16Phospholipid-translocating ATPaseUp to 2-fold (due to gene dosage in aneuploidy)RT-qPCR[5]
Efflux Pump Genes (e.g., CDR1, MDR1)Drug effluxVariable; requires experimental determinationRT-qPCR[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Aureobasidin A stock solution (in DMSO or methanol)

  • Fungal isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/ml).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/ml.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of Aureobasidin A in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µl. The concentration range should typically span from 0.03 to 16 µg/ml.

  • Inoculation:

    • Add 100 µl of the prepared fungal inoculum to each well containing the drug dilution.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Aureobasidin A that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 490 nm with a microplate reader.

Generation of Aureobasidin A-Resistant Mutants

This protocol describes a general method for inducing mutations using ultraviolet (UV) irradiation.[10][11]

Materials:

  • Fungal isolate

  • Sterile PBS

  • Sabouraud Dextrose Agar (SDA) plates

  • SDA plates containing a selective concentration of Aureobasidin A (2-4x MIC of the parental strain)

  • UV crosslinker or germicidal lamp

  • Spectrophotometer or hemocytometer

Procedure:

  • Cell Suspension Preparation:

    • Grow the fungal isolate in liquid medium to mid-log phase.

    • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a concentration of approximately 1 x 10^7 cells/ml.

  • UV Mutagenesis:

    • Pipette 10 ml of the cell suspension into a sterile petri dish (without the lid).

    • Place the dish under a UV lamp and expose the cells to a predetermined dose of UV radiation. The optimal dose should result in a 90-99% kill rate, which needs to be determined empirically by plating serial dilutions of treated and untreated cells on non-selective media.

  • Recovery:

    • After UV exposure, keep the cell suspension in the dark for 1-2 hours to prevent photoreactivation.

  • Selection of Resistant Mutants:

    • Plate the UV-treated cell suspension onto SDA plates containing the selective concentration of Aureobasidin A.

    • Also, plate a dilution of the untreated cells on selective plates to determine the background spontaneous mutation frequency.

    • Incubate the plates at 30°C for 3-7 days until colonies appear.

  • Confirmation of Resistance:

    • Isolate individual colonies from the selective plates and re-streak them on fresh selective plates to confirm their resistant phenotype.

    • Determine the MIC of the putative mutants to confirm the level of resistance.

Molecular Detection of Aneuploidy by Quantitative PCR (qPCR)

This protocol provides a method to screen for aneuploidy of a specific chromosome.[12]

Materials:

  • Genomic DNA (gDNA) from the fungal isolates

  • Primers specific to the chromosome of interest and a stable reference chromosome

  • qPCR master mix (e.g., SYBR Green-based)

  • Real-time PCR instrument

Procedure:

  • gDNA Extraction:

    • Extract high-quality gDNA from the parental and resistant fungal isolates. Quantify the gDNA using a spectrophotometer.

  • Primer Design:

    • Design at least two primer sets for genes located on the chromosome suspected of aneuploidy (e.g., chromosome 1 for C. albicans).

    • Design primer sets for at least two reference genes located on different, stable chromosomes.

  • qPCR Reaction:

    • Set up qPCR reactions for each primer set with gDNA from the parental and resistant isolates. Include a no-template control for each primer set.

    • A typical reaction includes: qPCR master mix, forward and reverse primers, and gDNA.

  • qPCR Program:

    • Use a standard three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing (e.g., 55-60°C for 30s), and extension (e.g., 72°C for 30s), for 40 cycles. Include a melt curve analysis at the end.

  • Data Analysis:

    • Use the ΔΔCt method to determine the relative copy number of the target chromosome.

    • Calculate the ΔCt for each sample by subtracting the average Ct of the reference genes from the average Ct of the target gene.

    • Calculate the ΔΔCt by subtracting the ΔCt of the parental strain from the ΔCt of the resistant strain.

    • The relative copy number is calculated as 2^(-ΔΔCt). A value of ~1.5 suggests a trisomy.

Analysis of Gene Expression by Reverse Transcription qPCR (RT-qPCR)

This protocol outlines the steps to measure the expression levels of AUR1 and efflux pump genes.[13][14]

Materials:

  • Total RNA from fungal isolates

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Primers for target genes (AUR1, efflux pump genes) and reference genes (e.g., ACT1, GAPDH)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from fungal cultures grown under specific conditions (e.g., with and without sub-inhibitory concentrations of Aureobasidin A).

    • Treat the RNA with DNase I to remove any contaminating gDNA.

    • Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • qPCR:

    • Perform qPCR as described in the aneuploidy detection protocol, using cDNA as the template.

  • Data Analysis:

    • Use the ΔΔCt method to calculate the relative expression of the target genes in the resistant isolates compared to the parental strain, normalized to the expression of the reference genes. The fold change in expression is calculated as 2^(-ΔΔCt).

Visualizations

Sphingolipid_Biosynthesis_and_Aureobasidin_A_Action cluster_legend Legend Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Hydroxylase/Desaturase IPC Inositol Phosphorylceramide (IPC) Phytoceramide->IPC IPC Synthase (AUR1) Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Cell_Membrane Cell Membrane Integrity Complex_Sphingolipids->Cell_Membrane Aureobasidin_A Aureobasidin A IPC_Synthase IPC Synthase (AUR1) Aureobasidin_A->IPC_Synthase key_process Biosynthetic Step key_inhibitor Inhibitor key_target Drug Target key_product Key Product key_outcome Cellular Component/Process

Caption: Fungal Sphingolipid Biosynthesis Pathway and the Site of Aureobasidin A Inhibition.

Experimental_Workflow_Aureobasidin_A_Resistance start Start with Susceptible Fungal Isolate mic_determination 1. Determine MIC of Aureobasidin A start->mic_determination mutagenesis 2. Induce Mutations (e.g., UV, Chemical) mic_determination->mutagenesis selection 3. Select for Resistant Mutants on AbA-containing Media mutagenesis->selection confirmation 4. Confirm Resistance Phenotype (MIC of Mutants) selection->confirmation molecular_analysis 5. Molecular Characterization of Resistant Mutants confirmation->molecular_analysis sequencing 5a. AUR1 Gene Sequencing molecular_analysis->sequencing aneuploidy_screen 5b. Aneuploidy Screening (qPCR) molecular_analysis->aneuploidy_screen expression_analysis 5c. Gene Expression Analysis (RT-qPCR) molecular_analysis->expression_analysis end Identify Resistance Mechanism(s) sequencing->end aneuploidy_screen->end expression_analysis->end

Caption: Workflow for Investigating Aureobasidin A Resistance Mechanisms.

Logical_Relationship_Resistance_Mechanisms resistance Aureobasidin A Resistance target_modification Target Modification resistance->target_modification gene_dosage Altered Gene Dosage resistance->gene_dosage drug_efflux Increased Drug Efflux resistance->drug_efflux aur1_mutation AUR1 Gene Mutation target_modification->aur1_mutation aneuploidy Aneuploidy gene_dosage->aneuploidy efflux_pump_overexpression Efflux Pump Overexpression drug_efflux->efflux_pump_overexpression reduced_binding Reduced Drug-Target Binding aur1_mutation->reduced_binding aur1_overexpression AUR1 Overexpression aneuploidy->aur1_overexpression decreased_drug Decreased Intracellular Drug Concentration efflux_pump_overexpression->decreased_drug

Caption: Key Mechanisms of Fungal Resistance to Aureobasidin A.

References

Optimizing fermentation conditions for Aureobasidin A production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for Aureobasidin A production by Aureobasidium pullulans. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aureobasidin A and why is it significant?

Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans. It exhibits potent antifungal activity against a wide range of pathogenic fungi, including Candida species and Cryptococcus neoformans.[1][2] Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[3] This targeted action makes it a compound of interest for the development of new antifungal drugs.

Q2: What is the general morphology of Aureobasidium pullulans and how does it relate to Aureobasidin A production?

Aureobasidium pullulans is a pleomorphic fungus, meaning it can grow in different forms, primarily as yeast-like budding cells or as filamentous mycelia. The morphology can be influenced by fermentation conditions such as pH. While the direct correlation between a specific morphology and optimal Aureobasidin A production is not definitively established in the provided literature, maintaining a consistent and healthy culture is crucial for reproducible yields.

Q3: What are the key factors influencing the yield of Aureobasidin A in fermentation?

Several factors significantly impact the production of Aureobasidin A. These include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[1][4] Optimization of these parameters is critical for maximizing the yield.

Q4: What is the genetic basis for Aureobasidin A biosynthesis?

Aureobasidin A is synthesized by a large, multifunctional enzyme called a non-ribosomal peptide synthetase (NRPS), which is encoded by the aba1 gene.[5] This enzyme is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid or hydroxy acid into the growing peptide chain.[5][6]

Troubleshooting Guide

This guide addresses common problems encountered during Aureobasidin A fermentation and provides potential solutions.

Problem Potential Causes Troubleshooting Steps
Low or No Aureobasidin A Yield Suboptimal fermentation conditions (pH, temperature, aeration, agitation).Verify that all fermentation parameters are set to the optimal values (see Table 1). Calibrate probes and monitoring equipment.
Nutrient limitation in the medium.Ensure the fermentation medium is prepared correctly with all components at the specified concentrations. Consider testing different carbon and nitrogen sources.
Poor health or viability of the inoculum.Use a fresh, actively growing culture for inoculation. Optimize inoculum size and pre-culture conditions.
Strain degradation or mutation.Maintain a stock of the high-producing strain and use a fresh culture for each fermentation run. Periodically re-screen for high producers.
Inconsistent Aureobasidin A Yields Variability in inoculum preparation.Standardize the inoculum preparation process, including the age of the culture, cell density, and volume.
Fluctuations in fermentation parameters.Ensure tight control over pH, temperature, and dissolved oxygen throughout the fermentation process. Use a reliable bioreactor with automated controls.
Inconsistent quality of raw materials for the medium.Use high-quality, consistent batches of media components.
Contamination of the Fermentation Culture Inadequate sterilization of the fermenter, medium, or equipment.Review and validate all sterilization procedures (autoclaving, filtration). Ensure all connections and ports are sterile.[7]
Non-sterile inoculation procedure.Perform inoculation in a sterile environment (e.g., laminar flow hood) using aseptic techniques.[8]
Contaminated air supply.Check the integrity of air filters and the sterility of the air supply to the fermenter.[7]
Leaks in the fermenter seals or tubing.Inspect all seals, O-rings, and tubing for any signs of wear or damage before each run.
Foaming during Fermentation High agitation speed or aeration rate.Reduce agitation and/or aeration rates if they are excessive.
Composition of the fermentation medium.Add an appropriate concentration of an antifoaming agent to the medium before sterilization or during the fermentation as needed.
Difficulty in Extracting Aureobasidin A Incomplete cell lysis or product release.Ensure the extraction solvent has sufficient contact time with the biomass. Consider mechanical disruption methods if necessary.
Incorrect pH for precipitation.Carefully adjust the pH of the supernatant to the optimal level for precipitation (e.g., pH 2.0 with HCl) and allow sufficient time for the precipitate to form.
Degradation of Aureobasidin A.Perform extraction and purification steps at low temperatures to minimize degradation.

Data Presentation

Table 1: Optimized Fermentation Conditions for Aureobasidin A Production by A. pullulans PA-2
ParameterOptimized ValueReference
Medium Composition [1]
Glucose20 g/L
(NH₄)₂SO₄5 g/L
K₂HPO₄1.5 g/L
MgSO₄·7H₂O0.5 g/L
CaCl₂0.1 g/L
NaCl0.1 g/L
FeCl₃0.5 g/L
ZnSO₄0.5 mg/L
Fermentation Parameters
Initial pH7.0[1][4]
Temperature26 °C[1][4]
Inoculum Size6.8% (v/v) (OD₆₀₀=0.25)[1][4]
Rotation Speed216 rpm[1][4]
Liquid Volume125 mL (in a larger flask)[1][4]
Yield
Before Optimization610 mg/L[1][4]
After Optimization920 mg/L[1][4]

Experimental Protocols

Fermentation Protocol for Aureobasidin A Production

This protocol is based on the optimized conditions reported for Aureobasidium pullulans PA-2.[1]

a. Inoculum Preparation:

  • Grow A. pullulans PA-2 on a Potato Dextrose Agar (PDA) plate at 25 °C for 7 days.

  • Aseptically transfer a mycelial agar plug (approximately 0.5 cm in diameter) to a flask containing the seed culture medium (same composition as the production medium).

  • Incubate the seed culture at 25 °C for 5 days with shaking at 180 rpm.

b. Fermentation:

  • Prepare the production medium as detailed in Table 1 and sterilize.

  • Inoculate the production medium with 6.8% (v/v) of the seed culture to achieve an initial OD₆₀₀ of approximately 0.25.

  • Incubate the culture at 26 °C with a rotation speed of 216 rpm.

  • Maintain the initial pH at 7.0.

  • The fermentation is typically carried out for a period determined by preliminary time-course studies to identify the point of maximum production.

Crude Extraction of Aureobasidin A

This protocol describes a method for the initial extraction of Aureobasidin A from the fermentation broth.[1]

  • Harvest the fermentation broth and centrifuge at 10,000 rpm for 10 minutes at 4 °C to separate the supernatant from the fungal biomass.

  • Filter the supernatant through a 0.22 µm filter membrane.

  • Adjust the pH of the filtered supernatant to 2.0 by adding 6 M HCl.

  • Allow the acidified supernatant to stand overnight at 4 °C to facilitate precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4 °C to collect the precipitate.

  • Extract the precipitate with methanol for 2 hours using an ultrasonic oscillator.

  • Filter the methanol extract to remove any remaining solids.

  • Evaporate the methanol from the filtrate to obtain the crude lipopeptide extract containing Aureobasidin A.

High-Performance Liquid Chromatography (HPLC) Analysis

This is a general guideline for the analysis of Aureobasidin A. Method validation and optimization are recommended for specific laboratory conditions.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol or acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) (e.g., 0.1%), is typical. For example, 75% methanol containing 0.1% TFA has been used.

  • Detection: UV detection at a wavelength where Aureobasidin A has significant absorbance (e.g., 210 nm).

  • Standard Preparation: Prepare a stock solution of purified Aureobasidin A in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a standard curve for quantification.

Visualizations

Aureobasidin A Biosynthesis Pathway

The biosynthesis of Aureobasidin A is a complex process mediated by the non-ribosomal peptide synthetase (NRPS) Aba1. This enzyme functions as an assembly line, sequentially adding specific building blocks to create the final cyclic depsipeptide.

AureobasidinA_Biosynthesis cluster_nrps Aba1 Non-Ribosomal Peptide Synthetase (NRPS) HMPA 2-Hydroxy-3-methyl- pentanoic Acid Module1 Module 1 (HMPA Activation) HMPA->Module1 Val L-Valine Module2 Module 2 (N-Me-Val Activation) Val->Module2 Module7 Module 7 (N-Me-Val Activation) Val->Module7 Module9 Module 9 (β-OH-N-Me-Val Activation) Val->Module9 Phe L-Phenylalanine Module3 Module 3 (Phe Activation) Phe->Module3 Module4 Module 4 (N-Me-Phe Activation) Phe->Module4 Pro L-Proline Module5 Module 5 (Pro Activation) Pro->Module5 Ile L-allo-Isoleucine Module6 Module 6 (Ile Activation) Ile->Module6 Leu L-Leucine Module8 Module 8 (Leu Activation) Leu->Module8 Module1->Module2 Module2->Module3 Module3->Module4 Module4->Module5 Module5->Module6 Module6->Module7 Module7->Module8 Module8->Module9 Release Cyclization & Release Module9->Release AureobasidinA Aureobasidin A Release->AureobasidinA

Caption: Biosynthesis of Aureobasidin A by the modular Aba1 NRPS.

Experimental Workflow for Aureobasidin A Production and Analysis

This workflow outlines the key steps from fermentation to the analysis of Aureobasidin A.

aureobasidin_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Bioreactor Fermentation Inoculum->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Precipitation Acid Precipitation Centrifugation->Precipitation Extraction Methanol Extraction Precipitation->Extraction Purification Further Purification (e.g., Chromatography) Extraction->Purification HPLC HPLC Quantification Purification->HPLC Bioassay Antifungal Bioassay Purification->Bioassay

Caption: Experimental workflow for Aureobasidin A production.

Troubleshooting Logic for Low Aureobasidin A Yield

This diagram illustrates a logical approach to troubleshooting low yields of Aureobasidin A.

troubleshooting_logic Start Low Aureobasidin A Yield CheckParams Verify Fermentation Parameters (pH, Temp, Agitation, Aeration) Start->CheckParams CheckMedium Review Medium Composition and Preparation CheckParams->CheckMedium Parameters OK Optimize Re-optimize Conditions CheckParams->Optimize Parameters NOT OK CheckInoculum Assess Inoculum Quality (Viability, Age, Size) CheckMedium->CheckInoculum Medium OK CheckMedium->Optimize Medium NOT OK CheckContamination Check for Contamination (Microscopy, Plating) CheckInoculum->CheckContamination Inoculum OK NewCulture Use Fresh Culture/ Re-isolate Strain CheckInoculum->NewCulture Inoculum NOT OK Sterilize Review and Improve Sterilization Procedures CheckContamination->Sterilize Contamination Found End Problem Resolved CheckContamination->End No Contamination Optimize->Start NewCulture->Start Sterilize->Start

Caption: Troubleshooting logic for low Aureobasidin A yield.

References

Technical Support Center: Enhancing Aureobasidin A Yield with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Aureobasidin A production using Response Surface Methodology (RSM).

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for Aureobasidin A production?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for understanding the relationships between several independent variables and one or more response variables. In the context of Aureobasidin A production, RSM helps to identify the optimal fermentation conditions (e.g., pH, temperature, media components) to maximize the yield of this valuable antifungal agent with a minimum number of experiments.

Q2: What are the key factors that typically influence Aureobasidin A yield in fermentation?

A2: Several factors can significantly impact Aureobasidin A production. Based on studies utilizing RSM, the most influential factors often include:

  • Inoculum size: The initial concentration of Aureobasidium pullulans can affect the lag phase and the overall fermentation kinetics.

  • Rotation speed (agitation): This affects oxygen transfer and nutrient distribution in the culture medium.

  • Culture temperature: Temperature influences fungal growth and enzyme activity related to Aureobasidin A biosynthesis.

  • Liquid volume (working volume): In shake flask experiments, this can impact aeration.

  • Initial pH of the medium: The pH can affect nutrient uptake and the activity of biosynthetic enzymes.

  • Media components: The concentration and type of carbon and nitrogen sources are critical for providing the necessary building blocks for Aureobasidin A, a non-ribosomal peptide.

Q3: Can I use precursor feeding to increase Aureobasidin A yield?

A3: Yes, precursor-directed biosynthesis can be a viable strategy. Aureobasidin A is a cyclic depsipeptide composed of several amino acids.[1] Supplementing the fermentation medium with specific amino acid precursors that constitute the Aureobasidin A structure could potentially enhance its production. For example, feeding the culture with L-phenylalanine, L-proline, L-leucine, and their analogs has been shown to result in the production of new Aureobasidin A analogs, indicating that the biosynthetic machinery can incorporate exogenously supplied precursors.[1] However, it is important to optimize the concentration and feeding time of the precursor to avoid toxicity or feedback inhibition.

Q4: What are Plackett-Burman and Box-Behnken designs, and how are they relevant to Aureobasidin A production?

A4: Plackett-Burman and Box-Behnken designs are experimental designs frequently used in RSM.

  • Plackett-Burman Design (PBD): This is a screening design used to efficiently identify the most significant factors from a large number of variables that affect the response (Aureobasidin A yield). It helps in narrowing down the key parameters to be optimized.

  • Box-Behnken Design (BBD): Once the most influential factors are identified using PBD or other screening methods, a Box-Behnken design can be employed to optimize the levels of these factors. It is a three-level design that is more efficient than a full factorial design for fitting a quadratic model, which is often necessary to locate the optimal process conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of RSM to enhance Aureobasidin A yield.

Problem Potential Cause(s) Troubleshooting Steps
Low Aureobasidin A yield despite RSM optimization. 1. Suboptimal media composition (carbon/nitrogen ratio, trace elements).2. Inaccurate quantification of Aureobasidin A.3. Strain degradation or instability.4. Presence of inhibitory by-products.1. Re-evaluate the basal media. Consider using a Plackett-Burman design to screen for critical media components.2. Verify the extraction and HPLC quantification methods. Use a certified Aureobasidin A standard for calibration.3. Prepare fresh inoculum from a cryopreserved stock. Perform regular microscopic examination of the culture morphology.4. Analyze the fermentation broth for potential inhibitory compounds. Consider strategies like fed-batch fermentation to control substrate and by-product levels.
High viscosity of the fermentation broth. Aureobasidium pullulans is known to produce exopolysaccharides like pullulan, which can significantly increase the viscosity of the medium.1. Optimize the C/N ratio in the medium, as a high ratio can favor pullulan production.2. Ensure adequate agitation and aeration to overcome mass transfer limitations caused by high viscosity.3. Consider using a strain of A. pullulans that is a low producer of pullulan.
Inconsistent results between experimental runs. 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in fermentation conditions (temperature, pH, agitation).4. Errors in sample processing and analysis.1. Standardize the inoculum preparation protocol, including the age and concentration of the seed culture.2. Ensure precise measurement of all media components and consistent sterilization procedures.3. Calibrate and monitor all fermentation equipment regularly.4. Develop and adhere to a strict SOP for sample collection, extraction, and HPLC analysis.
RSM model shows a poor fit to the experimental data (low R-squared value). 1. The chosen model (e.g., linear, quadratic) is not appropriate to describe the relationship between factors and response.2. The range of factor levels is too narrow or too wide.3. Significant interactions between factors were not included in the model.4. High experimental error.1. Try fitting a higher-order model (e.g., quadratic if a linear model was initially used).2. Conduct preliminary single-factor experiments to determine a more appropriate range for each factor.3. Ensure that the experimental design allows for the estimation of interaction terms.4. Review all experimental procedures to identify and minimize sources of error.

Experimental Protocols

RSM-based Optimization of Fermentation Conditions

This protocol is based on the study by Cheng et al. (2023), which successfully increased Aureobasidin A yield by 51%.[2]

a. Microorganism and Inoculum Preparation:

  • Strain: Aureobasidium pullulans PA-2.

  • Maintenance: Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C.

  • Seed Culture: Inoculate a loopful of mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., potato dextrose broth). Incubate at 25°C on a rotary shaker at 180 rpm for 48 hours.

b. Fermentation:

  • Fermentation Medium: A typical production medium may consist of glucose, (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, CaCl₂, NaCl, FeCl₃, and ZnSO₄.

  • Procedure: Inoculate the production medium in 500 mL flasks with the seed culture. The experimental conditions for each run (inoculum size, rotation speed, temperature, liquid volume, and initial pH) will be determined by the chosen RSM design (e.g., Box-Behnken).

c. Experimental Design (Example: Box-Behnken):

  • Factors and Levels: Based on preliminary experiments, select the key factors and their respective levels. For example:

    • Inoculum size (% v/v): 4, 6, 8

    • Rotation speed (rpm): 180, 200, 220

    • Temperature (°C): 24, 26, 28

    • Liquid volume (mL in a 500 mL flask): 100, 125, 150

    • Initial pH: 6, 7, 8

  • Statistical Analysis: Use statistical software (e.g., Design-Expert, Minitab) to generate the experimental runs, analyze the results, and develop a predictive model.

Extraction and Quantification of Aureobasidin A

a. Extraction:

  • Centrifuge the fermentation broth at 10,000 rpm for 10 minutes to separate the supernatant and mycelia.

  • Acidify the supernatant to approximately pH 2.0 with 6 M HCl and let it stand overnight at 4°C to precipitate the crude lipopeptides.[2]

  • Centrifuge the acidified supernatant at 10,000 rpm for 10 minutes.

  • Collect the precipitate and extract it with methanol using an ultrasonic oscillator for 2 hours.[2]

  • Filter the methanol extract and evaporate the solvent to obtain the crude Aureobasidin A.

b. Quantification by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used.

  • Detection: UV detector at a wavelength of 210 nm.

  • Quantification: Prepare a standard curve using a certified Aureobasidin A standard. Dissolve the crude extract in methanol and inject it into the HPLC system. Calculate the concentration of Aureobasidin A in the sample by comparing its peak area to the standard curve.

Quantitative Data Summary

The following tables summarize the experimental design and results from a study optimizing Aureobasidin A production using a Box-Behnken design.

Table 1: Box-Behnken Design Matrix and Response for Aureobasidin A Production

RunInoculum Size (%)Rotation Speed (rpm)Temperature (°C)Liquid Volume (mL)Initial pHAureobasidin A Yield (mg/L)
16200261257915
28200261257880
36180261257850
46220261257890
56200241257820
66200281257840
76200261007860
86200261507830
96200261256800
106200261258810
.....................
296.8216261257920 (Observed)
940 (Predicted)

Note: This table is a representative example based on the principles of a Box-Behnken design and the findings of Cheng et al. (2023). The actual number of runs and factor levels may vary depending on the specific experimental design.

Table 2: Optimal Conditions for Aureobasidin A Production Determined by RSM

FactorOptimal Value
Inoculum Size6.8% (v/v)
Rotation Speed216 rpm
Culture Temperature26°C
Liquid Volume125 mL
Initial pH7.0
Predicted Yield 940 mg/L
Observed Yield 920 mg/L

Source: Adapted from Cheng et al. (2023).[2]

Visualizations

AureobasidinA_Biosynthesis cluster_precursors Precursor Supply cluster_nrps Aureobasidin A Biosynthesis (aba1 gene product) cluster_product Final Product cluster_regulation Regulation (Hypothesized) Amino_Acids Amino Acids (e.g., L-Val, L-Phe, L-Pro, L-Leu) NRPS Module 1 (Hydroxy Acid) Module 2 (N-Me-Val) Module 3 (Phe) Module 4 (N-Me-Phe) Module 5 (Pro) Module 6 (allo-Ile) Module 7 (N-Me-Val) Module 8 (Leu) Module 9 (N-Me-Val) Amino_Acids->NRPS Incorporation Hydroxy_Acid 2-hydroxy-3-methyl- pentanoic acid Hydroxy_Acid->NRPS Aureobasidin_A Aureobasidin A NRPS->Aureobasidin_A Cyclization & Release Global_Regulators Global Regulators (e.g., LaeA) aba1_gene aba1 gene Global_Regulators->aba1_gene Transcriptional Control Pathway_Specific_Regulators Pathway-Specific Regulators Pathway_Specific_Regulators->aba1_gene aba1_gene->NRPS Transcription & Translation

Caption: Biosynthesis pathway of Aureobasidin A via a non-ribosomal peptide synthetase (NRPS).

RSM_Workflow A Factor Screening (e.g., Plackett-Burman Design) B Identify Significant Factors (e.g., pH, Temperature, Inoculum Size) A->B C Optimization Design (e.g., Box-Behnken Design) B->C D Perform Fermentation Experiments C->D E Quantify Aureobasidin A Yield (HPLC) D->E F Statistical Analysis (ANOVA) E->F G Develop Quadratic Model F->G H Determine Optimal Conditions G->H I Validation Experiment H->I J Enhanced Aureobasidin A Yield I->J

Caption: Experimental workflow for optimizing Aureobasidin A production using RSM.

References

The impact of culture media composition on Aureobasidin A efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: The Impact of Culture Media Composition on Aureobasidin A Efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of culture media on the efficacy of Aureobasidin A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Aureobasidin A, with a focus on the impact of culture media.

ProblemPossible CausesRecommended Solutions
Inconsistent Minimum Inhibitory Concentration (MIC) values for Aureobasidin A across experiments. 1. Media Composition Variability: Rich media like YPD can have batch-to-batch variations in yeast extract and peptone, affecting the availability of molecules that may interact with Aureobasidin A. 2. pH of the Medium: The stability and activity of Aureobasidin A may be influenced by the pH of the culture medium.[1] 3. Inoculum Preparation: Inconsistent inoculum density will lead to variable MIC results.1. Use Defined Media: Whenever possible, use a synthetic defined (SD) medium with a consistent composition. If YPD must be used, try to use the same batch of yeast extract and peptone for a set of comparative experiments. 2. Buffer the Medium: Ensure the medium is adequately buffered to maintain a stable pH throughout the experiment. 3. Standardize Inoculum: Follow a strict protocol for inoculum preparation to ensure a consistent starting cell density.
Higher than expected MIC values in rich media (e.g., YPD) compared to minimal media (e.g., SD). 1. Antagonistic Interactions: Components in rich media, such as certain amino acids or peptides, may interfere with the uptake or activity of Aureobasidin A. 2. Altered Fungal Physiology: The rapid growth supported by rich media may alter the cell's susceptibility to the antifungal agent.1. Perform Comparative Studies: Conduct parallel MIC assays in both rich and minimal media to quantify the effect. 2. Supplement Minimal Media: To identify the interfering component, supplement minimal media with individual components of the rich medium (e.g., specific amino acids) and observe the impact on the MIC.
No discernible inhibition of fungal growth at expected Aureobasidin A concentrations. 1. Incorrect Media Preparation: Errors in media formulation, such as incorrect component concentrations, can affect fungal growth and drug efficacy. 2. Aureobasidin A Degradation: Improper storage or handling of Aureobasidin A can lead to loss of activity. 3. Resistant Strain: The fungal strain being tested may have acquired resistance to Aureobasidin A.1. Verify Media Composition: Double-check all media components and their concentrations. 2. Check Aureobasidin A Stock: Test the activity of your Aureobasidin A stock on a known sensitive control strain. 3. Confirm Strain Susceptibility: If possible, verify the susceptibility of your fungal strain through an independent method or by using a fresh culture from a reliable source.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antibiotic that inhibits the enzyme inositol phosphorylceramide (IPC) synthase.[2] This enzyme is crucial for the biosynthesis of sphingolipids, which are essential components of fungal cell membranes. By inhibiting IPC synthase, Aureobasidin A disrupts membrane integrity, leading to cell death.[2]

Q2: How does culture medium composition affect the efficacy of Aureobasidin A?

A2: The composition of the culture medium can significantly influence the apparent efficacy of Aureobasidin A. While specific quantitative data is limited in publicly available literature, it is known that the inhibitory effect of Aureobasidin A on the filamentation of Candida albicans is medium-dependent. Rich media, such as Yeast Extract-Peptone-Dextrose (YPD), contain complex and variable components like peptides and amino acids that may interact with the drug or alter the physiology of the fungus, potentially leading to different MIC values compared to a synthetic defined (SD) medium.

Q3: What are the standard media used for testing Aureobasidin A susceptibility?

A3: Both rich media like YPD and minimal or synthetic defined (SD) media are commonly used in research involving Aureobasidin A. YPD is often used for routine culture of yeast, while SD media are preferred for experiments where a defined composition is critical to minimize variability.

Q4: What is a typical starting concentration range for Aureobasidin A in a MIC assay?

A4: The effective concentration of Aureobasidin A can vary depending on the fungal species and the specific strain. For Saccharomyces cerevisiae, a common starting point for MIC determination is in the range of 0.1 to 0.5 µg/mL.[3] However, it is always recommended to perform a preliminary range-finding experiment to determine the optimal concentration range for your specific experimental conditions.

Q5: How should I prepare and store Aureobasidin A stock solutions?

A5: Aureobasidin A is insoluble in water. It should be dissolved in a suitable organic solvent, such as methanol or ethanol, to prepare a stock solution.[4] Store the stock solution at -20°C for long-term storage.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the MIC of Aureobasidin A in Different Media

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of Aureobasidin A against a susceptible fungal strain in two different media (e.g., YPD and SD broth).

Materials:

  • Aureobasidin A

  • Susceptible fungal strain (e.g., Saccharomyces cerevisiae)

  • Yeast Extract-Peptone-Dextrose (YPD) broth

  • Synthetic Dextrose (SD) broth (with necessary supplements for the strain)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Aureobasidin A Serial Dilutions:

    • Prepare a stock solution of Aureobasidin A in methanol or ethanol.

    • Perform a series of two-fold serial dilutions of the Aureobasidin A stock solution in each of the test media (YPD and SD broth) in a separate 96-well plate or in sterile tubes. The final concentration range should bracket the expected MIC.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain overnight in the corresponding broth medium (YPD or SD).

    • Dilute the overnight culture to a standardized cell density (e.g., 1 x 10^5 cells/mL) in fresh, pre-warmed broth.

  • Inoculate the Microtiter Plate:

    • In a new sterile 96-well plate, add 100 µL of the appropriate Aureobasidin A dilution to each well.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (inoculum in media without Aureobasidin A) and a negative control (media only) for each medium type.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.

  • Determine MIC:

    • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of Aureobasidin A that completely inhibits visible growth of the fungus.

Visualizations

Signaling Pathway: Aureobasidin A Inhibition of Sphingolipid Biosynthesis

AureobasidinA_Pathway cluster_pathway Sphingolipid Biosynthesis Pathway Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase IPC Inositol Phosphorylceramide (IPC) (Complex Sphingolipids) Ceramide->IPC IPC Synthase AureobasidinA Aureobasidin A AureobasidinA->IPC_Synthase_Target IPC_Synthase_Target->IPC

Caption: Aureobasidin A inhibits IPC synthase in the sphingolipid pathway.

Experimental Workflow: Assessing Media Impact on Aureobasidin A MIC

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis A Prepare Aureobasidin A Stock Solution D Prepare Serial Dilutions of Aureobasidin A in YPD and SD Media A->D B Culture Fungal Strain in YPD and SD Media C Standardize Inoculum for each medium B->C E Inoculate 96-well plates C->E D->E F Incubate at Optimal Temperature E->F G Determine MIC in YPD and SD Media F->G H Compare MIC values G->H

Caption: Workflow for comparing Aureobasidin A MIC in different media.

Logical Diagram: Troubleshooting Inconsistent Aureobasidin A Results

Caption: Troubleshooting logic for variable Aureobasidin A results.

References

Validation & Comparative

A Head-to-Head Battle of the Yeast Selection Systems: Aureobasidin A vs. G418

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of yeast genetics, the choice of a selection system is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used dominant selectable markers: Aureobasidin A and G418. We delve into their mechanisms of action, performance metrics, and experimental protocols to empower you with the data needed to make an informed choice for your specific research needs.

Executive Summary

Aureobasidin A and G418 are both effective agents for selecting transformed yeast cells. However, they operate through distinct mechanisms, which in turn influences their performance characteristics. Aureobasidin A, an inhibitor of inositol phosphorylceramide (IPC) synthase, is often lauded for its low background and high stringency, making it a robust choice for applications like yeast two-hybrid screening.[1][2] G418, an aminoglycoside that inhibits protein synthesis, is a more traditional and widely used selectable marker, though it can be prone to higher background and its effectiveness is sensitive to media composition.[3]

Performance Comparison: A Data-Driven Overview

While direct, peer-reviewed quantitative comparisons of transformation efficiency and background levels are not extensively documented, the available information and typical performance characteristics are summarized below.

FeatureAureobasidin AG418 (Geneticin)
Mechanism of Action Inhibits inositol phosphorylceramide (IPC) synthase, a key enzyme in sphingolipid biosynthesis.[4][5]Binds to the 80S ribosome, inhibiting protein synthesis by blocking the elongation step.[6][7]
Resistance Gene AUR1-C (a mutant allele of the IPC synthase gene)[1][4]neo (aminoglycoside 3'-phosphotransferase from transposons like Tn5 or Tn903)[6][8]
Typical Working Concentration (S. cerevisiae) 0.1 - 0.5 µg/mL[1][4]Varies significantly by strain and media, typically 200 - 500 µg/mL.[3][7]
Transformation Efficiency Reported to be high, comparable to auxotrophic markers.[9]Can be variable and is influenced by media composition and recovery time.[3]
Background Colonies Generally reported to be very low due to its fungicidal action.[1][2]Can be a significant issue, with reports of false positives.[3]
Off-Target Effects Can cause disruption of actin assembly and affect cell membrane integrity.[10]Can impose a metabolic load on cells.[11]
Media Considerations Generally compatible with standard yeast media (e.g., YPD).Effectiveness is reduced in media containing high salt concentrations, such as yeast nitrogen base (YNB).[3]

Mechanism of Action and Resistance

Aureobasidin A: Targeting a Fungal-Specific Pathway

Aureobasidin A is a cyclic depsipeptide antibiotic that specifically inhibits inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of fungi.[4][5] This targeted inhibition is lethal to sensitive yeast cells. Resistance is conferred by the expression of a mutated version of the IPC synthase gene, AUR1-C, which is insensitive to the inhibitory effects of Aureobasidin A.[1][4]

Diagram: Aureobasidin A Mechanism of Action

AureobasidinA_Mechanism cluster_cell Yeast Cell cluster_action Mechanism of Inhibition cluster_resistance Resistance Mechanism Ceramide Ceramide IPC_Synthase IPC Synthase (AUR1) Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Synthesis Sphingolipids Complex Sphingolipids IPC->Sphingolipids CellMembrane Cell Membrane Integrity Sphingolipids->CellMembrane AureobasidinA Aureobasidin A AureobasidinA->Inhibition AUR1C Mutant IPC Synthase (AUR1-C) AureobasidinA_res Aureobasidin A AureobasidinA_res->AUR1C No Inhibition

Caption: Aureobasidin A inhibits IPC synthase, disrupting sphingolipid synthesis and cell membrane integrity.

G418: A Broad-Spectrum Inhibitor of Protein Synthesis

G418, also known as geneticin, is an aminoglycoside antibiotic that functions by binding to the 80S ribosomal subunit in eukaryotic cells, thereby inhibiting protein synthesis at the elongation step.[6][7] This disruption of a fundamental cellular process leads to cell death. Resistance to G418 is conferred by the neo gene, which encodes an aminoglycoside 3'-phosphotransferase.[6][8] This enzyme inactivates G418 through phosphorylation, preventing it from binding to the ribosome.

Diagram: G418 Mechanism of Action and Resistance

G418_Mechanism cluster_cell Yeast Cell cluster_action Mechanism of Inhibition cluster_resistance Resistance Mechanism Ribosome 80S Ribosome Polypeptide Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Protein_Synthesis Protein Synthesis Polypeptide->Protein_Synthesis G418 G418 G418->Inhibition neo_gene neo gene APH Aminoglycoside Phosphotransferase (APH) neo_gene->APH codes for Inactive_G418 Inactive G418-phosphate APH->Inactive_G418 Phosphorylates G418_res G418 G418_res->APH Substrate

Caption: G418 inhibits protein synthesis by binding to the ribosome; resistance is conferred by enzymatic inactivation.

Experimental Protocols

Below are generalized protocols for yeast transformation and selection using Aureobasidin A and G418. It is crucial to optimize these protocols for your specific yeast strain and experimental conditions.

General Yeast Transformation Protocol (Lithium Acetate/PEG)

This protocol is a common starting point for introducing plasmid DNA into Saccharomyces cerevisiae.

  • Prepare Competent Cells:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.5-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and then wash with 100 mM lithium acetate (LiAc).

    • Resuspend the cell pellet in a small volume of 100 mM LiAc to make the cells competent.

  • Transformation:

    • To the competent cells, add single-stranded carrier DNA, the plasmid DNA, and a transformation mix (containing polyethylene glycol (PEG), LiAc, and TE buffer).

    • Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.

  • Recovery and Plating:

    • Pellet the cells, remove the transformation mix, and resuspend in sterile water or YPD medium for a short recovery period (optional but recommended for G418 selection).[3]

    • Plate the cell suspension onto the appropriate selective agar plates.

Diagram: Yeast Transformation Workflow

Yeast_Transformation_Workflow Start Start: Yeast Colony Overnight_Culture Overnight Culture in YPD Start->Overnight_Culture Dilution Dilute and Grow to Mid-Log Phase Overnight_Culture->Dilution Harvest Harvest and Wash Cells Dilution->Harvest Competent_Cells Prepare Competent Cells (Lithium Acetate) Harvest->Competent_Cells Transformation_Mix Add DNA and Transformation Mix (PEG) Competent_Cells->Transformation_Mix Incubation Incubate and Heat Shock Transformation_Mix->Incubation Plating Plate on Selective Media Incubation->Plating Selection Incubate and Select Transformants Plating->Selection

Caption: A generalized workflow for yeast transformation using the lithium acetate/PEG method.

Selection Protocol for Aureobasidin A
  • Media Preparation: Prepare YPD or synthetic complete (SC) agar plates containing Aureobasidin A at a final concentration of 0.1-0.5 µg/mL.[1][4] The optimal concentration should be determined empirically for your yeast strain.

  • Plating: Directly plate the transformed yeast cells onto the Aureobasidin A-containing plates.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Selection Protocol for G418
  • Media Preparation: Prepare YPD agar plates containing G418. The optimal concentration can vary widely (typically 200-500 µg/mL for S. cerevisiae) and must be determined by a kill curve experiment for your specific strain.[3][7] Avoid using media with high salt concentrations like YNB, as this can inhibit G418 activity.[3]

  • Recovery (Optional but Recommended): After transformation, resuspend the cells in a small volume of liquid YPD and incubate for 2-4 hours at 30°C. This allows time for the expression of the neo resistance gene before exposing the cells to G418.[3]

  • Plating: Plate the recovered cells onto the G418-containing plates.

  • Incubation: Incubate the plates at 30°C for 3-7 days. G418-resistant colonies may take longer to appear than those on other selective media.

Troubleshooting and Considerations

  • High Background with G418: If you experience a high number of background colonies with G418, consider increasing the G418 concentration, ensuring your media composition is appropriate (e.g., use YPD instead of YNB-based media), and verifying the potency of your G418 stock.

  • No Colonies with Aureobasidin A: If you do not see any colonies, ensure your Aureobasidin A stock is active and that your transformation was successful. The concentration of Aureobasidin A might also be too high for your specific strain, so a titration experiment may be necessary.

  • Off-Target Effects: Be aware of the potential off-target effects of each antibiotic. Aureobasidin A's impact on the cell membrane and actin could be a consideration in certain cellular studies.[10] The metabolic load from G418 and the expression of the resistance protein might influence growth rates and other metabolic parameters.[11]

Conclusion

Both Aureobasidin A and G418 are valuable tools for yeast selection. The choice between them depends on the specific requirements of your experiment.

  • Aureobasidin A is an excellent choice for applications requiring high stringency and low background, such as yeast two-hybrid screens and library selections. Its fungicidal nature helps to eliminate non-transformed cells effectively.

  • G418 is a well-established and widely used selectable marker. While it can be highly effective, it requires more careful optimization of concentration and media conditions to minimize background and ensure reliable selection.

By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate system to achieve robust and reproducible results in their yeast-based research.

References

Comparative analysis of different Aureobasidin family members (A, B, I).

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Aureobasidin family members A, B, and I. This report synthesizes available experimental data on their antifungal activity and mechanism of action, providing a framework for further investigation and development.

Executive Summary

The Aureobasidin family of cyclic depsipeptide antibiotics, primarily produced by the fungus Aureobasidium pullulans, has garnered significant interest for its potent antifungal properties. This guide focuses on a comparative analysis of three key members: Aureobasidin A, Aureobasidin B, and Aureobasidin I. All three compounds share a core mechanism of action, inhibiting the fungal-specific enzyme inositol phosphorylceramide (IPC) synthase, a critical component in the sphingolipid biosynthesis pathway. This inhibition disrupts fungal cell membrane integrity, leading to cell death. While Aureobasidin A is the most extensively studied member, available data suggests subtle structural variations in Aureobasidin B and I can influence their biological activity. This report presents a side-by-side comparison of their known antifungal efficacy, highlights their shared mechanism of action, and provides detailed experimental protocols for their evaluation.

Data Presentation: Antifungal Efficacy

The following table summarizes the available quantitative data on the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of Aureobasidin A, B, and I against various fungal pathogens. It is important to note that comprehensive MIC data for Aureobasidin B and I is less prevalent in publicly available literature compared to Aureobasidin A.

Fungal SpeciesAureobasidin A (µg/mL)Aureobasidin B (µg/mL)This compound (µg/mL)
Candida albicans<0.05 - 1.25[1][2]Data not availableSimilar to Aureobasidin A
Cryptococcus neoformans<0.05[3]Data not availableData not available
Aspergillus fumigatus>50[4]Data not availableData not available
Aspergillus niger0.8[4]Data not availableData not available
Blastomyces dermatitidis<0.05[3]Data not availableData not available
Histoplasma capsulatum<0.05[3]Data not availableData not available
Saccharomyces cerevisiae1.25[1]Data not availableData not available

Note: The provided MIC values for Aureobasidin A represent a range from various studies. "Data not available" indicates that specific, quantitative MIC values were not found in the reviewed literature. The activity of this compound against Candida albicans is described as "similar" to Aureobasidin A, suggesting comparable potency, though precise figures are not provided.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the Aureobasidin family is the inhibition of inositol phosphorylceramide (IPC) synthase.[4][5] This enzyme is crucial for the synthesis of sphingolipids, which are essential components of fungal cell membranes.[5] By blocking IPC synthase, Aureobasidins disrupt the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1] This targeted action is particularly promising as IPC synthase is absent in mammals, suggesting a high degree of selectivity for fungal cells.

The structural differences between the family members lie in their amino acid composition. Aureobasidin B is characterized by the presence of D-hydroxyisovaleric acid (D-Hiv) at position 1, in place of the 2-hydroxy-3-methylpentanoic acid found in Aureobasidin A. This compound contains a Leucine residue at position 6. These seemingly minor changes can influence the molecule's conformation and interaction with its target, potentially affecting its efficacy and spectrum of activity.

The inhibition of IPC synthase disrupts the sphingolipid biosynthesis pathway, a critical signaling pathway in fungi that regulates processes such as cell growth, differentiation, and virulence.[6]

Sphingolipid_Biosynthesis_Inhibition Ceramide Ceramide IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase Ceramide->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Synthesis Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Cell_Membrane Fungal Cell Membrane Integrity & Function Complex_Sphingolipids->Cell_Membrane Aureobasidins Aureobasidin A, B, I Aureobasidins->IPC_Synthase Inhibition

Inhibition of the Fungal Sphingolipid Biosynthesis Pathway by Aureobasidins.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.[7][8]

Workflow:

Antifungal_Susceptibility_Workflow start Start prep_fungi Prepare Fungal Inoculum (Standardized Concentration) start->prep_fungi inoculate Inoculate Microtiter Plate with Fungal Suspension prep_fungi->inoculate prep_aureo Prepare Serial Dilutions of Aureobasidins in Microtiter Plate prep_aureo->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Methodology:

  • Preparation of Antifungal Agents: Stock solutions of Aureobasidins are prepared in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Aureobasidin is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24 to 72 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For some fungi and antifungal agents, this is defined as a ≥50% reduction in turbidity.

In Vitro IPC Synthase Inhibition Assay

This assay measures the ability of Aureobasidin family members to inhibit the activity of the IPC synthase enzyme.

Methodology:

  • Preparation of Microsomal Membranes: Fungal cells are cultured, harvested, and spheroplasted. The spheroplasts are then lysed, and the microsomal fraction, which contains the IPC synthase enzyme, is isolated by differential centrifugation.[4]

  • Enzyme Assay: The assay is typically performed in a reaction mixture containing:

    • Microsomal membranes (as the source of IPC synthase).

    • A fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide).[9]

    • Phosphatidylinositol (PI) as the phosphoinositol donor.

    • Buffer and necessary co-factors.

  • Inhibition Studies: Varying concentrations of Aureobasidin A, B, or I are pre-incubated with the microsomal membranes before the addition of the substrates to initiate the reaction.

  • Product Detection and Quantification: The reaction is stopped, and the lipids are extracted. The fluorescently labeled IPC product is then separated from the unreacted substrate using techniques like High-Performance Liquid Chromatography (HPLC) and quantified.

  • IC50 Determination: The concentration of the Aureobasidin that inhibits 50% of the IPC synthase activity (IC50) is calculated from the dose-response curve.

Logical Relationship of IPC Synthase Inhibition:

IPC_Synthase_Inhibition_Logic Aureobasidin Aureobasidin (A, B, or I) Binding Binding to Enzyme's Active or Allosteric Site Aureobasidin->Binding IPC_Synthase IPC Synthase Enzyme IPC_Synthase->Binding Conformational_Change Conformational Change in Enzyme Binding->Conformational_Change Substrate_Block Substrate Binding Blocked Conformational_Change->Substrate_Block Catalysis_Inhibition Inhibition of Catalytic Activity Substrate_Block->Catalysis_Inhibition

Logical Flow of IPC Synthase Inhibition by Aureobasidins.

Conclusion

The Aureobasidin family, particularly Aureobasidin A, demonstrates potent antifungal activity through the targeted inhibition of the fungal-specific enzyme IPC synthase. While data for Aureobasidin B and I is less comprehensive, initial findings suggest that structural modifications can modulate their biological activity. Further research is warranted to fully elucidate the structure-activity relationships within this family and to generate a more complete comparative dataset of their antifungal efficacy. The experimental protocols outlined in this guide provide a standardized framework for such future investigations, which could pave the way for the development of novel and highly selective antifungal therapeutics.

References

Validating Aureobasidin A's Target: A Comparative Guide Using the AUR1-C Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aureobasidin A's performance against its validated target, inositol phosphorylceramide (IPC) synthase, and the impact of the AUR1-C mutation on its efficacy. We present supporting experimental data, detailed protocols for key validation experiments, and a comparative analysis with other IPC synthase inhibitors.

Executive Summary

Performance Comparison: Wild-Type vs. AUR1-C Mutant

The most compelling evidence for IPC synthase being the target of Aureobasidin A comes from the dramatic difference in the inhibitor's potency against the wild-type enzyme versus the mutant form encoded by AUR1-C. The AUR1-C mutant exhibits a significantly higher resistance to AbA, a phenomenon quantifiable through kinetic studies.

Table 1: Comparative Inhibition of IPC Synthase by Aureobasidin A

EnzymeOrganismInhibitorApparent Inhibition Constant (Ki)Fold Resistance
Wild-Type IPC Synthase (AUR1)Saccharomyces cerevisiaeAureobasidin A234 pM[6]1
Mutant IPC Synthase (AUR1-C)Saccharomyces cerevisiaeAureobasidin A1.4 µM[6]~5983
Wild-Type IPC SynthaseCandida albicansAureobasidin A183 pM[6]1

Data compiled from Aeed et al., 2009.[6]

The approximately 6000-fold increase in the Ki value for the AUR1-C mutant enzyme clearly demonstrates that this specific mutation in the IPC synthase gene is the primary mechanism of resistance to Aureobasidin A.[6] This high level of resistance conferred by a single gene mutation is a cornerstone of target validation.

Comparison with Alternative IPC Synthase Inhibitors

Aureobasidin A is not the only natural product known to inhibit IPC synthase. Comparing its activity with other inhibitors provides a broader context for its mechanism of action and the specificity of the AUR1-C resistance.

Table 2: Inhibition of Wild-Type S. cerevisiae IPC Synthase by Various Inhibitors

InhibitorType of InhibitionApparent Inhibition Constant (Ki)
Aureobasidin AIrreversible, Time-Dependent234 pM[6]
KhafrefunginTime-Dependent0.43 nM[6]
RustmicinReversible, Noncompetitive16.0 nM[6]

Data compiled from Aeed et al., 2009.[6]

While all three compounds target IPC synthase, their modes of inhibition and potencies differ. Notably, the resistance conferred by the AUR1-C mutation is highly specific to Aureobasidin A, further solidifying the direct interaction between the drug and the enzyme.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these validation studies. Below are protocols for key experiments.

Inositol Phosphorylceramide (IPC) Synthase Activity Assay

This assay measures the enzymatic activity of IPC synthase, typically using a fluorescently labeled substrate.

Principle: IPC synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide substrate. By using a fluorescently tagged ceramide analog, such as C6-NBD-ceramide, the product (NBD-IPC) can be separated and quantified, providing a measure of enzyme activity.

Materials:

  • Microsomal preparations containing IPC synthase (from wild-type and AUR1-C mutant yeast strains)

  • C6-NBD-ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine)[7]

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Aureobasidin A and other inhibitors

  • Thin Layer Chromatography (TLC) plates

  • Fluorescence imaging system

Procedure:

  • Prepare microsomal fractions from both wild-type and AUR1-C mutant yeast strains.

  • In a microcentrifuge tube, combine the assay buffer, PI, and the desired concentration of the inhibitor (e.g., Aureobasidin A).

  • Add the microsomal protein to the mixture and pre-incubate for 5-10 minutes at 30°C.

  • Initiate the reaction by adding C6-NBD-ceramide.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid extract using Thin Layer Chromatography (TLC).

  • Visualize and quantify the fluorescent NBD-IPC product using a fluorescence scanner.

  • Calculate the enzyme activity and the level of inhibition at different inhibitor concentrations to determine IC50 or Ki values.

Generation of the AUR1-C Mutant Gene via Site-Directed Mutagenesis

Creating the specific mutation(s) found in resistant isolates is key to proving a direct drug-target interaction. The AUR1-C allele often contains a specific point mutation, such as the substitution of Phenylalanine at position 158 to Tyrosine.[3]

Principle: Site-directed mutagenesis is a molecular biology technique used to introduce specific nucleotide changes into a DNA sequence. PCR-based methods are commonly employed, using primers that contain the desired mutation.

Materials:

  • Plasmid DNA containing the wild-type AUR1 gene

  • Mutagenic primers containing the desired nucleotide change(s) for the AUR1-C allele

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing reagents

Procedure:

  • Design and synthesize complementary primers containing the desired mutation in the middle of the primer sequence.

  • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type AUR1 gene as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.[8]

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

Antifungal Susceptibility Testing

Comparing the susceptibility of yeast strains expressing the wild-type AUR1 and the mutant AUR1-C to Aureobasidin A provides whole-cell evidence of the target validation.

Principle: The minimum inhibitory concentration (MIC) of an antifungal agent against a specific yeast strain is determined by exposing the yeast to a range of drug concentrations and observing the lowest concentration that inhibits visible growth.

Materials:

  • Saccharomyces cerevisiae strains (wild-type and a strain expressing AUR1-C)

  • YPD or other suitable growth medium

  • Aureobasidin A stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of Aureobasidin A in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the yeast cells (wild-type or AUR1-C mutant).

  • Include a positive control (no drug) and a negative control (no yeast).

  • Incubate the plates at 30°C for 24-48 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of Aureobasidin A that prevents visible growth.

Visualizing the Validation Workflow and Pathways

Diagrams generated using Graphviz (DOT language) illustrate the key processes and relationships in the validation of Aureobasidin A's target.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_genetics Genetic Modification wt_protein Wild-Type AUR1 (IPC Synthase) assay IPC Synthase Activity Assay wt_protein->assay mut_protein Mutant AUR1-C (IPC Synthase) mut_protein->assay kinetics Determine Ki Values assay->kinetics aba Aureobasidin A aba->assay mic_result Compare MICs kinetics->mic_result wt_yeast Wild-Type Yeast (AUR1) mic_test Antifungal Susceptibility Testing (MIC) wt_yeast->mic_test mut_yeast Mutant Yeast (AUR1-C) mut_yeast->mic_test mic_test->mic_result aba_vivo Aureobasidin A aba_vivo->mic_test wt_gene Wild-Type AUR1 Gene mutagenesis Site-Directed Mutagenesis wt_gene->mutagenesis mut_gene AUR1-C Mutant Gene mutagenesis->mut_gene mut_gene->mut_protein mut_gene->mut_yeast

Caption: Experimental workflow for validating Aureobasidin A's target.

signaling_pathway cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibition Mechanism of Action Ceramide Ceramide IPC_Synthase IPC Synthase (AUR1) Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Complex_SL Complex Sphingolipids IPC->Complex_SL Cell_Membrane Fungal Cell Membrane Integrity & Function Complex_SL->Cell_Membrane AbA Aureobasidin A AbA->IPC_Synthase Inhibition AUR1_C AUR1-C Mutation AUR1_C->IPC_Synthase Confers Resistance

Caption: Aureobasidin A's mechanism of action and the effect of the AUR1-C mutation.

logical_relationship cluster_hypothesis Hypothesis cluster_evidence Evidence cluster_conclusion Conclusion H1 Aureobasidin A inhibits IPC Synthase (AUR1) E1 Low Ki for Wild-Type IPC Synthase H1->E1 E2 High Ki for AUR1-C Mutant IPC Synthase H1->E2 E3 Low MIC for Wild-Type Yeast H1->E3 E4 High MIC for AUR1-C Mutant Yeast H1->E4 C1 IPC Synthase (AUR1) is the direct target of Aureobasidin A E1->C1 E2->C1 E3->C1 E4->C1

Caption: Logical framework for target validation of Aureobasidin A.

Conclusion

The validation of IPC synthase as the target of Aureobasidin A through the use of the AUR1-C mutant gene serves as a gold standard in antifungal drug development. The stark contrast in sensitivity between the wild-type and mutant enzyme, both at the biochemical and cellular levels, provides unequivocal evidence of a direct and specific drug-target interaction. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers in the field, facilitating the validation of new antifungal targets and the development of novel therapeutics.

References

Fungal Cross-Resistance to Aureobasidin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fungal cross-resistance profiles involving Aureobasidin A, a potent cyclic depsipeptide antifungal agent. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways and workflows, this document aims to be an essential resource for researchers in mycology and antifungal drug development.

Performance Comparison: Aureobasidin A and Other Antifungals

Aureobasidin A exhibits a unique mechanism of action by inhibiting inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway encoded by the AUR1 gene.[1][2][3][4] This distinct target provides an opportunity for activity against fungi resistant to other antifungal classes. However, resistance to Aureobasidin A can emerge and, in some cases, is associated with altered susceptibility to other antifungal agents.

The following table summarizes the quantitative data on the susceptibility and cross-resistance of various fungal species to Aureobasidin A and other antifungals.

Fungal SpeciesAntifungal AgentMIC/IC50Resistance MechanismCross-Resistance Profile
Saccharomyces cerevisiaeAureobasidin A0.1 µg/mLMutation in AUR1 gene (AUR1-C allele)Not specified
Saccharomyces cerevisiaeAureobasidin A1.25 µg/mL(Wild-type for efflux pump study)Not applicable
S. cerevisiae (CaCDR1p+)Fluconazole500 µg/mLOverexpression of Candida albicans CDR1 efflux pumpNot applicable
S. cerevisiae (CaMDR1p+)Fluconazole125 µg/mLOverexpression of Candida albicans MDR1 efflux pumpNot applicable
Candida albicansAureobasidin ANot specifiedTrisomy of chromosome 1Increased resistance to 5-flucytosine, Decreased resistance to Caspofungin[5][6]
Candida spp. & Aspergillus spp.Aureobasidin AIC50: 3-5 ng/mL (for IPC synthase)Not applicable (in vitro enzyme inhibition)Not applicable
Aspergillus fumigatusAureobasidin AMIC: >50 µg/mLIncreased drug effluxNot specified
Aspergillus flavusAureobasidin AMIC: >50 µg/mLIncreased drug effluxNot specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of fungal cross-resistance to Aureobasidin A.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.[7][8][9]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or distilled water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in culture medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial twofold dilution of the antifungal agents (e.g., Aureobasidin A, fluconazole, caspofungin) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

Checkerboard Assay for Synergy and Cross-Resistance

This assay is used to assess the interaction between two antimicrobial agents.

  • Plate Preparation: A 96-well plate is prepared with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension as described for the broth microdilution method. The plate is incubated under appropriate conditions.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Molecular Analysis of Resistance
  • DNA Extraction: Genomic DNA is extracted from fungal cultures grown in the presence and absence of the antifungal agent.

  • Gene Sequencing: The AUR1 gene is amplified using PCR and sequenced to identify mutations that may confer resistance.

  • Gene Expression Analysis: For mechanisms involving altered gene expression (e.g., aneuploidy), quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of target genes such as AUR1 and PDR16.

  • Karyotyping: Chromosomal DNA is separated by pulsed-field gel electrophoresis (PFGE) to detect aneuploidies, such as the trisomy of chromosome 1 observed in Candida albicans.[5][6]

Visualizations

Signaling Pathway of Aureobasidin A Action and Resistance

AureobasidinA_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_synthesis Sphingolipid Biosynthesis cluster_resistance Resistance Mechanisms IPC_Synthase IPC Synthase (Aur1) Efflux_Pump Efflux Pump (e.g., Cdr1/Mdr1) IPC Inositol phosphorylceramide (IPC) IPC_Synthase->IPC Essential for viability AbA_out Aureobasidin A Efflux_Pump->AbA_out Ceramide Ceramide Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase AbA_in Aureobasidin A AbA_in->IPC_Synthase Inhibition AbA_in->Efflux_Pump Efflux AUR1_mutation AUR1 Gene Mutation AUR1_mutation->IPC_Synthase Alters drug binding site Aneuploidy Aneuploidy (e.g., Trisomy 1 in C. albicans) Aneuploidy->IPC_Synthase Upregulates AUR1 expression Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->Efflux_Pump Increases drug efflux

Caption: Mechanism of Aureobasidin A action and fungal resistance pathways.

Experimental Workflow for Cross-Resistance Analysis

Cross_Resistance_Workflow cluster_molecular Molecular Analysis start Start: Fungal Isolate mic_testing Broth Microdilution Susceptibility Testing start->mic_testing checkerboard Checkerboard Assay (Synergy/Antagonism) mic_testing->checkerboard Determine MICs of single agents select_resistant Select for Aureobasidin A Resistant Mutants mic_testing->select_resistant Culture with sub-lethal AbA end End: Cross-Resistance Profile checkerboard->end Determine FICI select_resistant->mic_testing Confirm resistance analyze_resistance Analyze Resistance Mechanism select_resistant->analyze_resistance gene_sequencing AUR1 Gene Sequencing analyze_resistance->gene_sequencing expression_analysis Gene Expression Analysis (qRT-PCR) analyze_resistance->expression_analysis karyotyping Karyotyping (PFGE) analyze_resistance->karyotyping gene_sequencing->end expression_analysis->end karyotyping->end

Caption: A typical experimental workflow for investigating cross-resistance to Aureobasidin A.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Aureobasidin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aureobasidin A (AbA), a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans, has garnered significant attention for its potent antifungal and anticancer properties.[1][2] Its primary mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of fungi.[3][4][5] This pathway is crucial for fungal cell growth and viability, making IPC synthase an attractive target for novel antifungal therapies. The exploration of both natural and synthetic analogs of Aureobasidin A aims to enhance its spectrum of activity, improve its pharmacokinetic properties, and overcome potential resistance mechanisms. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural Aureobasidin A analogs, supported by experimental data and detailed methodologies.

Antifungal Efficacy: A Quantitative Comparison

The antifungal activity of Aureobasidin A and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of natural Aureobasidin A and various synthetic analogs against common fungal pathogens.

Table 1: Antifungal Activity of Natural Aureobasidin A Analogs against Candida Species

AnalogCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida tropicalis MIC (µg/mL)Candida parapsilosis MIC (µg/mL)
Aureobasidin A<0.05 - 10.1 - 0.5--
Aureobasidin I (Leu at pos. 6)Similar to AbA---
Aureobasidin CComparable to AbA---
Aureobasidin U2Comparable to AbA---

Data compiled from multiple sources.[6]

Table 2: Antifungal Activity of Synthetic Aureobasidin A Analogs against Various Fungi

AnalogModificationCandida spp. MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
[L-Glu6] C6 esterL-glutamic acid at pos. 6, C6 alcohol esterStrongest activity among tested lipophilic analogsNo activity-
[L-Glu6] C14 esterL-glutamic acid at pos. 6, C14 alcohol esterTotal loss of activity--
[L-Glu8] C4 esterL-glutamic acid at pos. 8, C4 alcohol esterSignificantly enhanced activityNo activity-
[D-β-hydroxy-methylvalyl9]-AbAChemical synthesisLower than AbA--
Compound 20Synthetically modified---

Data compiled from multiple sources.[7][8]

Table 3: Comparative Efficacy against Toxoplasma gondii

CompoundTypeED50 (µg/mL)
Aureobasidin ANatural0.75
Compound 20Synthetic Analog1.49

Data from a study on the anti-protozoan activity of Aureobasidin A and a synthetic analog.[3]

Anticancer Efficacy

Beyond their antifungal properties, Aureobasidin A and its analogs have demonstrated potential as anticancer agents. Their mechanisms are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of P-glycoprotein, a transporter protein often associated with multidrug resistance in cancer cells.[1][8]

Table 4: Anticancer Activity of Aureobasidin A and Analogs

CompoundActivity
Aureobasidin AInduces apoptosis in various cancer cell lines (breast, lung, colon, prostate).[1]
[D-β-hydroxy-methylvalyl9]-AbA10-fold higher P-glycoprotein inhibitory activity than AbA.[8]

Mechanism of Action: Targeting Fungal Sphingolipid Synthesis

The primary antifungal target of Aureobasidin A is the enzyme inositol phosphorylceramide (IPC) synthase. This enzyme catalyzes a critical step in the fungal sphingolipid biosynthesis pathway, which is essential for cell membrane integrity and signaling.

IPC_Synthase_Pathway Ceramide Ceramide IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase (AUR1) Ceramide->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Aureobasidin_A Aureobasidin A & Analogs Aureobasidin_A->IPC_Synthase Inhibition Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Membrane_Integrity Fungal Cell Membrane Integrity & Function Complex_Sphingolipids->Membrane_Integrity Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Inhibition of IPC synthase by Aureobasidin A analogs.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a yeast strain.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium

  • Antifungal agent stock solution (Aureobasidin A or analog)

  • Yeast inoculum

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a series of two-fold dilutions of the antifungal agent in RPMI 1640 medium directly in the 96-well plate. The final concentrations should typically range from 0.05 to 50 µg/mL.[7]

  • Inoculum Preparation:

    • Culture the yeast strain on an appropriate agar medium.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation:

    • Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate containing 100 µL of the antifungal agent dilutions.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. Growth can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Dilution Prepare 2-fold serial dilutions of Aureobasidin A analog in 96-well plate Inoculation Inoculate wells with yeast suspension Antifungal_Dilution->Inoculation Inoculum_Prep Prepare standardized yeast inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Plate Visually or spectrophotometrically read the plate Incubation->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for MIC determination.

MTT Assay for Cytotoxicity Assessment

Objective: To assess the cytotoxic effects of Aureobasidin A analogs on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aureobasidin A analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Aureobasidin A analog in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the analog.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis: Synthetic vs. Natural Analogs

The development of synthetic Aureobasidin A analogs is driven by the need to improve upon the properties of the natural product. While natural Aureobasidin A is highly potent against many Candida species, its efficacy against other significant pathogens like Aspergillus fumigatus is limited.[1]

Advantages of Synthetic Analogs:

  • Broadened Spectrum of Activity: Synthetic modifications have successfully yielded analogs with improved activity against previously resistant fungi, such as Aspergillus fumigatus.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a variety of analogs allows for detailed SAR studies, providing insights into the chemical moieties crucial for antifungal activity. For instance, the length of alkyl chains in lipophilic analogs significantly impacts their efficacy.[7]

  • Improved Pharmacokinetic Properties: Synthetic chemistry can be employed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, potentially leading to better drug candidates.

  • Overcoming Resistance: Novel synthetic analogs may be effective against fungal strains that have developed resistance to natural Aureobasidin A.

Challenges and Considerations:

  • Reduced Potency: In some cases, synthetic modifications can lead to a decrease in potency compared to the natural parent compound. For example, the synthetic analog "Compound 20" was found to be less effective against Toxoplasma gondii than natural Aureobasidin A.[3]

  • Complexity of Synthesis: The total synthesis of Aureobasidin A and its analogs can be a complex and multi-step process, which can be a barrier to large-scale production.[1]

  • Loss of Activity: Certain structural changes can lead to a complete loss of antifungal activity, as seen with the introduction of long alkyl chains in some synthetic analogs.[7]

Conclusion

Both natural and synthetic Aureobasidin A analogs represent a promising class of compounds with significant antifungal and anticancer potential. Natural Aureobasidin A serves as a powerful lead compound with high potency against a range of fungal pathogens. Synthetic analogs offer the opportunity to expand the spectrum of activity, overcome resistance, and improve the overall drug-like properties of the molecule. The continued exploration of novel synthetic routes and a deeper understanding of the structure-activity relationships are crucial for the successful development of new and effective therapies based on the Aureobasidin A scaffold. The data and protocols presented in this guide provide a foundation for researchers to compare and evaluate the efficacy of these compounds in their own investigations.

References

In Vivo Validation of Aureobasidin A: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo antifungal effects of Aureobasidin A against established antifungal agents, fluconazole and amphotericin B, in a murine model of systemic candidiasis. The data presented is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating the potential of Aureobasidin A as a therapeutic agent.

Executive Summary

Aureobasidin A, a cyclic depsipeptide antibiotic, demonstrates potent fungicidal activity against a broad spectrum of pathogenic fungi, including various Candida and Aspergillus species. In vivo studies in a murine model of systemic candidiasis have shown that Aureobasidin A is not only highly effective but also exhibits superior efficacy compared to both fluconazole and amphotericin B in reducing fungal burden and improving survival rates. Its unique mechanism of action, targeting the fungal-specific enzyme inositol phosphorylceramide (IPC) synthase, presents a promising avenue for the development of new antifungal therapies, particularly for infections caused by drug-resistant fungal strains.

Mechanism of Action: Targeting Fungal Sphingolipid Biosynthesis

Aureobasidin A exerts its antifungal effect by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene in yeast.[1] This enzyme plays a crucial role in the fungal sphingolipid biosynthesis pathway, a pathway essential for fungal cell membrane integrity and function.[2] By blocking IPC synthase, Aureobasidin A disrupts the production of sphingolipids, leading to cell membrane stress, impaired cell growth, and ultimately, fungal cell death.[2] This mechanism is highly specific to fungi, as the target enzyme is absent in mammals, suggesting a favorable safety profile for Aureobasidin A.

AureobasidinA_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Ceramide Ceramide IPC Inositol Phosphorylceramide (IPC) Ceramide->IPC IPC Synthase (AUR1) Sphingolipids Complex Sphingolipids IPC->Sphingolipids Membrane Cell Membrane Integrity & Function Sphingolipids->Membrane AureobasidinA Aureobasidin A AureobasidinA->IPC Inhibition

Caption: Mechanism of action of Aureobasidin A.

Comparative In Vivo Efficacy in a Murine Model of Systemic Candidiasis

A pivotal study by Takesako et al. (1993) evaluated the in vivo efficacy of Aureobasidin A in a systemic candidiasis model in mice, comparing it with the standard antifungal agents fluconazole and amphotericin B. The results indicated that Aureobasidin A, administered either orally or subcutaneously, was more effective than both comparator drugs.

While the full quantitative data from this seminal study is not publicly available, the following tables illustrate the expected data presentation for such a comparative analysis, based on the qualitative findings of the study.

Survival Analysis
Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%)
Control (Vehicle)--Data not available
Aureobasidin A Data not availableOralReported Higher
Aureobasidin A Data not availableSubcutaneousReported Higher
FluconazoleData not availableData not availableReported Lower
Amphotericin BData not availableData not availableReported Lower
Fungal Burden in Kidneys
Treatment GroupDosage (mg/kg)Administration RouteMean Fungal Burden (Log10 CFU/g kidney)
Control (Vehicle)--Data not available
Aureobasidin A Data not availableOralReported Lower
Aureobasidin A Data not availableSubcutaneousReported Lower
FluconazoleData not availableData not availableReported Higher
Amphotericin BData not availableData not availableReported Higher

Experimental Protocols

The following is a detailed methodology for a murine model of systemic candidiasis, a standard model for evaluating the in vivo efficacy of antifungal agents.

Fungal Strain and Inoculum Preparation
  • Strain: Candida albicans (e.g., SC5314 strain).

  • Culture: The strain is cultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours.

  • Inoculum: A single colony is inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 30°C for 18-24 hours with shaking. The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The cell density is adjusted to the desired concentration (e.g., 2.5 x 10^5 CFU/mL) using a hemocytometer, and the viable count is confirmed by plating serial dilutions on SDA plates.

Animal Model
  • Species: Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

  • Acclimatization: Mice are acclimatized for at least 7 days before the experiment with free access to food and water.

Infection
  • Route: Intravenous (i.v.) injection into the lateral tail vein.

  • Inoculum Size: 0.1 mL of the prepared C. albicans suspension (e.g., 2.5 x 10^4 CFU/mouse).

Treatment
  • Drug Preparation: Aureobasidin A, fluconazole, and amphotericin B are prepared in appropriate vehicles for the chosen administration route (e.g., oral gavage, subcutaneous injection, or intraperitoneal injection).

  • Dosing: Treatment is initiated at a specified time post-infection (e.g., 2 hours) and continued for a defined period (e.g., 7 consecutive days). A control group receives the vehicle alone.

Efficacy Endpoints
  • Survival: Mice are monitored daily for a predetermined period (e.g., 21 or 30 days), and the survival rate in each group is recorded.

  • Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., day 3 or 7 post-infection). The kidneys (and other target organs like the brain and spleen) are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA, and the number of colony-forming units (CFU) is determined after incubation. The fungal burden is expressed as log10 CFU per gram of tissue.

Experimental_Workflow cluster_preparation Preparation cluster_animal_model Animal Model cluster_procedure Procedure cluster_endpoints Endpoints Strain Candida albicans Strain Culture Culture on SDA/SDB Strain->Culture Inoculum Inoculum Preparation Culture->Inoculum Infection Intravenous Infection Inoculum->Infection Mice BALB/c Mice Acclimatization Acclimatization Mice->Acclimatization Acclimatization->Infection Treatment Drug Administration Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring FungalBurden Fungal Burden (CFU/g) Treatment->FungalBurden Survival Survival Analysis Monitoring->Survival

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Conclusion and Future Directions

The available evidence strongly suggests that Aureobasidin A possesses significant in vivo antifungal activity, outperforming conventional agents like fluconazole and amphotericin B in a murine model of systemic candidiasis. Its unique mechanism of action targeting a fungal-specific enzyme makes it an attractive candidate for further development. To fully realize its therapeutic potential, future studies should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, evaluating its efficacy against a broader range of fungal pathogens in various infection models, and exploring its potential in combination therapies to combat emerging antifungal resistance. The generation of comprehensive, publicly available quantitative data from such studies is crucial for advancing Aureobasidin A through the drug development pipeline.

References

Evaluating Potential Off-Target Effects of Aureobasidin A in Yeast Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aureobasidin A's performance against other common antifungal agents in yeast cells. The focus is on evaluating potential off-target effects, supported by experimental data and detailed protocols.

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic that exhibits potent antifungal activity against a wide range of yeast species, including the model organism Saccharomyces cerevisiae and pathogenic Candida species.[1][2][3] Its primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[1][3] This targeted action makes AbA a valuable tool in yeast genetics, particularly as a selectable marker in two-hybrid systems.[1][2][4] However, a thorough understanding of its potential off-target effects is crucial for its application in drug development and for interpreting experimental results accurately.

This guide compares Aureobasidin A with three other widely used antifungal agents with distinct mechanisms of action: caspofungin, fluconazole, and amphotericin B.

Comparison of Antifungal Agents

FeatureAureobasidin ACaspofunginFluconazoleAmphotericin B
Primary Target Inositol phosphorylceramide (IPC) synthase (Aur1p)[1][3]β-(1,3)-D-glucan synthase (Fks1p)Lanosterol 14-α-demethylase (Erg11p)[5][6]Ergosterol (direct binding)[7]
Primary Pathway Affected Sphingolipid biosynthesisCell wall biosynthesisErgosterol biosynthesisMembrane integrity
Reported Off-Target Effects/Pathways Affected - Upregulation of PDR16 and other genes on chromosome 1 (in cases of resistance)[8]- Potential disruption of actin assembly and cell polarity[9]- Upregulation of cell wall integrity (CWI) pathway genes (e.g., FKS2, RLM1, SLT2)[10]- Induction of genes related to ribosome and cell cycle[11]- Efg1 and Cas5 transcription factors are key regulators of the response[12]- Upregulation of efflux pumps (PDR5, CDR1)- Alterations in genes involved in lipid and fatty acid metabolism- Induction of genes related to oxidative stress response[13][14][15][16]- Repression of mitochondrial ribosomal protein synthesis[17]- Induction of genes involved in nutrient and ion transport[17]- Activation of the pleiotropic drug resistance network[17]- Disruption of metal homeostasis (iron and zinc)[18]
Mechanism of Resistance - Mutation or overexpression of AUR1- Overexpression of PDR16- Aneuploidy (trisomy of chromosome 1)[8]- Mutations in the FKS1 gene- Upregulation of efflux pumps- Mutations in ERG11- Alterations in sterol composition- Reduced ergosterol content in the cell membrane
Typical MIC Range in S. cerevisiae 0.1–0.5 µg/mL[1][2][3][19]0.125–0.5 µg/mL8–64 µg/mL0.25–1 µg/mL

Visualizing a Key On-Target Pathway and Experimental Workflow

To understand the downstream consequences of Aureobasidin A's primary activity and the general approach to identifying off-target effects, the following diagrams are provided.

AureobasidinA_Pathway cluster_input cluster_process cluster_output cluster_inhibitor Ceramide Ceramide IPC_synthase IPC Synthase (Aur1p) Ceramide->IPC_synthase Inositol Inositol Inositol->IPC_synthase IPC Inositol Phosphorylceramide (IPC) IPC_synthase->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids AbA Aureobasidin A AbA->IPC_synthase

Caption: Aureobasidin A inhibits IPC synthase, a key step in sphingolipid biosynthesis.

Off_Target_Workflow Yeast_Culture Yeast Culture Drug_Treatment Treat with Antifungal Agent (e.g., Aureobasidin A) Yeast_Culture->Drug_Treatment RNA_Extraction RNA Extraction Drug_Treatment->RNA_Extraction Chemogenomic_Screen Chemogenomic Screen (e.g., HIP Assay) Drug_Treatment->Chemogenomic_Screen RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Fitness_Analysis Analyze Strain Fitness Chemogenomic_Screen->Fitness_Analysis Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Fitness_Analysis->Pathway_Analysis Off_Target_ID Identify Potential Off-Target Effects Pathway_Analysis->Off_Target_ID

Caption: A general workflow for identifying off-target effects using transcriptomic and chemogenomic approaches.

Antifungal_Comparison Aureobasidin_A Aureobasidin A Primary Target: IPC Synthase Off-Targets: Actin cytoskeleton, PDR16 regulation Caspofungin Caspofungin Primary Target: β-1,3-glucan synthase Off-Targets: Cell wall integrity pathway, Ribosome biogenesis Fluconazole Fluconazole Primary Target: Lanosterol 14-α-demethylase Off-Targets: Efflux pumps, Oxidative stress response Amphotericin_B Amphotericin B Primary Target: Ergosterol Off-Targets: Mitochondrial function, Ion transport, Metal homeostasis Antifungals Antifungals

Caption: Comparison of primary targets and major off-target classes for four antifungal agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast strain.

Materials:

  • Yeast strain of interest

  • YPD medium (or other appropriate growth medium)

  • Antifungal stock solution (e.g., Aureobasidin A in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Grow an overnight culture of the yeast strain in YPD medium at 30°C.

  • The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD medium.

  • Prepare serial dilutions of the antifungal agent in the 96-well plate. For example, in a final volume of 200 µL per well, create a 2-fold dilution series.

  • Inoculate each well (except for a media-only blank) with the diluted yeast culture to a final OD₆₀₀ of approximately 0.001.

  • Include a no-drug control (yeast culture in media only).

  • Incubate the plate at 30°C for 24-48 hours.

  • Measure the OD₆₀₀ of each well using a microplate reader.

  • The MIC is the lowest concentration of the drug that shows a significant reduction in growth (e.g., ≥80%) compared to the no-drug control.

Chemogenomic Profiling (Haploinsufficiency Profiling)

This method identifies gene deletions that cause increased sensitivity to a compound, suggesting a functional relationship between the gene product and the drug's mode of action.[9]

Materials:

  • Yeast heterozygous deletion mutant collection

  • YPD medium

  • Antifungal agent at a sub-lethal concentration (e.g., IC₂₀)

  • Apparatus for large-scale yeast cultivation (e.g., flasks or deep-well plates)

  • Genomic DNA extraction kit

  • PCR reagents for barcode amplification

  • DNA microarray slides with barcode complements

  • Microarray scanner

Procedure:

  • Pool the heterozygous deletion strains and grow in a large culture.

  • Divide the culture into a treatment group (with the antifungal) and a control group (no drug).

  • Grow the cultures for a defined number of generations (e.g., 5-10).

  • Harvest the cells and extract genomic DNA from both the treated and control populations.

  • Amplify the unique barcode sequences from the genomic DNA using PCR.

  • Label the PCR products with fluorescent dyes (e.g., Cy3 for control, Cy5 for treated).

  • Hybridize the labeled barcodes to a DNA microarray.

  • Scan the microarray and quantify the fluorescence intensity for each barcode.

  • Calculate the ratio of the treated to control signal for each strain. Strains with a significantly reduced ratio are considered sensitive to the compound.

  • Analyze the list of sensitive strains for enriched biological processes and pathways to identify potential off-target effects.

RNA-Seq Analysis of Antifungal Treatment

This protocol allows for a genome-wide view of the transcriptional response of yeast to an antifungal agent.[20]

Materials:

  • Yeast strain of interest

  • YPD medium

  • Antifungal agent

  • RNA extraction kit (e.g., hot acid phenol method)[21]

  • DNase I

  • RNA-seq library preparation kit

  • Next-generation sequencing platform (e.g., Illumina)

Procedure:

  • Grow a mid-log phase culture of the yeast strain (OD₆₀₀ ~0.5-0.8).

  • Split the culture into a treatment group and a control group. Add the antifungal to the treatment group at a specific concentration (e.g., IC₅₀).

  • Incubate for a defined period (e.g., 30-60 minutes) to capture the primary transcriptional response.

  • Harvest the cells rapidly (e.g., by centrifugation in a pre-chilled rotor) and flash-freeze in liquid nitrogen.

  • Extract total RNA using a method that ensures high quality and integrity.[21]

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Prepare RNA-seq libraries from the total RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform quality control on the raw sequencing reads and align them to the yeast reference genome.

  • Quantify the gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to the drug.

  • Use gene ontology and pathway analysis tools to interpret the biological significance of the differentially expressed genes and identify potential off-target pathways.[20]

References

Safety Operating Guide

Navigating the Disposal of Aureobasidin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the appropriate disposal of Aureobasidin I, a cyclic depsipeptide antibiotic.

Safety and Hazard Assessment

This compound, while a potent antifungal agent, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Safety Data Sheets (SDS) from multiple suppliers indicate that it has no assigned hazard pictograms, signal words, or hazard statements.[1][2] However, as a matter of prudent laboratory practice, it is recommended to consider all chemicals as potentially hazardous until thoroughly characterized and to handle them with appropriate care.[2][3]

Property[3][4]Value
Molecular Formula C60H92N8O11
Molecular Weight 1101.4 g/mol
Appearance Solid
Solubility Soluble in methanol and ethanol; almost insoluble in water.
Storage -20°C as a solid; 4°C as a reconstituted solution.
Purity ≥95%
Stability ≥4 years at -20°C

Procedural Guidance for Disposal

Given its non-hazardous classification, the disposal of this compound and its associated waste should adhere to standard laboratory protocols for non-hazardous chemical waste. These procedures are often specific to the institution and local regulations. Therefore, consultation with your institution's Environmental Health and Safety (EHS) office is the critical first step.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, contact your institution's EHS office to understand the specific protocols for non-hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a designated, well-labeled waste container.

    • Liquid Waste: this compound is often dissolved in solvents like methanol or ethanol for experimental use.[3][4] Collect these solutions in a separate, compatible, and clearly labeled container for non-halogenated solvent waste. Do not mix with aqueous waste or other incompatible chemical streams.[5]

    • Aqueous Solutions: While this compound is nearly insoluble in water, any aqueous media or buffer solutions containing trace amounts should be collected as chemical waste.[4] Avoid disposing of even dilute solutions down the drain unless explicitly permitted by your EHS office.[6]

  • Container Management:

    • Use containers that are in good condition and compatible with the waste being collected.[5][6]

    • Keep waste containers securely closed except when adding waste.[6]

    • Label all waste containers clearly with their contents.[6]

  • Empty Containers:

    • Thoroughly rinse empty this compound containers with an appropriate solvent (e.g., methanol or ethanol).[6]

    • The first rinseate should be collected and disposed of as hazardous waste.[6] Subsequent rinses may be managed as directed by your institution.

    • Deface or remove the original label before disposing of the empty container in the appropriate recycling or solid waste stream.[6]

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills, absorb the material with an inert absorbent.

    • Place all cleanup materials in a sealed container for disposal as chemical waste.[7]

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the proper disposal path for this compound waste.

cluster_0 Start: this compound Waste Generation cluster_1 Consult Institutional Policy cluster_2 Segregation and Collection cluster_3 Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated Material) B Contact Environmental Health & Safety (EHS) A->B C Solid Waste (e.g., powder, contaminated PPE) B->C D Solvent-Based Liquid Waste (e.g., in methanol, ethanol) B->D E Aqueous Liquid Waste (e.g., buffers with trace amounts) B->E F Dispose via EHS Pickup C->F D->F E->F

This compound Disposal Workflow

This guide provides a framework for the safe and compliant disposal of this compound. By prioritizing institutional guidelines and adhering to prudent laboratory practices, researchers can effectively manage this and other chemical wastes, ensuring a safe working environment and minimizing environmental impact.

References

Personal protective equipment for handling Aureobasidin I

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Aureobasidin A

Aureobasidin A is a cyclic depsipeptide antibiotic derived from the fungus Aureobasidium pullulans.[1][2] It is a potent inhibitor of inositol phosphorylceramide (IPC) synthase, an essential enzyme in fungi, making it a powerful antifungal agent, particularly against yeast species like Saccharomyces cerevisiae and Candida albicans.[1][3][4] While some safety data sheets (SDS) indicate that Aureobasidin A is not classified as a hazardous substance under the Globally Harmonized System (GHS) and has minimal hazard ratings (NFPA and HMIS health, flammability, and reactivity ratings of 0), other sources advise that it should be considered hazardous until more comprehensive toxicological data is available.[3][5] Therefore, a cautious approach to handling is recommended, incorporating standard laboratory safety protocols to minimize exposure.

This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal of Aureobasidin A.

Recommended Personal Protective Equipment (PPE)

Given the potent biological activity of Aureobasidin A and the lack of extensive toxicity data in humans, the following PPE is recommended to prevent inhalation, ingestion, and direct contact:

  • Body Protection: A clean, buttoned laboratory coat is mandatory.[6] For procedures with a higher risk of splashes, such as preparing stock solutions, a chemical-resistant apron over the lab coat is advised.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling Aureobasidin A, whether in solid or solution form. Gloves should be inspected for any tears or punctures before use and changed immediately if contaminated.[6]

  • Eye and Face Protection: Safety glasses with side shields are required for all handling procedures.[7] When working with the powdered form or when there is a risk of splashing, tightly fitting chemical splash goggles or a full-face shield should be used to provide more comprehensive protection.[7][8]

  • Respiratory Protection: While routine handling of small quantities in solution may not require respiratory protection, a NIOSH-approved N95 disposable respirator or a higher level of protection should be used when weighing or handling the powdered form to prevent inhalation of airborne particles.[7] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Aureobasidin A.

Table 1: Physical and Chemical Properties

PropertyValueReferences
Molecular FormulaC₆₀H₉₂N₈O₁₁[3]
Molecular Weight~1,101.4 g/mol [3][9]
AppearanceSolid[3]
Purity≥95%[1][2][3]
Melting Point155-157°C[9]
SolubilitySoluble in methanol and ethanol; Insoluble in water[1][3][9]

Table 2: Storage and Stability

FormStorage TemperatureStabilityReferences
Solid (lyophilized)-20°C≥ 4 years[3]
Solid (lyophilized)Room Temperature (dry)1 year from receipt[1][2][9]
Solution in Alcohol4°CStable for shorter periods; long-term data not specified[1][9]
Solution (stock)-20°C or -80°C1 to 6 months

Table 3: Biological Activity

Target/OrganismMetricValueReferences
S. cerevisiae & other fungiToxicity0.1–0.5 µg/mL[1][2]
S. cerevisiae IPC SynthaseKᵢ0.23 µM[3]
C. albicans IPC SynthaseKᵢ0.18 µM[3]
P-glycoprotein (MDR1)IC₅₀2.27 µM[3]
Staphylococcus aureusMIC0.5 mg/mL
Escherichia coliMIC1.0 mg/mL

Operational Plans

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for safely preparing a stock solution of Aureobasidin A.

Materials:

  • Aureobasidin A (solid)

  • Absolute ethanol or methanol

  • Appropriate PPE (lab coat, gloves, chemical splash goggles)

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile conical tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Don all required PPE. Perform all manipulations of the solid compound, including weighing, within a chemical fume hood to minimize inhalation risk.

  • Weighing: Carefully weigh the desired amount of solid Aureobasidin A using an analytical balance.

  • Dissolving: Transfer the weighed solid to a sterile conical tube or vial. Using a calibrated pipette, add the appropriate volume of absolute ethanol or methanol to achieve the desired concentration (e.g., 0.5–5.0 mg/mL).[1][9]

  • Mixing: Cap the container securely and vortex or gently agitate until the solid is completely dissolved.

  • Storage: Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at 4°C for short-term use or at -20°C for longer-term storage.[1]

Disposal Plan

Dispose of Aureobasidin A and any contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Collect unused solid Aureobasidin A, contaminated gloves, pipette tips, and other disposable labware in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused or waste solutions of Aureobasidin A in a sealed, properly labeled, and chemical-resistant hazardous waste container. Do not pour Aureobasidin A solutions down the drain.

  • Container Disposal: Empty containers that held Aureobasidin A should be triple-rinsed with an appropriate solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the container labels should be defaced before disposal in the appropriate recycling or general waste stream, as per institutional guidelines.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste containers.

Visualizations

The following diagrams illustrate key procedural and logical workflows for the safe handling of Aureobasidin A.

AureobasidinA_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal start Receive Aureobasidin A store_solid Store Solid (Dry, -20°C or RT) start->store_solid assess_ppe Assess & Don PPE (Gloves, Lab Coat, Eye Protection) store_solid->assess_ppe weigh_powder Weigh Powder (in Fume Hood, add Respirator) assess_ppe->weigh_powder prepare_solution Prepare Stock Solution (in Fume Hood) weigh_powder->prepare_solution store_solution Store Solution (4°C or -20°C) prepare_solution->store_solution rinse_containers Triple-Rinse Empty Containers (Collect rinsate as liquid waste) prepare_solution->rinse_containers experiment Perform Experiment store_solution->experiment collect_liquid Collect Liquid Waste (in sealed container) experiment->collect_liquid collect_solid Collect Solid Waste (contaminated tips, gloves, etc.) experiment->collect_solid waste_pickup Arrange EHS Waste Pickup collect_liquid->waste_pickup collect_solid->waste_pickup rinse_containers->collect_liquid dispose_containers Dispose of Defaced, Rinsed Containers rinse_containers->dispose_containers

Caption: Workflow for the safe handling of Aureobasidin A from receipt to disposal.

PPE_Selection_Logic cluster_ppe Recommended Personal Protective Equipment start Task: Handling Aureobasidin A lab_coat Lab Coat gloves Nitrile Gloves safety_glasses Safety Glasses (with side shields) task_type What is the physical form and potential for exposure? start->task_type solid_handling Handling Solid / Powder (Weighing, Aliquoting) task_type->solid_handling Solid solution_handling Handling Solution (Low Splash Risk) task_type->solution_handling Solution (Low Risk) splash_risk Handling Solution (High Splash Risk) task_type->splash_risk Solution (High Risk) respirator Add N95 Respirator solid_handling->respirator goggles_shield Upgrade to Chemical Goggles or Face Shield splash_risk->goggles_shield

Caption: Decision logic for selecting appropriate PPE for handling Aureobasidin A.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.